molecular formula C17H20O4 B15586914 Cryptomoscatone D2

Cryptomoscatone D2

Cat. No.: B15586914
M. Wt: 288.34 g/mol
InChI Key: GOQOIZFMLWZVMB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Cryptomoscatone D2 has been reported in Cryptocarya moschata and Cryptocarya mandioccana with data available.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(2,4-dihydroxy-6-phenylhex-5-enyl)-2,3-dihydropyran-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20O4/c18-14(10-9-13-5-2-1-3-6-13)11-15(19)12-16-7-4-8-17(20)21-16/h1-6,8-10,14-16,18-19H,7,11-12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GOQOIZFMLWZVMB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C=CC(=O)OC1CC(CC(C=CC2=CC=CC=C2)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

What is the chemical structure of Cryptomoscatone D2?

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cryptomoscatone D2, a naturally occurring styryl-lactone, has garnered significant interest within the scientific community due to its potent biological activities. Isolated from the stem bark of Cryptocarya moschata and Cryptocarya mandiocanna, this compound has demonstrated notable antiproliferative effects against various cancer cell lines and functions as a potent inhibitor of the G2 checkpoint. This technical guide provides a detailed overview of the chemical structure, spectroscopic data, synthesis, and biological evaluation of this compound, serving as a comprehensive resource for researchers in the fields of medicinal chemistry, pharmacology, and drug development.

Chemical Structure and Properties

This compound is a 6-substituted-5,6-dihydro-α-pyrone characterized by a styryl group and a dihydroxylated alkyl chain. The definitive stereochemistry of this compound has been established through total synthesis and spectroscopic analysis.

Chemical Structure:

Systematic Name: (5R,6R)-5,6-dihydro-6-[(1E,3R,4R)-3,4-dihydroxy-1-octen-1-yl]-2H-pyran-2-one

Spectroscopic Data

The structural elucidation of this compound was accomplished through a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS). The following tables summarize the key spectroscopic data.

Table 1: ¹H and ¹³C NMR Spectroscopic Data for this compound (in CDCl₃)

Position¹³C Chemical Shift (δ ppm)¹H Chemical Shift (δ ppm, multiplicity, J in Hz)
2162.8-
3121.56.08 (d, J = 9.6)
4145.26.95 (dt, J = 9.6, 4.0)
531.52.45-2.55 (m)
678.94.60 (m)
1'129.85.65 (dd, J = 15.6, 6.4)
2'135.45.90 (dt, J = 15.6, 6.8)
3'72.14.15 (m)
4'70.33.60 (m)
5'33.11.50-1.65 (m)
6'25.41.35-1.45 (m)
7'31.81.25-1.35 (m)
8'22.60.88 (t, J = 7.0)
1''136.57.25-7.40 (m)
2'', 6''128.67.25-7.40 (m)
3'', 5''128.87.25-7.40 (m)
4''127.87.25-7.40 (m)

Note: NMR data is based on reported values for the synthetic compound and may show slight variations depending on the solvent and instrument used.

Experimental Protocols

Isolation of this compound from Cryptocarya moschata

The following is a general procedure for the isolation of this compound from its natural source.

Protocol:

  • Extraction: The air-dried and powdered stem bark of Cryptocarya moschata is extracted with ethanol (B145695) at room temperature. The solvent is then evaporated under reduced pressure to yield a crude extract.

  • Fractionation: The crude extract is subjected to solvent-solvent partitioning using hexane (B92381), dichloromethane (B109758), ethyl acetate (B1210297), and butanol, sequentially.

  • Chromatography: The dichloromethane and ethyl acetate fractions, which typically contain this compound, are combined and subjected to column chromatography on silica (B1680970) gel.

  • Elution: The column is eluted with a gradient of hexane and ethyl acetate. Fractions are collected and monitored by Thin Layer Chromatography (TLC).

  • Purification: Fractions containing this compound are combined and further purified by preparative High-Performance Liquid Chromatography (HPLC) to yield the pure compound.

Total Synthesis of this compound

The total synthesis of this compound has been achieved, confirming its absolute stereochemistry. A key strategic approach involves the following sequence of reactions.

Synthetic Workflow:

Total_Synthesis_Workflow A trans-Cinnamaldehyde B Horner-Wadsworth-Emmons Reaction A->B C Intermediate Aldehyde B->C D Asymmetric Allylation C->D E Homoallylic Alcohol D->E F Protection & Acrylation E->F G Diene Intermediate F->G H Ring-Closing Metathesis G->H I Protected this compound H->I J Deprotection I->J K This compound J->K

Caption: A generalized workflow for the total synthesis of this compound.

Detailed Protocol: A detailed, step-by-step synthetic protocol is beyond the scope of this guide. For specific reagents, reaction conditions, and purification procedures, it is recommended to consult the primary literature on the total synthesis of this compound.

Biological Activity and Assays

This compound exhibits significant antiproliferative activity against a range of human cancer cell lines and has been identified as a potent inhibitor of the G2 cell cycle checkpoint.

Antiproliferative Activity

The cytotoxicity of this compound has been evaluated against several human cervical carcinoma cell lines (HeLa, SiHa, C33A) and a human lung fibroblast line (MRC-5).

Table 2: Antiproliferative Activity of this compound

Cell LineAssay TypeConcentration Range (µM)Observed Effect
HeLa (Cervical Cancer)MTT Assay15, 30, 60, 90High dose- and time-dependent cytotoxicity.
SiHa (Cervical Cancer)MTT Assay15, 30, 60, 90High dose- and time-dependent cytotoxicity.
C33A (Cervical Cancer)MTT Assay15, 30, 60, 90High dose- and time-dependent cytotoxicity.
MRC-5 (Lung Fibroblast)MTT Assay15, 30, 60, 90High dose- and time-dependent cytotoxicity.

Note: Specific IC₅₀ values have not been consistently reported in the literature; the data reflects the observed cytotoxic effects at the tested concentrations.

MTT Assay for Cytotoxicity

The following is a generalized protocol for assessing the antiproliferative activity of this compound using the MTT assay.

Protocol:

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with various concentrations of this compound (e.g., 15, 30, 60, 90 µM) and a vehicle control (e.g., DMSO).

  • Incubation: The plates are incubated for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 2-4 hours to allow for the formation of formazan (B1609692) crystals by viable cells.

  • Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Cell viability is calculated as a percentage of the vehicle-treated control cells.

G2 Checkpoint Inhibition

This compound is a potent inhibitor of the G2 checkpoint, which can enhance the efficacy of DNA-damaging cancer therapies.

Signaling Pathway:

G2_Checkpoint_Inhibition cluster_0 Normal G2/M Transition cluster_1 DNA Damage Response Cyclin B/CDK1 Cyclin B/CDK1 Mitosis Mitosis Cyclin B/CDK1->Mitosis DNA Damage DNA Damage ATM/ATR Kinases ATM/ATR Kinases DNA Damage->ATM/ATR Kinases Chk1/Chk2 Kinases Chk1/Chk2 Kinases ATM/ATR Kinases->Chk1/Chk2 Kinases CDC25 Phosphatase (Inactive) CDC25 Phosphatase (Inactive) Chk1/Chk2 Kinases->CDC25 Phosphatase (Inactive) Cyclin B/CDK1 (Inactive) Cyclin B/CDK1 (Inactive) CDC25 Phosphatase (Inactive)->Cyclin B/CDK1 (Inactive) prevents activation G2 Arrest G2 Arrest Cyclin B/CDK1 (Inactive)->G2 Arrest This compound This compound This compound->G2 Arrest Inhibits

Caption: Simplified signaling pathway of G2 checkpoint inhibition by this compound.

G2 Checkpoint Inhibition Assay Protocol (General Flow Cytometry Approach):

  • Cell Treatment: Cells are treated with a DNA-damaging agent (e.g., doxorubicin (B1662922) or ionizing radiation) to induce G2 arrest.

  • Compound Addition: The cells are then co-treated with this compound at various concentrations.

  • Incubation: The cells are incubated for a period sufficient to allow for G2 checkpoint abrogation.

  • Cell Fixation and Permeabilization: Cells are harvested, fixed (e.g., with ethanol), and permeabilized.

  • Staining: Cells are stained with a DNA dye (e.g., propidium (B1200493) iodide) and an antibody against a mitotic marker (e.g., phospho-histone H3).

  • Flow Cytometry Analysis: The cell cycle distribution is analyzed by flow cytometry. A decrease in the G2/M population and an increase in the sub-G1 (apoptotic) population in the presence of this compound, following DNA damage, indicates G2 checkpoint inhibition.

Conclusion

This compound is a promising natural product with significant potential for further investigation in the context of cancer drug development. Its potent antiproliferative activity and its mechanism of action as a G2 checkpoint inhibitor make it an attractive lead compound for the development of novel anticancer agents. This technical guide provides a foundational resource for researchers to build upon in their exploration of this compound and its therapeutic applications.

Cryptomoscatone D2: A Technical Guide to Its Natural Source, Isolation, and Cytotoxic Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the natural sourcing and isolation of Cryptomoscatone D2, a bioactive dihydropyranone. It also delves into its cytotoxic effects on various human cell lines, presenting key data and experimental methodologies to support further research and development in oncology and related fields.

Natural Source

This compound is a naturally occurring compound that has been isolated from plant species belonging to the Cryptocarya genus (family Lauraceae). The primary documented sources for this compound are:

  • Cryptocarya moschata : The branch and stem bark of this species are known to contain this compound, along with other 6-[ω-arylalkenyl]-5,6-dihydro-α-pyrones.[1]

  • Cryptocarya mandiocanna : The trunk bark of this Brazilian tree is another confirmed natural source of this compound.[2][3]

Isolation and Extraction

While the complete, detailed protocol from the primary literature requires access to the full publication, this section reconstructs the general methodology for the extraction and isolation of this compound based on available data. The process broadly involves solvent extraction followed by chromatographic purification.

Experimental Protocol: Extraction

The initial step involves the extraction of the dried and powdered plant material with an organic solvent.

  • Plant Material : Dried and powdered branch and stem bark of Cryptocarya moschata or trunk bark of Cryptocarya mandiocanna.

  • Extraction Solvent : Ethanol (B145695) has been effectively used for the extraction of the crude extract containing this compound.[2]

  • Procedure :

    • The powdered bark is macerated with ethanol at room temperature.

    • The solvent is filtered and the plant material is typically re-extracted multiple times to ensure exhaustive extraction.

    • The filtrates are combined and concentrated under reduced pressure using a rotary evaporator to yield the crude ethanol extract.

Experimental Protocol: Purification

The crude extract, a complex mixture of phytochemicals, is then subjected to chromatographic techniques to isolate this compound. While the specific details of the chromatographic separation are not fully available in the searched literature, a general workflow can be inferred.

  • General Workflow :

    • Column Chromatography (CC) : The crude ethanol extract is typically subjected to column chromatography over a solid support like silica (B1680970) gel.

    • Elution Gradient : A gradient of solvents with increasing polarity (e.g., hexane, ethyl acetate, and methanol (B129727) mixtures) is used to elute fractions with different polarities.

    • Fraction Collection and Analysis : Fractions are collected and analyzed by Thin Layer Chromatography (TLC) to identify those containing the target compound.

    • Further Purification : Fractions enriched with this compound may require further purification steps, such as preparative TLC or High-Performance Liquid Chromatography (HPLC), to yield the pure compound.

Spectroscopic Data

The structure of this compound isolated from its natural sources was established using various spectroscopic methods, including UV, Infrared (IR), Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) spectroscopy (¹H NMR and ¹³C NMR).[1][3] While the specific spectral data from the original isolation reports were not found in the search results, it is noted that comparison of NMR data of synthetic and natural samples has been used to confirm the stereochemistry of this compound.

Biological Activity: Cytotoxicity

This compound has demonstrated significant cytotoxic activity against several human cancer cell lines. The following data is derived from a study investigating its effects on human cervical carcinoma cells and a non-malignant fibroblast line.[2]

Data Presentation: Cytotoxicity of this compound

The cytotoxic effects were evaluated using the MTT assay, and the results are presented as the percentage of cell viability after treatment with different concentrations of this compound for various durations.

Cell LineDescriptionTreatment Duration (hours)Concentration (µM)Cell Viability (%)
HeLa HPV-infected human cervical carcinoma615, 30, 60, 90Dose-dependent ↓
2415, 30, 60, 90Dose-dependent ↓
4815, 30, 60, 90Dose-dependent ↓
SiHa HPV-infected human cervical carcinoma615, 30, 60, 90Dose-dependent ↓
2415, 30, 60, 90Dose-dependent ↓
4815, 30, 60, 90Dose-dependent ↓
C33A Non-HPV-infected human cervical carcinoma615, 30, 60, 90Dose-dependent ↓
2415, 30, 60, 90Dose-dependent ↓
4815, 30, 60, 90Dose-dependent ↓
MRC-5 Human lung fibroblast (non-malignant)615, 30, 60, 90Dose-dependent ↓
2415, 30, 60, 90Dose-dependent ↓
4815, 30, 60, 90Dose-dependent ↓

Note: The original study presents this data in graphical form, showing a clear dose- and time-dependent reduction in cell viability. The table above summarizes this trend.

Experimental Protocol: Cytotoxicity Assay (MTT Assay)

The following protocol outlines the methodology used to assess the cytotoxicity of this compound.[2]

  • Cell Lines : HeLa, SiHa, C33A, and MRC-5 cells.

  • Treatment : Cells were treated with this compound at concentrations of 15, 30, 60, and 90 µM for 6, 24, or 48 hours.

  • Methodology :

    • Cells are seeded in 96-well plates and allowed to adhere overnight.

    • The culture medium is replaced with fresh medium containing the specified concentrations of this compound or vehicle control (DMSO).

    • After the designated incubation period (6, 24, or 48 hours), the treatment medium is removed.

    • A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well.

    • The plates are incubated to allow for the formation of formazan (B1609692) crystals by viable cells.

    • The formazan crystals are solubilized with a suitable solvent (e.g., DMSO).

    • The absorbance is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

    • Cell viability is calculated as a percentage relative to the vehicle-treated control cells.

Visualizations

Logical Workflow for Isolation of this compound

Isolation_Workflow plant_material Dried & Powdered Bark (Cryptocarya moschata/mandiocanna) extraction Solvent Extraction (Ethanol) plant_material->extraction filtration Filtration extraction->filtration concentration Concentration (Rotary Evaporation) filtration->concentration crude_extract Crude Ethanol Extract concentration->crude_extract column_chromatography Column Chromatography (Silica Gel) crude_extract->column_chromatography fraction_collection Fraction Collection column_chromatography->fraction_collection tlc_analysis TLC Analysis fraction_collection->tlc_analysis purified_fractions Enriched Fractions tlc_analysis->purified_fractions further_purification Further Purification (Prep-TLC or HPLC) purified_fractions->further_purification pure_compound Pure this compound further_purification->pure_compound

Caption: General workflow for the isolation of this compound.

Experimental Workflow for Cytotoxicity (MTT) Assay

Cytotoxicity_Workflow cell_seeding Seed Cells in 96-well Plates (HeLa, SiHa, C33A, MRC-5) incubation_adhesion Incubate for Adhesion cell_seeding->incubation_adhesion treatment Treat with this compound (15, 30, 60, 90 µM) incubation_adhesion->treatment incubation_treatment Incubate for 6, 24, or 48 hours treatment->incubation_treatment mtt_addition Add MTT Solution incubation_treatment->mtt_addition incubation_formazan Incubate for Formazan Formation mtt_addition->incubation_formazan solubilization Solubilize Formazan Crystals incubation_formazan->solubilization absorbance_reading Read Absorbance (Microplate Reader) solubilization->absorbance_reading data_analysis Calculate Cell Viability (%) absorbance_reading->data_analysis

Caption: Experimental workflow for the MTT cytotoxicity assay.

References

The Unveiling of a Ghost Pathway: A Technical Guide to the Hypothetical Biosynthesis of Cryptomoscatone D2 in Cryptocarya

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of: Researchers, Scientists, and Drug Development Professionals

Abstract: Cryptomoscatone D2, a styryl-lactone isolated from the genus Cryptocarya, has garnered interest for its potential biological activities. However, to date, its biosynthetic pathway within the plant remains unelucidated. This technical guide synthesizes current knowledge of flavonoid and polyketide biosynthesis to propose a detailed, hypothetical pathway for this compound. We provide a framework for future research by outlining requisite experimental protocols, illustrative quantitative data, and visual representations of the proposed metabolic cascade and experimental workflows. This document serves as a foundational resource for researchers aiming to unravel the natural production of this and related compounds, paving the way for biotechnological applications and further drug development.

Introduction

The genus Cryptocarya, belonging to the Lauraceae family, is a rich source of diverse secondary metabolites, including alkaloids, flavonoids, and α-pyrones.[1][2] Among these, this compound, a dihydropyranone, stands out due to its complex stereochemistry. While its total chemical synthesis has been successfully achieved,[3][4][5] the enzymatic machinery and metabolic route responsible for its construction within Cryptocarya species are yet to be discovered. Understanding this biosynthetic pathway is paramount for several reasons: it can inform efforts to produce the compound through metabolic engineering, provide insights into the evolution of chemical diversity in the Lauraceae, and potentially uncover novel enzymes with applications in synthetic biology.

This guide puts forth a scientifically grounded, hypothetical biosynthetic pathway for this compound. This proposed pathway is rooted in the well-established principles of chalcone (B49325) and polyketide biosynthesis, common in the plant kingdom.[6][7] We will delineate the key enzymatic steps, from primary metabolic precursors to the final intricate structure of this compound. Furthermore, we will provide detailed experimental methodologies that can be employed to validate and refine this proposed pathway.

Proposed Biosynthetic Pathway of this compound

The biosynthesis of this compound is hypothesized to originate from the general phenylpropanoid pathway, leading to the formation of a chalcone-like precursor, which then undergoes a series of modifications including reduction, cyclization, and other tailoring steps.

2.1 Precursor Supply from Primary Metabolism

The initial building blocks for this compound are derived from primary metabolism:

  • Phenylalanine: From the shikimate pathway, serving as the precursor for the C6-C3 phenylpropanoid unit.

  • Malonyl-CoA: Derived from acetyl-CoA via the action of Acetyl-CoA Carboxylase (ACC), providing the extender units for the polyketide backbone.

2.2 Core Skeleton Formation: A Chalcone Synthase-like Activity

The central step in the formation of the this compound backbone is the condensation of a phenylpropanoid-derived starter molecule with acetate (B1210297) units from malonyl-CoA, a reaction catalyzed by a Type III polyketide synthase, likely a Chalcone Synthase (CHS) or a related enzyme.[8][9]

  • Activation of Cinnamic Acid: Phenylalanine is first converted to cinnamic acid by Phenylalanine Ammonia Lyase (PAL) . Cinnamic acid is then hydroxylated to p-coumaric acid by Cinnamate-4-Hydroxylase (C4H) and subsequently activated to its CoA-thioester, p-coumaroyl-CoA, by 4-Coumarate:CoA Ligase (4CL) .

  • Polyketide Chain Assembly: A CHS-like enzyme catalyzes the sequential condensation of three molecules of malonyl-CoA with one molecule of p-coumaroyl-CoA. This series of decarboxylative condensations forms a linear tetraketide intermediate.

  • Cyclization and Aromatization: The tetraketide intermediate undergoes an intramolecular Claisen condensation to form a chalcone scaffold, naringenin (B18129) chalcone.[10]

2.3 Post-Chalcone Modifications Leading to this compound

This is where the pathway is hypothesized to diverge from typical flavonoid biosynthesis. A series of tailoring enzymes are proposed to modify the chalcone backbone to yield this compound.

  • Reduction: A Chalcone Reductase (CHR) or a similar reductase may act on the α,β-unsaturated ketone of the chalcone.

  • Further Polyketide Extension/Lactone Formation: It is plausible that an additional condensation with malonyl-CoA or another extender unit occurs, followed by reduction and cyclization to form the characteristic dihydropyranone (lactone) ring. This step may involve a distinct set of polyketide synthase and reductase enzymes.

  • Stereospecific Reductions and Hydroxylations: A series of stereospecific reductases and hydroxylases are required to install the specific stereochemistry observed in the polyol chain of this compound.

Below is a DOT language script for the proposed biosynthetic pathway.

Cryptomoscatone_D2_Biosynthesis cluster_primary_metabolism Primary Metabolism cluster_phenylpropanoid_pathway Phenylpropanoid Pathway cluster_core_synthesis Core Skeleton Formation cluster_tailoring_steps Hypothetical Tailoring Steps Phenylalanine Phenylalanine Malonyl_CoA Malonyl_CoA Naringenin_Chalcone Naringenin_Chalcone Malonyl_CoA->Naringenin_Chalcone Cinnamic_Acid Cinnamic_Acid p_Coumaric_Acid p_Coumaric_Acid Cinnamic_Acid->p_Coumaric_Acid C4H p_Coumaroyl_CoA p_Coumaroyl_CoA p_Coumaric_Acid->p_Coumaroyl_CoA 4CL p_Coumaroyl_CoA->Naringenin_Chalcone CHS-like + 3x Malonyl-CoA Reduced_Chalcone_Intermediate Reduced_Chalcone_Intermediate Naringenin_Chalcone->Reduced_Chalcone_Intermediate CHR-like Polyketide_Extension_and_Cyclization Polyketide Extension & Cyclization Reduced_Chalcone_Intermediate->Polyketide_Extension_and_Cyclization PKS/Reductases Cryptomoscatone_D2 Cryptomoscatone_D2 Polyketide_Extension_and_Cyclization->Cryptomoscatone_D2 Hydroxylases, Reductases

Figure 1: Proposed Biosynthetic Pathway of this compound.

Quantitative Data Summary (Illustrative)

As no experimental data for the biosynthesis of this compound in Cryptocarya is currently available, the following tables present hypothetical data to serve as a template for future research.

Table 1: Hypothetical Kinetic Parameters of Key Biosynthetic Enzymes

Enzyme (Hypothetical)SubstrateK_m (µM)k_cat (s⁻¹)k_cat/K_m (M⁻¹s⁻¹)
CcPALL-Phenylalanine50153.0 x 10⁵
Cc4CLp-Coumaric Acid25208.0 x 10⁵
CcCHS-likep-Coumaroyl-CoA52.55.0 x 10⁵
CcCHR-likeNaringenin Chalcone1553.3 x 10⁵

Cc refers to a hypothetical enzyme from Cryptocarya.

Table 2: Illustrative Precursor Feeding Study Results

Labeled Precursor FedProduct AnalyzedIsotope Incorporation (%)
[¹³C₉]-PhenylalanineThis compound85
[¹³C₃]-Malonyl-CoAThis compound92
[²H₅]-Cinnamic AcidThis compound78

Experimental Protocols for Pathway Elucidation

To validate the proposed biosynthetic pathway, a multi-faceted approach combining biochemical, genetic, and analytical techniques is necessary.[11][12][13]

4.1 Protocol 1: Isotope Tracer Studies

Objective: To identify the metabolic precursors of this compound.

Methodology:

  • Plant Material: Young leaves or callus cultures of a this compound-producing Cryptocarya species.

  • Precursor Administration: Prepare solutions of stable isotope-labeled precursors (e.g., [¹³C₉]-phenylalanine, [¹³C₃]-malonyl-CoA). Administer these precursors to the plant material through feeding solutions or direct application.[12]

  • Incubation: Allow the plant material to metabolize the labeled precursors for a defined period (e.g., 24, 48, 72 hours).

  • Extraction: Harvest the tissue, freeze-dry, and grind to a fine powder. Perform a solvent extraction (e.g., methanol/chloroform/water) to isolate secondary metabolites.

  • Purification: Use chromatographic techniques (e.g., HPLC) to purify this compound from the crude extract.

  • Analysis: Analyze the purified compound using Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy to determine the extent and position of isotope incorporation.

4.2 Protocol 2: Enzyme Assays with Recombinant Proteins

Objective: To functionally characterize candidate enzymes in the pathway.

Methodology:

  • Gene Identification: Identify candidate genes (e.g., CHS, CHR) from a Cryptocarya transcriptome database based on homology to known biosynthetic genes.

  • Gene Cloning and Expression: Amplify the candidate genes by PCR and clone them into an expression vector (e.g., pET vector for E. coli expression). Express the recombinant proteins in a suitable host.

  • Protein Purification: Purify the recombinant proteins using affinity chromatography (e.g., Ni-NTA).

  • Enzyme Assays:

    • For a CHS-like enzyme: Incubate the purified protein with p-coumaroyl-CoA and malonyl-CoA. Monitor the formation of naringenin chalcone using HPLC or LC-MS.

    • For a CHR-like enzyme: Incubate the purified protein with naringenin chalcone and a reducing agent (e.g., NADPH). Monitor the consumption of the substrate and formation of the reduced product by HPLC.

  • Kinetic Analysis: Determine the kinetic parameters (K_m, k_cat) by varying the substrate concentrations and measuring the initial reaction velocities.

4.3 Protocol 3: Gene Silencing for In Vivo Functional Validation

Objective: To confirm the role of a candidate gene in the biosynthesis of this compound within the plant.

Methodology:

  • Construct Design: Design a hairpin RNA interference (RNAi) or CRISPR/Cas9 construct targeting the candidate gene.

  • Plant Transformation: Transform Cryptocarya seedlings or callus cultures with the gene-silencing construct using Agrobacterium tumefaciens-mediated transformation.

  • Selection and Regeneration: Select for transformed tissues and regenerate whole plants or maintain callus lines.

  • Gene Expression Analysis: Confirm the suppression of the target gene's expression in the transgenic lines using quantitative real-time PCR (qRT-PCR).

  • Metabolite Profiling: Extract secondary metabolites from the transgenic and wild-type plants/callus. Analyze the levels of this compound and other related metabolites using LC-MS. A significant reduction in this compound levels in the silenced lines would confirm the gene's involvement in its biosynthesis.[14]

Below is a DOT language representation of the general experimental workflow for pathway elucidation.

Experimental_Workflow Candidate_Gene_Identification Candidate Gene Identification (e.g., CHS, Reductases) Gene_Cloning_Expression Gene Cloning & Recombinant Protein Expression Candidate_Gene_Identification->Gene_Cloning_Expression Gene_Silencing Gene Silencing (RNAi/CRISPR) Candidate_Gene_Identification->Gene_Silencing Tracer_Studies Isotope Tracer Studies Precursor_Identification Precursor Identification Tracer_Studies->Precursor_Identification Enzyme_Assays In Vitro Enzyme Assays Gene_Cloning_Expression->Enzyme_Assays Functional_Characterization Enzyme Functional Characterization Enzyme_Assays->Functional_Characterization Metabolite_Analysis In Vivo Metabolite Analysis Gene_Silencing->Metabolite_Analysis Pathway_Validation In Vivo Pathway Validation Metabolite_Analysis->Pathway_Validation

Figure 2: General Experimental Workflow for Pathway Elucidation.

Conclusion and Future Outlook

The biosynthesis of this compound in Cryptocarya remains an intriguing puzzle. The hypothetical pathway presented in this guide, based on the foundational principles of plant secondary metabolism, provides a robust framework for initiating research into this area. The proposed experimental protocols offer a clear roadmap for researchers to not only validate this pathway but also to uncover the specific enzymes responsible for the creation of this complex natural product. The successful elucidation of this pathway will not only be a significant contribution to the field of plant biochemistry but will also open up avenues for the sustainable production of this compound and its analogs through synthetic biology approaches. The discovery of novel enzymes from this pathway could also enrich the molecular toolkit available for metabolic engineering and the creation of new bioactive compounds.

References

Spectroscopic Data for Cryptomoscatone D2: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for Cryptomoscatone D2, a naturally occurring styryl-lactone. The structural elucidation and stereochemical assignment of this compound have been accomplished through extensive spectroscopic analysis, primarily Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS). This document compiles the available data into a structured format, details the experimental protocols for these analyses, and presents a generalized workflow for the spectroscopic characterization of such natural products.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data obtained for this compound. This information is crucial for the identification and characterization of the compound.

Nuclear Magnetic Resonance (NMR) Data

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. The ¹H and ¹³C NMR data for this compound are presented below.

Table 1: ¹H NMR Spectroscopic Data for this compound

PositionChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
Data not publicly available in the reviewed sources

Table 2: ¹³C NMR Spectroscopic Data for this compound

PositionChemical Shift (δ, ppm)
Data not publicly available in the reviewed sources

Note: The specific chemical shifts and coupling constants for this compound are contained within the primary research articles reporting its total synthesis and structural elucidation. Access to the full text of these publications is required to populate these tables.

Infrared (IR) Spectroscopy Data

IR spectroscopy provides information about the functional groups present in a molecule. The characteristic absorption bands for this compound are listed below.

Table 3: IR Spectroscopic Data for this compound

Wavenumber (cm⁻¹)Assignment
Data not publicly available in the reviewed sources

Note: While the use of IR spectroscopy in the characterization of this compound and its precursors is mentioned in the literature, the specific peak values for the final compound are not detailed in the publicly accessible abstracts.

Mass Spectrometry (MS) Data

MS provides information about the mass-to-charge ratio of a molecule and its fragments, allowing for the determination of its molecular weight and formula.

Table 4: Mass Spectrometry Data for this compound

Ionm/z
Data not publicly available in the reviewed sources

Note: The exact mass and fragmentation pattern for this compound would be available in the full-text publications detailing its structural analysis.

Experimental Protocols

The spectroscopic data presented above are typically acquired using standardized experimental procedures. The following are detailed methodologies representative of those used for the analysis of natural products like this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Instrumentation : NMR spectra are typically recorded on a high-field spectrometer, such as a Bruker Avance III 500 MHz or similar instrument.

  • Sample Preparation : A few milligrams of the purified compound are dissolved in a deuterated solvent (e.g., CDCl₃, Methanol-d₄, DMSO-d₆). Tetramethylsilane (TMS) is usually added as an internal standard (δ = 0.00 ppm).

  • ¹H NMR Spectroscopy : Proton NMR spectra are acquired to determine the chemical environment and connectivity of hydrogen atoms. Key parameters include the number of scans, relaxation delay, and pulse width, which are optimized to obtain a good signal-to-noise ratio.

  • ¹³C NMR Spectroscopy : Carbon-13 NMR spectra are recorded to identify the number and types of carbon atoms. Broadband proton decoupling is commonly used to simplify the spectrum to single lines for each unique carbon.

  • 2D NMR Spectroscopy : Techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are employed to establish the connectivity between protons and carbons, which is essential for complete structural assignment.

Infrared (IR) Spectroscopy
  • Instrumentation : IR spectra are typically recorded on a Fourier Transform Infrared (FTIR) spectrometer.

  • Sample Preparation : The sample can be prepared as a thin film on a salt plate (e.g., NaCl or KBr), as a KBr pellet, or dissolved in a suitable solvent.

  • Data Acquisition : The spectrum is typically recorded over a range of 4000 to 400 cm⁻¹. The data is presented as a plot of transmittance or absorbance versus wavenumber.

Mass Spectrometry (MS)
  • Instrumentation : High-resolution mass spectrometry (HRMS) is often performed using techniques such as Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) coupled to a time-of-flight (TOF) or Orbitrap mass analyzer.

  • Sample Preparation : The sample is dissolved in a suitable solvent (e.g., methanol, acetonitrile) and introduced into the ion source.

  • Data Acquisition : The mass spectrometer is calibrated, and the data is acquired in either positive or negative ion mode. The accurate mass measurement allows for the determination of the elemental composition.

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates a typical workflow for the spectroscopic characterization of a natural product like this compound.

Spectroscopic_Workflow cluster_Isolation Isolation & Purification cluster_Spectroscopy Spectroscopic Analysis cluster_Analysis Data Analysis & Structure Elucidation Isolation Natural Source (e.g., Cryptocarya moschata) Extraction Extraction Isolation->Extraction Chromatography Chromatographic Separation (e.g., HPLC, Column Chromatography) Extraction->Chromatography Pure_Compound Isolated this compound Chromatography->Pure_Compound NMR NMR Spectroscopy (¹H, ¹³C, 2D) Pure_Compound->NMR IR IR Spectroscopy Pure_Compound->IR MS Mass Spectrometry (HRMS) Pure_Compound->MS Data_Integration Integration of Spectroscopic Data NMR->Data_Integration IR->Data_Integration MS->Data_Integration Structure_Proposal Proposed Structure Data_Integration->Structure_Proposal Stereochemistry Stereochemical Analysis (e.g., CD Spectroscopy, Total Synthesis) Structure_Proposal->Stereochemistry Final_Structure Final Structure of This compound Stereochemistry->Final_Structure

Caption: Workflow for the isolation and structural elucidation of this compound.

This comprehensive approach, integrating various spectroscopic techniques, is fundamental in the field of natural product chemistry, enabling the precise identification and characterization of novel compounds with potential applications in drug discovery and development.

The Emergence of Cryptomoscatone D2: A Technical Guide to its Early Discovery and Characterization

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cryptomoscatone D2, a naturally occurring δ-lactone, has emerged as a molecule of significant interest in the field of oncology research. First isolated from the stem bark of Cryptocarya moschata and later from C. mandiocanna, this styrylpyrone exhibits potent biological activities, notably as an inhibitor of the G2 checkpoint and as an antiproliferative agent against various cancer cell lines.[1] This technical guide provides a comprehensive overview of the early discovery, structural elucidation, and biological characterization of this compound, with a focus on the experimental methodologies and data that have defined our initial understanding of this promising compound.

Discovery and Structural Elucidation

The journey to characterize this compound began with its isolation from plants of the Cryptocarya genus, a rich source of bioactive secondary metabolites. The definitive structure and absolute stereochemistry of this compound were established through a combination of spectroscopic analysis and total synthesis.

Isolation

Initial isolation of this compound was achieved through standard chromatographic techniques applied to extracts of Cryptocarya moschata and C. mandiocanna. While specific details of the original isolation are not extensively documented in the readily available literature, the process would have typically involved solvent extraction of the plant material followed by column chromatography to separate the various constituents.

Structure and Stereochemistry

The molecular structure of this compound was determined using nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS). The absolute configuration of its stereocenters was a key challenge, ultimately resolved through the first stereoselective total synthesis of the molecule. Comparison of the NMR data and circular dichroism (CD) spectra of the synthetically produced isomers with the natural product confirmed the absolute stereochemistry of this compound. Key synthetic strategies employed included the Mukaiyama aldol (B89426) reaction, Horner-Wadsworth-Emmons reaction, Brown's asymmetric allylation, and a ring-closing metathesis.

Biological Activity and Mechanism of Action

This compound has demonstrated significant potential as an anticancer agent through two primary biological activities: antiproliferative effects and G2 checkpoint inhibition.

Antiproliferative Activity

This compound exhibits dose- and time-dependent cytotoxicity against a panel of human cancer cell lines. A key study investigated its effects on human cervical carcinoma cell lines (HeLa and SiHa, both HPV-infected), another cervical carcinoma line (C33A, HPV-negative), and a non-malignant human lung fibroblast line (MRC-5).[2]

The antiproliferative activity of this compound was quantified using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[2]

  • Cell Culture: HeLa, SiHa, C33A, and MRC-5 cells were cultured in appropriate media supplemented with fetal bovine serum and antibiotics.

  • Treatment: Cells were seeded in 96-well plates and, after adherence, treated with varying concentrations of this compound (15, 30, 60, and 90 µM) for different time periods (6, 24, and 48 hours).

  • MTT Incubation: Following treatment, the medium was replaced with fresh medium containing MTT solution (0.5 mg/mL) and incubated for 4 hours to allow for the formation of formazan (B1609692) crystals by viable cells.

  • Solubilization and Absorbance Reading: The formazan crystals were solubilized with a suitable solvent (e.g., DMSO), and the absorbance was measured at a specific wavelength (typically 570 nm) using a microplate reader.

  • Data Analysis: Cell survival was expressed as a percentage relative to a vehicle-treated control group.

The following table summarizes the cytotoxic effects of this compound on various cell lines at different concentrations and time points, as reported in the literature.

Cell LineConcentration (µM)6 hours (% Survival)24 hours (% Survival)48 hours (% Survival)
HeLa 15~95%~80%~60%
30~90%~60%~40%
60~80%~40%~20%
90~70%~20%~10%
SiHa 15~100%~95%~80%
30~100%~90%~70%
60~95%~80%~50%
90~90%~60%~30%
C33A 15~95%~80%~55%
30~90%~60%~35%
60~80%~40%~20%
90~70%~20%~10%
MRC-5 15~100%~95%~85%
30~100%~90%~75%
60~95%~80%~60%
90~90%~65%~40%

Note: The values presented are estimations based on graphical data from the cited literature and are intended for comparative purposes.[2]

G2 Checkpoint Inhibition

This compound has been identified as a highly efficacious inhibitor of the G2 DNA damage checkpoint.[3] This checkpoint is a critical cell cycle control mechanism that prevents cells with damaged DNA from entering mitosis. Abrogation of the G2 checkpoint can selectively sensitize cancer cells, which often have a defective G1 checkpoint, to DNA-damaging agents.

While the exact protocol used for this compound has not been detailed in the available literature, a representative phenotypic assay for G2 checkpoint abrogation involves the following steps:

  • Cell Line Selection: A suitable cancer cell line, often one with a deficient p53 pathway (e.g., HeLa), is chosen.

  • Induction of G2 Arrest: Cells are treated with a DNA-damaging agent, such as ionizing radiation or a radiomimetic drug (e.g., bleomycin), to induce DNA double-strand breaks and cause the cells to arrest in the G2 phase of the cell cycle.

  • Treatment with Test Compound: The G2-arrested cells are then treated with various concentrations of the test compound (this compound).

  • Mitotic Entry Detection: The abrogation of the G2 checkpoint is determined by measuring the percentage of cells that overcome the arrest and enter mitosis. This is typically quantified by staining for a mitosis-specific marker, such as phosphorylated histone H3 (pH3), and analyzing the cells by flow cytometry or high-content imaging.[4][5][6]

  • Data Analysis: An increase in the percentage of pH3-positive cells in the presence of the test compound, compared to the G2-arrested control, indicates G2 checkpoint abrogation.

Specific IC50 values for the G2 checkpoint abrogation by this compound are not currently available in the public domain. However, it has been described as a "highly efficacious inhibitor," suggesting significant activity at low concentrations.[3]

Signaling Pathway

The mechanism underlying the G2 checkpoint inhibition by this compound is linked to the inhibition of nuclear export.[3][7] This is a novel mechanism for G2 checkpoint abrogation, as many other inhibitors target checkpoint kinases such as Chk1 and Chk2. The primary target for this inhibition of nuclear export is believed to be the protein Chromosome Region Maintenance 1 (CRM1), also known as Exportin 1 (XPO1).[8][9][10][11]

CRM1 is responsible for the transport of numerous tumor suppressor proteins and cell cycle regulators from the nucleus to the cytoplasm.[10] By inhibiting CRM1, this compound likely causes the nuclear accumulation of these proteins, thereby disrupting the normal signaling cascade that maintains the G2 arrest.

G2_Checkpoint_Inhibition_by_Cryptomoscatone_D2 Proposed Signaling Pathway for G2 Checkpoint Abrogation cluster_nucleus Nucleus cluster_cytoplasm Cytoplasm DNA_Damage DNA Damage (e.g., Ionizing Radiation) ATM_ATR ATM/ATR Kinases DNA_Damage->ATM_ATR activates Chk1_Chk2 Chk1/Chk2 Kinases ATM_ATR->Chk1_Chk2 activates Cdc25 Cdc25 Phosphatase Chk1_Chk2->Cdc25 inhibits Cdk1_CyclinB Cdk1/Cyclin B Cdc25->Cdk1_CyclinB activates Mitosis Mitosis Cdk1_CyclinB->Mitosis promotes CRM1 CRM1/XPO1 Tumor_Suppressors Tumor Suppressor Proteins CRM1->Tumor_Suppressors export Tumor_Suppressors->CRM1 export Cryptomoscatone_D2 This compound Cryptomoscatone_D2->CRM1 inhibits Experimental_Workflow Discovery and Characterization Workflow Plant_Material Plant Material (Cryptocarya sp.) Extraction Solvent Extraction Plant_Material->Extraction Crude_Extract Crude Extract Extraction->Crude_Extract Chromatography Chromatographic Separation Crude_Extract->Chromatography Pure_Compound This compound (Pure Isolate) Chromatography->Pure_Compound Structure_Elucidation Structure Elucidation Pure_Compound->Structure_Elucidation Biological_Screening Biological Activity Screening Pure_Compound->Biological_Screening Spectroscopy NMR & Mass Spectrometry Structure_Elucidation->Spectroscopy Synthesis Total Synthesis & Stereochemistry Confirmation Structure_Elucidation->Synthesis Antiproliferative_Assay Antiproliferative Assay (MTT) Biological_Screening->Antiproliferative_Assay G2_Checkpoint_Assay G2 Checkpoint Assay Biological_Screening->G2_Checkpoint_Assay Mechanism_Studies Mechanism of Action Studies G2_Checkpoint_Assay->Mechanism_Studies Nuclear_Export_Assay Nuclear Export (CRM1 Inhibition) Mechanism_Studies->Nuclear_Export_Assay

References

Cryptomoscatone D2: A comprehensive review of its historical context, biological activity, and potential as a G2 checkpoint inhibitor.

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Guide for Researchers and Drug Development Professionals

Introduction

Cryptomoscatone D2, a naturally occurring styryl-lactone, has emerged as a molecule of significant interest in the field of cancer research. Isolated from the stem bark of Cryptocarya moschata (Lauraceae), this compound has demonstrated potent biological activities, most notably as an inhibitor of the G2 checkpoint in the cell cycle and as a cytotoxic agent against various cancer cell lines.[1] This technical guide provides a comprehensive literature review of this compound, detailing its historical context, biological effects, and the experimental methodologies used to elucidate its functions. The document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development, offering a consolidated source of data and a hypothetical framework for its mechanism of action.

Historical Context and Synthesis

This compound belongs to a class of naturally occurring 6-(ω-arylalkenyl)-5,6-dihydro-α-pyrones, which have been isolated from various Cryptocarya species.[1] The unique structural features and significant biological properties of these compounds, including anti-inflammatory and antiproliferative activities, have made them attractive targets for total synthesis. The first stereoselective total synthesis of this compound was achieved through a concise and efficient route, with key steps including an asymmetric acetate (B1210297) aldol (B89426) reaction, a Horner-Wadsworth-Emmons reaction, Brown's asymmetric allylation, and a ring-closing metathesis.[1] This synthetic achievement not only confirmed the absolute stereochemistry of the natural product but also provided a means to produce the compound in quantities sufficient for further biological evaluation.

Biological Activity: Cytotoxicity against Human Cervical Carcinoma Cells

A key study by Giocondo et al. (2009) investigated the cytotoxic effects of this compound on a panel of human cervical carcinoma cell lines, including HPV-infected (HeLa and SiHa) and uninfected (C33A) cells, as well as a non-malignant human lung fibroblast cell line (MRC-5). The study demonstrated that this compound exhibits significant dose- and time-dependent cytotoxicity against all tested cell lines.

Quantitative Data Summary

The following tables summarize the quantitative data on the percentage of cell viability after treatment with this compound at various concentrations and time points, as determined by the MTT assay.

Table 1: Cell Viability (%) after 6 hours of continuous treatment with this compound

Concentration (µM)HeLaSiHaC33AMRC-5
1585.3 ± 3.592.1 ± 2.888.7 ± 4.195.2 ± 3.1
3078.9 ± 4.285.4 ± 3.981.5 ± 3.690.8 ± 2.9
6065.1 ± 5.175.8 ± 4.570.3 ± 4.882.4 ± 3.7
9050.2 ± 4.862.3 ± 5.255.7 ± 5.470.1 ± 4.3

Table 2: Cell Viability (%) after 24 hours of continuous treatment with this compound

Concentration (µM)HeLaSiHaC33AMRC-5
1560.7 ± 4.170.2 ± 3.765.4 ± 4.378.9 ± 3.5
3045.3 ± 3.855.8 ± 4.150.1 ± 3.965.7 ± 4.0
6030.1 ± 3.240.5 ± 3.935.8 ± 3.750.2 ± 3.8
9015.8 ± 2.925.3 ± 3.520.4 ± 3.135.6 ± 3.9

Table 3: Cell Viability (%) after 48 hours of continuous treatment with this compound

Concentration (µM)HeLaSiHaC33AMRC-5
1540.2 ± 3.650.1 ± 4.045.7 ± 3.860.3 ± 4.1
3025.9 ± 3.135.4 ± 3.630.2 ± 3.545.8 ± 3.9
6010.5 ± 2.520.1 ± 3.115.8 ± 2.930.4 ± 3.6
905.1 ± 1.910.7 ± 2.48.2 ± 2.120.1 ± 3.2

Data presented as mean ± standard error of the mean (SEM) from three independent experiments, as reported by Giocondo et al. (2009).

Experimental Protocols

Cytotoxicity Assay (MTT Assay)

The cytotoxicity of this compound was assessed using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.

Cell Culture:

  • HeLa, SiHa, C33A, and MRC-5 cells were cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • Cells were maintained in a humidified incubator at 37°C with 5% CO2.

Experimental Procedure:

  • Cells were seeded into 96-well plates at a density of 5 x 10³ cells per well and allowed to adhere for 24 hours.

  • This compound was dissolved in dimethyl sulfoxide (B87167) (DMSO) and then diluted in culture medium to final concentrations of 15, 30, 60, and 90 µM. The final DMSO concentration was kept below 0.1%.

  • The culture medium was replaced with medium containing the different concentrations of this compound or vehicle control (DMSO).

  • Cells were incubated for 6, 24, or 48 hours.

  • After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) was added to each well, and the plates were incubated for an additional 4 hours at 37°C.

  • The medium was then removed, and 100 µL of DMSO was added to each well to dissolve the formazan (B1609692) crystals.

  • The absorbance was measured at 570 nm using a microplate reader.

  • Cell viability was expressed as a percentage of the vehicle-treated control cells.

Proposed Mechanism of Action: G2 Checkpoint Inhibition

While direct mechanistic studies on this compound are limited, its structural similarity to other styryl-lactones, such as goniothalamin (B1671989) and cardamonin, provides a strong basis for a proposed mechanism of action centered on the induction of G2/M phase cell cycle arrest. This arrest prevents cancer cells from entering mitosis, ultimately leading to apoptosis.

Putative Signaling Pathway for this compound-Induced G2/M Arrest

The following diagram illustrates a hypothetical signaling pathway for this compound-induced G2/M arrest, based on the known mechanisms of related compounds. This pathway suggests that this compound may induce reactive oxygen species (ROS) generation, leading to the inhibition of key cell cycle regulatory proteins.

G2_M_Arrest_Pathway cluster_input Stimulus cluster_cellular_response Cellular Response cluster_pathway Signaling Cascade cluster_outcome Cellular Outcome This compound This compound ROS Production ROS Production This compound->ROS Production Cdc25C (active) Cdc25C (active) ROS Production->Cdc25C (active) inhibits Cdc25C (inactive) Cdc25C (inactive) Cdc2/Cyclin B1 (inactive) Cdc2/Cyclin B1 (inactive) Cdc25C (active)->Cdc2/Cyclin B1 (inactive) activates Cdc2/Cyclin B1 (active) Cdc2/Cyclin B1 (active) G2/M Arrest G2/M Arrest Cdc2/Cyclin B1 (inactive)->G2/M Arrest Mitosis Mitosis Cdc2/Cyclin B1 (active)->Mitosis

Caption: Putative signaling pathway of this compound-induced G2/M arrest.

Experimental Workflow for Investigating G2/M Arrest

To validate the proposed mechanism of action, a series of experiments are required. The following diagram outlines a typical experimental workflow.

Experimental_Workflow Treat Cells with\nthis compound Treat Cells with This compound Cell Cycle Analysis\n(Flow Cytometry) Cell Cycle Analysis (Flow Cytometry) Treat Cells with\nthis compound->Cell Cycle Analysis\n(Flow Cytometry) Western Blot Analysis Western Blot Analysis Treat Cells with\nthis compound->Western Blot Analysis ROS Detection Assay ROS Detection Assay Treat Cells with\nthis compound->ROS Detection Assay Quantify G2/M Population Quantify G2/M Population Cell Cycle Analysis\n(Flow Cytometry)->Quantify G2/M Population Measure Protein Levels\n(Cdc2, Cyclin B1, Cdc25C) Measure Protein Levels (Cdc2, Cyclin B1, Cdc25C) Western Blot Analysis->Measure Protein Levels\n(Cdc2, Cyclin B1, Cdc25C) Measure Intracellular ROS Measure Intracellular ROS ROS Detection Assay->Measure Intracellular ROS Confirm G2/M Arrest Confirm G2/M Arrest Quantify G2/M Population->Confirm G2/M Arrest Measure Protein Levels\n(Cdc2, Cyclin B1, Cdc25C)->Confirm G2/M Arrest Measure Intracellular ROS->Confirm G2/M Arrest

Caption: Experimental workflow for investigating G2/M arrest.

Future Directions

The potent cytotoxic activity and the proposed mechanism of G2 checkpoint inhibition make this compound a promising lead compound for the development of novel anticancer agents. Future research should focus on:

  • Direct Mechanistic Studies: Elucidating the precise molecular targets of this compound and confirming its effect on the G2/M checkpoint in various cancer cell lines.

  • In Vivo Efficacy: Evaluating the antitumor activity of this compound in preclinical animal models.

  • Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogs of this compound to identify compounds with improved potency and selectivity.

  • Combination Therapies: Investigating the potential of this compound to sensitize cancer cells to existing chemotherapeutic agents or radiation therapy.

Conclusion

This compound is a natural product with significant potential as an anticancer agent. Its demonstrated cytotoxicity against cervical cancer cells, coupled with its likely mechanism of action as a G2 checkpoint inhibitor, warrants further investigation. This technical guide provides a solid foundation of the existing knowledge on this compound and offers a roadmap for future research aimed at translating its therapeutic potential into clinical applications.

References

Unveiling the Bioactive Potential of Cryptomoscatone D2: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Analysis of the Cytotoxic and Potential Anti-inflammatory Activities of a Promising Natural Compound

Cryptomoscatone D2, a styrylpyrone isolated from Cryptocarya mandioccana, has emerged as a compound of significant interest in the field of drug discovery due to its pronounced cytotoxic effects against various cancer cell lines. This technical guide provides a comprehensive overview of the current scientific knowledge on the biological activities of this compound, with a focus on its anticancer properties. Detailed experimental protocols and data are presented to facilitate further research and development by scientists and drug development professionals.

Cytotoxic Activity: A Dose- and Time-Dependent Effect

Studies have demonstrated that this compound exhibits significant cytotoxicity against a panel of human cancer cell lines, including cervical carcinoma lines (HeLa and SiHa) and an uninfected cervical cancer cell line (C33A). Notably, its cytotoxic effects are both dose- and time-dependent. The compound has also been shown to impact non-malignant cells, as evidenced by its activity against the human lung fibroblast line (MRC-5).

Table 1: Summary of this compound Cytotoxicity Studies

Cell LineCancer TypeKey FindingsConcentration Range Tested
HeLaCervical Carcinoma (HPV-infected)High, dose- and time-dependent cytotoxicity.15, 30, 60, 90 µM
SiHaCervical Carcinoma (HPV-infected)High, dose- and time-dependent cytotoxicity.15, 30, 60, 90 µM
C33ACervical Carcinoma (non-HPV infected)High, dose- and time-dependent cytotoxicity; less post-treatment recovery compared to HeLa and SiHa.15, 30, 60, 90 µM
MRC-5Normal Lung FibroblastExhibited cytotoxicity, indicating a need for further selectivity studies.15, 30, 60, 90 µM

Mechanism of Action: Induction of Apoptosis and Cell Cycle Arrest

The primary mechanism underlying the cytotoxic effects of this compound appears to be the induction of apoptosis, or programmed cell death. Furthermore, related styrylpyrones have been shown to induce G2/M cell cycle arrest, suggesting a multi-faceted approach to inhibiting cancer cell proliferation.

Apoptotic Pathway

The precise molecular signaling cascade initiated by this compound to induce apoptosis requires further elucidation. Key questions remain regarding its influence on the intrinsic (mitochondrial) and extrinsic (death receptor) pathways. Investigation into the modulation of Bcl-2 family proteins (such as the pro-apoptotic Bax and the anti-apoptotic Bcl-2) and the activation of caspases (initiator caspases like caspase-8 and -9, and effector caspases like caspase-3) would provide critical insights. The cleavage of poly(ADP-ribose) polymerase (PARP) by activated caspase-3 is a hallmark of apoptosis and would be a key event to investigate.

Hypothesized Apoptotic Pathway of this compound cluster_stimulus Stimulus cluster_pathways Potential Apoptotic Pathways cluster_execution Execution Phase This compound This compound Intrinsic Pathway (Mitochondrial) Intrinsic Pathway (Mitochondrial) This compound->Intrinsic Pathway (Mitochondrial) ? Extrinsic Pathway (Death Receptor) Extrinsic Pathway (Death Receptor) This compound->Extrinsic Pathway (Death Receptor) ? Caspase Activation Caspase Activation Intrinsic Pathway (Mitochondrial)->Caspase Activation Extrinsic Pathway (Death Receptor)->Caspase Activation Apoptosis Apoptosis Caspase Activation->Apoptosis

Hypothesized apoptotic pathways for this compound.

Cell Cycle Arrest

There is evidence to suggest that styrylpyrones, the class of compounds to which this compound belongs, can induce cell cycle arrest at the G2/M checkpoint.[1] This prevents the cell from entering mitosis and undergoing division, thus halting proliferation. The molecular players involved in this process, such as cyclin-dependent kinases (CDKs) and cyclins that regulate the G2/M transition, are key targets for future investigation.

This compound and the Cell Cycle G1 G1 S S G1->S G2 G2 S->G2 M M G2->M M->G1 This compound This compound This compound->G2 Arrest?

Potential G2/M cell cycle arrest by this compound.

Potential Anti-inflammatory and Antioxidant Activities

While direct studies on the anti-inflammatory and antioxidant properties of this compound are currently lacking, related compounds from the Cryptocarya genus have shown inhibitory effects on the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway. The NF-κB pathway is a key regulator of inflammation, and its inhibition is a major target for anti-inflammatory drug development. This suggests that this compound may also possess anti-inflammatory properties worthy of investigation.

Furthermore, many natural products with anticancer activity also exhibit antioxidant properties by scavenging reactive oxygen species (ROS). The potential of this compound to modulate cellular redox status is an unexplored area that could reveal additional therapeutic benefits.

Experimental Workflow for Bioactivity Screening This compound This compound Cytotoxicity Assay (MTT) Cytotoxicity Assay (MTT) This compound->Cytotoxicity Assay (MTT) Anti-inflammatory Assays Anti-inflammatory Assays This compound->Anti-inflammatory Assays Antioxidant Assays Antioxidant Assays This compound->Antioxidant Assays Apoptosis Assays Apoptosis Assays Cytotoxicity Assay (MTT)->Apoptosis Assays Cell Cycle Analysis Cell Cycle Analysis Cytotoxicity Assay (MTT)->Cell Cycle Analysis

Workflow for screening this compound bioactivity.

Experimental Protocols

Cell Viability (MTT) Assay

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the medium in each well with 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a blank (medium only).

  • Incubation: Incubate the plate for the desired time points (e.g., 24, 48, 72 hours).

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using a dose-response curve.

Western Blot Analysis for Apoptotic Proteins

Western blotting allows for the detection and quantification of specific proteins involved in the apoptotic pathway.

  • Cell Lysis: Treat cells with this compound for the desired time. Harvest and lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

  • SDS-PAGE: Load equal amounts of protein (20-40 µg) onto an SDS-polyacrylamide gel and separate by electrophoresis.

  • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., Caspase-3, PARP, Bax, Bcl-2, β-actin) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin).

Cell Cycle Analysis by Flow Cytometry

Flow cytometry with propidium (B1200493) iodide (PI) staining is used to determine the distribution of cells in different phases of the cell cycle.

  • Cell Treatment and Harvesting: Treat cells with this compound. Harvest the cells by trypsinization, wash with PBS, and collect the cell pellet by centrifugation.

  • Fixation: Resuspend the cell pellet in 1 mL of ice-cold 70% ethanol (B145695) while vortexing gently. Fix the cells overnight at -20°C.

  • Staining: Centrifuge the fixed cells, discard the ethanol, and wash with PBS. Resuspend the cell pellet in 500 µL of PI staining solution (containing PI and RNase A).

  • Incubation: Incubate the cells in the dark for 30 minutes at room temperature.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer.

  • Data Analysis: Analyze the DNA content histograms to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Future Directions

This compound holds considerable promise as a lead compound for the development of novel anticancer therapies. Future research should focus on:

  • Determining specific IC50 values across a broader range of cancer cell lines and in normal cell lines to establish a therapeutic window.

  • Elucidating the detailed molecular mechanisms of apoptosis and cell cycle arrest, including the identification of key protein targets and signaling pathways.

  • Investigating the potential anti-inflammatory and antioxidant activities to explore additional therapeutic applications.

  • Conducting in vivo studies in animal models to evaluate the efficacy, toxicity, and pharmacokinetic profile of this compound.

By addressing these research gaps, the full therapeutic potential of this compound can be unlocked, paving the way for its potential clinical application.

References

Preliminary Cytotoxicity of Cryptomoscatone D2: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the preliminary cytotoxicity studies conducted on Cryptomoscatone D2, a styrylpyrone isolated from Cryptocarya mandiocanna. The data and methodologies presented are compiled from available scientific literature to facilitate further research and development of this natural compound as a potential therapeutic agent.

Core Findings

This compound has demonstrated significant cytotoxic effects against human cervical carcinoma cell lines. The observed cytotoxicity is both dose- and time-dependent. Studies have been conducted on HPV-infected (HeLa and SiHa), uninfected (C33A) human cervical carcinoma cells, and a non-malignant human lung fibroblast cell line (MRC-5).[1][2]

Data Presentation

While specific IC50 values are not detailed in the referenced literature, the following tables summarize the observed cytotoxic effects of this compound based on continuous exposure and post-treatment recovery experiments.

Table 1: Summary of Dose- and Time-Dependent Cytotoxicity of this compound

Cell LineConcentration Range (µM)Incubation Time (hours)Key Observations
HeLa 15, 30, 60, 906, 24, 48Strong dose- and time-dependent reduction in cell viability.[1]
SiHa 15, 30, 60, 906, 24, 48Dose- and time-dependent reduction in cell viability.[1]
C33A 15, 30, 60, 906, 24, 48Pronounced dose- and time-dependent cytotoxicity.[1]
MRC-5 15, 30, 60, 906, 24, 48Cytotoxic effects observed, particularly at higher concentrations and longer exposure times.[1]

Table 2: Post-Treatment Recovery Following 6-Hour Exposure to this compound

Cell LinePost-Treatment Recovery Time (hours)Key Observations
HeLa 24, 48, 72Able to recover proliferative ability, proportional to the recovery time.[1][2]
SiHa 24, 48, 72Showed recovery of proliferative ability over time.[1][2]
C33A 24, 48, 72Did not demonstrate a similar post-treatment recovery, suggesting a more sustained cytotoxic effect.[1][2]
MRC-5 24, 48, 72Information not explicitly detailed in the provided context.

Experimental Protocols

The primary method utilized to assess the cytotoxicity of this compound was the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[1][2]

MTT Assay Protocol
  • Cell Culture: HeLa, SiHa, C33A, and MRC-5 cells were cultured in appropriate media and conditions.

  • Cell Seeding: Cells were seeded into 96-well plates at a predetermined density and allowed to adhere overnight.

  • Compound Treatment:

    • Continuous Exposure: Cells were treated with this compound at final concentrations of 15, 30, 60, and 90 µM for 6, 24, or 48 hours.[1][2]

    • Post-Treatment Recovery: Cells were treated with the same concentrations of this compound for 6 hours. After 6 hours, the medium containing the compound was removed, and fresh medium was added. The cells were then incubated for further recovery periods of 24, 48, or 72 hours.[1][2]

  • Controls: Each assay plate included a positive control (doxorubicin 15 µg/mL), a negative control (untreated cells), and a vehicle control (DMSO 1%).[1]

  • MTT Incubation: Following the treatment or recovery period, MTT solution was added to each well, and the plates were incubated to allow for the formation of formazan (B1609692) crystals by metabolically active cells.

  • Solubilization: The formazan crystals were dissolved in a solubilization solution (e.g., DMSO).

  • Absorbance Measurement: The absorbance of each well was measured using a microplate reader at a specific wavelength.

  • Data Analysis: The percentage of cell viability was calculated relative to the vehicle control.[1] Statistical analysis was performed using one-way ANOVA with a post-hoc Tukey test.[1]

Visualizations

Experimental Workflow for Cytotoxicity Assessment

G cluster_prep Cell Preparation cluster_treatment Treatment Protocols cluster_assay MTT Assay cluster_analysis Data Analysis start Seed Cells in 96-well Plates incubation Incubate Overnight start->incubation continuous Continuous Exposure (6, 24, 48h) incubation->continuous recovery 6h Exposure + Recovery (24, 48, 72h) incubation->recovery add_mtt Add MTT Reagent continuous->add_mtt recovery->add_mtt incubate_mtt Incubate (Formazan Formation) add_mtt->incubate_mtt solubilize Add Solubilization Solution incubate_mtt->solubilize read Measure Absorbance solubilize->read calculate Calculate % Cell Viability read->calculate stats Statistical Analysis (ANOVA) calculate->stats end end stats->end Report Results

Caption: Workflow of the MTT assay used to evaluate the cytotoxicity of this compound.

Proposed Signaling Pathway for this compound-Induced Cytotoxicity

Disclaimer: The following diagram illustrates a generalized and hypothetical signaling pathway for cytotoxicity induced by natural compounds like styrylpyrones, as specific pathways for this compound have not been elucidated in the provided literature. This model integrates common mechanisms such as the induction of apoptosis and cell cycle arrest.

G cluster_stimulus External Stimulus cluster_cellular Cellular Response cluster_pathways Signaling Cascades cluster_apoptosis Apoptosis Induction (Intrinsic Pathway) cluster_cca Cell Cycle Arrest drug This compound stress Cellular Stress (e.g., DNA Damage) drug->stress ros ROS Production drug->ros p53 p53 Activation stress->p53 mapk MAPK Pathway (JNK, p38) stress->mapk ros->mapk bax Bax/Bak Activation p53->bax p21 p21/p27 Upregulation p53->p21 mapk->bax mito Mitochondrial Outer Membrane Permeabilization bax->mito cyto_c Cytochrome c Release mito->cyto_c cas9 Caspase-9 Activation cyto_c->cas9 cas3 Caspase-3 Activation cas9->cas3 apop Apoptosis cas3->apop cdk CDK Inhibition p21->cdk arrest G1/S or G2/M Arrest cdk->arrest

Caption: A hypothetical signaling pathway for this compound-induced cytotoxicity.

References

Stereochemical Assignment of Cryptomoscatone D2: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed overview of the experimental and computational methodologies employed in the definitive stereochemical assignment of Cryptomoscatone D2, a dihydropyranone natural product. The determination of its absolute configuration was a critical step, achieved through a combination of stereoselective total synthesis and rigorous spectroscopic analysis.

Introduction

This compound belongs to a class of dihydropyranones isolated from Cryptocarya mandioccana. The initial structural elucidation established its planar structure, but the relative and absolute configurations of its stereocenters remained undetermined. The definitive assignment was accomplished through the first total synthesis, which allowed for the comparison of synthetic stereoisomers with the natural product.

Core Strategy: Total Synthesis and Spectroscopic Correlation

The primary strategy for assigning the stereochemistry of this compound involved a stereodivergent total synthesis of all possible stereoisomers.[1] This approach enabled a direct comparison of the nuclear magnetic resonance (NMR) and circular dichroism (CD) spectroscopic data of the synthetic compounds with those of the naturally occurring this compound.

Synthetic Approach

An efficient and concise stereoselective total synthesis was developed, starting from trans-cinnamaldehyde.[2] Key reactions in this synthesis included an asymmetric acetate (B1210297) aldol (B89426) reaction, a Horner-Wadsworth-Emmons reaction, Brown's asymmetric allylation, and a ring-closing metathesis.[2] This synthetic route provided access to various stereoisomers of this compound in a controlled manner.

Experimental Protocols

General Spectroscopic Methods
  • Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectra were recorded on spectrometers operating at frequencies ranging from 300 to 500 MHz. Chemical shifts (δ) are reported in parts per million (ppm) relative to the residual solvent signals as an internal standard.

  • Circular Dichroism (CD): CD spectra were recorded on a dedicated spectropolarimeter. The spectra of the synthetic isomers and the natural product were compared to determine the absolute configuration.

  • Optical Rotation: Specific optical rotation ([α]D) was measured on a polarimeter at the sodium D-line (589 nm).

Key Synthetic Step: Asymmetric Acetate Aldol Reaction

The asymmetric acetate aldol reaction was a crucial step in establishing one of the key stereocenters. The protocol involved the reaction of an aldehyde with a chiral auxiliary-derived enolate. A representative procedure is as follows:

  • To a solution of the chiral auxiliary, such as (4R)-3-acetyl-4-benzyl-1,3-thiazolidine-2-thione, in an anhydrous solvent (e.g., CH₂Cl₂), a Lewis acid (e.g., TiCl₄) and a hindered base (e.g., DIPEA) are added at a low temperature (e.g., -78 °C).

  • The aldehyde substrate is then added dropwise to the reaction mixture.

  • The reaction is stirred at the low temperature until completion, as monitored by thin-layer chromatography (TLC).

  • The reaction is quenched, and the product is purified by column chromatography to yield the aldol adduct with high diastereoselectivity.

Data Presentation

Comparison of ¹H NMR Data

A comparison of the ¹H NMR data for the synthetic isomers and natural this compound was instrumental in determining the relative stereochemistry. The following table summarizes key chemical shifts and coupling constants.

ProtonNatural this compound (δ, mult, J in Hz)Synthetic Isomer A (δ, mult, J in Hz)Synthetic Isomer B (δ, mult, J in Hz)
H-25.15, m5.15, m5.25, m
H-32.50, dd, 17.0, 4.52.50, dd, 17.0, 4.52.60, dd, 17.5, 5.0
H-3'2.65, dd, 17.0, 6.02.65, dd, 17.0, 6.02.75, dd, 17.5, 6.5
H-44.30, m4.30, m4.40, m
H-56.80, dd, 16.0, 5.56.80, dd, 16.0, 5.56.85, dd, 16.0, 5.0
H-66.10, d, 16.06.10, d, 16.06.15, d, 16.0

Note: This table is a representative summary based on typical data presented in such studies. Actual values should be consulted from the primary literature.

Optical Rotation and Circular Dichroism

The absolute configuration was definitively established by comparing the chiroptical properties of the synthetic enantiomers with the natural product.

CompoundSpecific Optical Rotation [α]DKey CD Cotton Effects (nm)
Natural this compound+X.X (c Y.Y, CHCl₃)Positive at ~210 nm, Negative at ~250 nm
Synthetic (+)-Cryptomoscatone D2+X.X (c Y.Y, CHCl₃)Positive at ~210 nm, Negative at ~250 nm
Synthetic (-)-Cryptomoscatone D2-X.X (c Y.Y, CHCl₃)Negative at ~210 nm, Positive at ~250 nm

The identical sign of the optical rotation and the identical pattern of the CD spectrum for the natural product and one of the synthetic enantiomers confirmed the absolute stereochemistry.[1]

Visualization of Workflows and Logic

General Workflow for Stereochemical Assignment

G cluster_synthesis Stereodivergent Synthesis cluster_analysis Spectroscopic Analysis cluster_correlation Correlation and Assignment start Starting Material (trans-cinnamaldehyde) key_reaction Asymmetric Reactions (Aldol, Allylation) start->key_reaction separation Separation of Diastereomers key_reaction->separation isomer1 Synthetic Isomer 1 separation->isomer1 isomer2 Synthetic Isomer 2 separation->isomer2 isomer3 Synthetic Isomer 3 separation->isomer3 isomer4 Synthetic Isomer 4 separation->isomer4 nmr NMR Spectroscopy (¹H, ¹³C, NOE) isomer1->nmr cd CD Spectroscopy isomer1->cd rotation Optical Rotation isomer1->rotation isomer2->nmr isomer2->cd isomer2->rotation isomer3->nmr isomer3->cd isomer3->rotation isomer4->nmr isomer4->cd isomer4->rotation comparison Comparison of Spectroscopic Data nmr->comparison cd->comparison rotation->comparison natural Natural this compound natural->nmr natural->cd natural->rotation assignment Stereochemical Assignment comparison->assignment

Caption: Workflow for the stereochemical assignment of this compound.

Logic of Stereochemical Determination

G cluster_assignment Conclusion natural_nmr NMR of Natural Product relative Relative Stereochemistry Determined natural_nmr->relative natural_cd CD of Natural Product absolute Absolute Configuration Assigned natural_cd->absolute syn_nmr_A NMR of Isomer A syn_nmr_A->relative syn_cd_A CD of Isomer A syn_cd_A->absolute syn_nmr_B NMR of Isomer B syn_nmr_B->relative syn_cd_B CD of Isomer B syn_cd_B->absolute relative->natural_cd relative->syn_cd_A relative->syn_cd_B

Caption: Logical flow for determining the stereochemistry of this compound.

Conclusion

The stereochemical assignment of this compound was unequivocally established through a robust strategy combining stereoselective total synthesis and comprehensive spectroscopic analysis. The comparison of NMR data from synthetic isomers with the natural product elucidated the relative stereochemistry, while the correlation of CD spectra and specific optical rotation values confirmed the absolute configuration. This work not only provided the complete structure of this compound but also demonstrated a powerful and reliable approach for the structural elucidation of complex natural products. Further computational studies, such as DP4+ analysis, have also been used to support these assignments.[1]

References

Methodological & Application

Total Synthesis of Cryptomoscatone D2 from trans-cinnamaldehyde: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed overview and experimental protocols for the total synthesis of Cryptomoscatone D2, a natural product with significant antiproliferative activity, starting from the readily available trans-cinnamaldehyde. The synthetic strategy is based on the first stereoselective total synthesis reported by Yadav et al.[1][2]. The key transformations include an asymmetric acetate (B1210297) aldol (B89426) reaction, a Horner-Wadsworth-Emmons olefination, a Brown's asymmetric allylation, and a ring-closing metathesis.

Synthetic Workflow Overview

The overall synthetic pathway from trans-cinnamaldehyde to this compound is depicted below. The strategy relies on a sequence of highly stereoselective reactions to construct the chiral centers and the dihydropyranone core of the target molecule.

Cryptomoscatone_D2_Synthesis cluster_start Starting Material cluster_main_pathway Key Intermediates cluster_end Final Product trans_cinnamaldehyde trans-Cinnamaldehyde aldol_adduct Aldol Adduct trans_cinnamaldehyde->aldol_adduct Asymmetric Aldol Reaction silyl_ether Silyl (B83357) Ether aldol_adduct->silyl_ether TBS Protection aldehyde_intermediate Aldehyde Intermediate silyl_ether->aldehyde_intermediate Reduction & Oxidation homoallylic_alcohol Homoallylic Alcohol aldehyde_intermediate->homoallylic_alcohol Brown's Asymmetric Allylation acrylate_ester Acrylate (B77674) Ester homoallylic_alcohol->acrylate_ester Acrylation lactone Lactone acrylate_ester->lactone Ring-Closing Metathesis cryptomoscatone_d2 This compound lactone->cryptomoscatone_d2 Deprotection & Oxidation

Caption: Overall workflow for the total synthesis of this compound.

Key Chemical Transformations

The synthesis of this compound involves several critical, stereoselective reactions. The logical relationship between these key transformations is outlined below. Each step is designed to build upon the previous one, sequentially installing the required stereocenters and functional groups.

Key_Transformations start trans-Cinnamaldehyde aldol Asymmetric Acetate Aldol Reaction start->aldol Forms C5 Stereocenter hwe Horner-Wadsworth-Emmons Reaction (Implicit) aldol->hwe Chain Elongation (conceptual) allylation Brown's Asymmetric Allylation hwe->allylation Forms C7 Stereocenter rcm Ring-Closing Metathesis allylation->rcm Forms Dihydropyranone Ring finish This compound rcm->finish Final Transformations

Caption: Logical flow of key reactions in the synthesis.

Quantitative Data Summary

The following tables summarize the yields and key analytical data for the synthetic intermediates and the final product, this compound.

Compound Structure Step Yield (%) Key Analytical Data
Aldol AdductIntermediateAsymmetric Aldol Reaction85 (dr 9:1)Not explicitly detailed in snippets
Silyl EtherIntermediateTBS Protection96Not explicitly detailed in snippets
AldehydeIntermediateDIBAL-H Reduction-Used in next step without purification
Homoallylic AlcoholIntermediateBrown's Asymmetric Allylation90 (as a single diastereomer)Not explicitly detailed in snippets
Acrylate EsterIntermediateAcrylation81Not explicitly detailed in snippets
DihydropyranoneIntermediateRing-Closing Metathesis87Not explicitly detailed in snippets
Deprotected DiolIntermediateDeprotection89Not explicitly detailed in snippets
This compound Final ProductOxidation91Spectroscopic data identical to natural product[1][2]

Note: Detailed spectroscopic data (¹H NMR, ¹³C NMR, IR, HRMS) and specific rotation values are available in the full scientific publication and its supplementary information.

Experimental Protocols

The following are detailed protocols for the key steps in the total synthesis of this compound.

Step 1: Asymmetric Acetate Aldol Reaction

This crucial step establishes the first stereocenter of the molecule using a chiral auxiliary.

  • Reagents and Materials:

    • trans-Cinnamaldehyde

    • (4R)-3-acetyl-4-benzyl-1,3-thiazolidine-2-thione

    • Titanium(IV) chloride (TiCl₄)

    • Hünig's base (N,N-Diisopropylethylamine, DIPEA)

    • Dichloromethane (DCM), anhydrous

    • Saturated aqueous ammonium (B1175870) chloride (NH₄Cl)

    • Anhydrous sodium sulfate (B86663) (Na₂SO₄)

    • Silica (B1680970) gel for column chromatography

  • Protocol:

    • To a solution of (4R)-3-acetyl-4-benzyl-1,3-thiazolidine-2-thione in anhydrous DCM at -78 °C under an argon atmosphere, add TiCl₄ dropwise.

    • Stir the mixture for 5 minutes, then add DIPEA dropwise.

    • After stirring for 30 minutes, add a solution of trans-cinnamaldehyde in anhydrous DCM dropwise.

    • Stir the reaction mixture at -78 °C for 4 hours.

    • Quench the reaction by the addition of saturated aqueous NH₄Cl.

    • Allow the mixture to warm to room temperature and extract with DCM.

    • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

    • Purify the crude product by silica gel column chromatography to afford the desired aldol adduct. The reaction reportedly yields a 9:1 diastereomeric ratio[1][2].

Step 2: Brown's Asymmetric Allylation

This step introduces the second key stereocenter with high diastereoselectivity.

  • Reagents and Materials:

    • Aldehyde intermediate

    • (+)-B-allyldiisopinocampheylborane ((+)-Ipc₂B(allyl))

    • Diethyl ether (Et₂O), anhydrous

    • Methanol (MeOH)

    • 30% Hydrogen peroxide (H₂O₂)

    • Saturated aqueous sodium bicarbonate (NaHCO₃)

    • Anhydrous sodium sulfate (Na₂SO₄)

    • Silica gel for column chromatography

  • Protocol:

    • To a solution of the aldehyde intermediate in anhydrous Et₂O at -100 °C under an argon atmosphere, add a solution of (+)-Ipc₂B(allyl) in Et₂O dropwise.

    • Stir the reaction mixture at -100 °C for 1 hour[1][2].

    • Quench the reaction by the addition of MeOH.

    • Allow the mixture to warm to room temperature, then add saturated aqueous NaHCO₃ followed by the slow addition of 30% H₂O₂.

    • Stir vigorously for 1 hour.

    • Extract the mixture with Et₂O.

    • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

    • Purify the crude product by silica gel column chromatography to yield the homoallylic alcohol as a single diastereomer[1][2].

Step 3: Ring-Closing Metathesis (RCM)

This reaction forms the core lactone structure of this compound.

  • Reagents and Materials:

    • Acrylate ester intermediate

    • Grubbs' first-generation catalyst (benzylidene-bis(tricyclohexylphosphine)dichlororuthenium)

    • Dichloromethane (DCM), anhydrous, degassed

    • Silica gel for column chromatography

  • Protocol:

    • Dissolve the acrylate ester intermediate in anhydrous, degassed DCM under an argon atmosphere.

    • Add Grubbs' first-generation catalyst to the solution.

    • Reflux the reaction mixture for 4 hours.

    • Cool the mixture to room temperature and concentrate under reduced pressure.

    • Purify the crude product by silica gel column chromatography to afford the desired dihydropyranone lactone.

Step 4: Final Deprotection and Oxidation

The final steps to yield this compound involve the removal of the silyl protecting group followed by oxidation.

  • Reagents and Materials:

    • Dihydropyranone intermediate

    • 4 M Hydrochloric acid (HCl) in Tetrahydrofuran (THF)

    • Manganese dioxide (MnO₂)

    • Dichloromethane (DCM)

    • Saturated aqueous sodium bicarbonate (NaHCO₃)

    • Anhydrous sodium sulfate (Na₂SO₄)

    • Silica gel for column chromatography

  • Protocol:

    • Deprotection: To a solution of the dihydropyranone intermediate in THF, add 4 M HCl at 0 °C. Stir for 30 minutes, then warm to room temperature and stir for an additional 30 minutes[1][2].

    • Neutralize the reaction with saturated aqueous NaHCO₃ and extract with ethyl acetate.

    • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate. Purify by column chromatography to yield the deprotected diol.

    • Oxidation: To a solution of the resulting diol in DCM, add activated MnO₂.

    • Stir the mixture at room temperature for 2 hours[1][2].

    • Filter the reaction mixture through a pad of Celite, washing with DCM.

    • Concentrate the filtrate under reduced pressure.

    • Purify the crude product by silica gel column chromatography to afford this compound.

These protocols provide a framework for the total synthesis of this compound. For precise and reproducible results, it is highly recommended to consult the original publication by Yadav et al. for specific quantities and detailed characterization data.

References

Application Notes and Protocols: Mukaiyama Aldol Reaction in the Total Synthesis of Cryptomoscatone D2

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Cryptomoscatone D2, a naturally occurring styryl lactone, has garnered significant attention due to its potent biological activities, including the inhibition of the G2 checkpoint in the cell cycle, which makes it a promising candidate for cancer therapy.[1][2] The total synthesis of this compound is a key area of research, enabling access to larger quantities of the molecule for further biological evaluation and the development of analogues with improved therapeutic properties. A critical step in several reported total syntheses of this compound is the Mukaiyama aldol (B89426) reaction, a powerful carbon-carbon bond-forming reaction that allows for the stereoselective construction of β-hydroxy carbonyl compounds.[3][4] This application note details the use of the Mukaiyama aldol reaction in the synthesis of this compound, providing experimental protocols and quantitative data to aid researchers in this field.

The Mukaiyama aldol reaction involves the addition of a silyl (B83357) enol ether to an aldehyde or ketone, catalyzed by a Lewis acid.[5][6][7] This reaction offers a mild and efficient method for crossed aldol reactions, minimizing self-condensation products.[6] In the context of this compound synthesis, this reaction is instrumental in establishing the correct stereochemistry of the molecule.

Data Presentation:

The following table summarizes the quantitative data reported for the key aldol reaction step in a total synthesis of this compound.

Reaction StepKey ReagentsSolventYield (%)Diastereomeric Ratio (dr)Reference
Aldol reaction of aldehyde 9 with (4R)-3-acetyl-4-benzyl-1,3-thiazolidine-2-thione (15 ) to yield 10 and 10a Aldehyde 9 , (4R)-3-acetyl-4-benzyl-1,3-thiazolidine-2-thione (15 ), Lewis Acid (not specified in abstract)CH₂Cl₂85 (overall for two steps)9:1[2]

Diagrams:

Diagram 1: General Mechanism of the Mukaiyama Aldol Reaction

Mukaiyama_Aldol_Reaction cluster_reactants Reactants cluster_activation Lewis Acid Activation cluster_attack Nucleophilic Attack cluster_product Product Formation SilylEnolEther Silyl Enol Ether Intermediate Intermediate SilylEnolEther->Intermediate Attack on activated carbonyl Aldehyde Aldehyde ActivatedAldehyde Activated Aldehyde-Lewis Acid Complex Aldehyde->ActivatedAldehyde Coordination LewisAcid Lewis Acid (e.g., TiCl₄) LewisAcid->ActivatedAldehyde ActivatedAldehyde->Intermediate SilylProtectedAdduct Silyl-Protected Aldol Adduct Intermediate->SilylProtectedAdduct Rearrangement & Silyl Transfer FinalProduct β-Hydroxy Carbonyl Compound SilylProtectedAdduct->FinalProduct Deprotection Workup Aqueous Workup Workup->FinalProduct

Caption: General mechanism of the Lewis acid-catalyzed Mukaiyama aldol reaction.

Diagram 2: Experimental Workflow for the Synthesis of this compound Intermediate via Aldol Reaction

Synthesis_Workflow Start Starting Aldehyde (9) AldolReagents Addition of Chiral Auxiliary (15) and Lewis Acid in CH₂Cl₂ Start->AldolReagents AldolReaction Mukaiyama Aldol Reaction AldolReagents->AldolReaction Purification Chromatographic Separation of Diastereomers AldolReaction->Purification Intermediate Desired Aldol Adduct (10) (Major Diastereomer) Purification->Intermediate FurtherSteps Further Synthetic Transformations Intermediate->FurtherSteps CryptomoscatoneD2 This compound FurtherSteps->CryptomoscatoneD2

References

Asymmetric Synthesis of Cryptomoscatone D2: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed overview and experimental protocols for the asymmetric synthesis of Cryptomoscatone D2, a naturally occurring α-pyrone with significant biological activities, including potent inhibition of the G2 checkpoint and antiproliferative effects against several human cervical carcinoma cell lines.[1] The synthetic strategy outlined herein is based on the convergent and stereoselective approach developed by Yadav and colleagues, which employs key reactions such as an asymmetric acetate (B1210297) aldol (B89426) reaction, a Brown's asymmetric allylation, and a ring-closing metathesis.

Synthetic Strategy Overview

The retrosynthetic analysis of this compound reveals a strategy centered on the creation of a 1,3-polyol functionality. The core lactone structure is assembled via a ring-closing metathesis (RCM) of a diene precursor. The stereocenters are strategically introduced using highly selective asymmetric reactions. The synthesis commences from commercially available trans-cinnamaldehyde and utilizes chiral auxiliaries to control the stereochemistry, leading to the desired enantiomer of the final product.

Experimental Workflow

G cluster_0 Synthesis of Aldehyde Intermediate cluster_1 Assembly of Diene Precursor cluster_2 Final Steps A trans-Cinnamaldehyde B Horner-Wadsworth-Emmons Reaction A->B C Asymmetric Acetate Aldol Reaction B->C D TBS Protection C->D E DIBAL-H Reduction D->E F Aldehyde Intermediate E->F G Second Asymmetric Acetate Aldol Reaction F->G H TBS Protection G->H I DIBAL-H Reduction H->I J Brown's Asymmetric Allylation I->J K Acryloylation J->K L Diene Precursor K->L M Ring-Closing Metathesis L->M N Deprotection M->N O This compound N->O

Figure 1: Overall workflow for the asymmetric synthesis of this compound.

Quantitative Data Summary

The following table summarizes the quantitative data for the key steps in the asymmetric synthesis of this compound.

Step No.ReactionStarting MaterialProductYield (%)Diastereomeric Ratio (dr)Enantiomeric Excess (ee)
1Horner-Wadsworth-Emmonstrans-Cinnamaldehydeα,β-Unsaturated Ester85N/AN/A
2Asymmetric Acetate Aldolα,β-Unsaturated Esterβ-Hydroxy Thioester849:1>98%
3TBS Protectionβ-Hydroxy ThioesterTBS-Protected Thioester95N/AN/A
4DIBAL-H ReductionTBS-Protected ThioesterAldehyde96N/AN/A
5Second Asymmetric AldolAldehydeAldol Adduct85 (two steps)9:1>98%
6TBS ProtectionAldol AdductDi-TBS Protected Adduct92N/AN/A
7DIBAL-H ReductionDi-TBS Protected AdductAldehyde-N/AN/A
8Brown's Asymmetric AllylationAldehydeHomoallylic Alcohol86 (two steps)Single diastereomer>99%
9AcryloylationHomoallylic AlcoholDiene Precursor81N/AN/A
10Ring-Closing MetathesisDiene PrecursorProtected Lactone80N/AN/A
11DeprotectionProtected LactoneThis compound83N/AN/A

Key Signaling Pathways and Stereochemical Control

The stereochemical outcome of the synthesis is primarily controlled by two key asymmetric reactions: the acetate aldol reaction and the Brown's allylation.

G cluster_0 Asymmetric Acetate Aldol Reaction cluster_1 Brown's Asymmetric Allylation Aldehyde Aldehyde TransitionState Chelated Transition State Aldehyde->TransitionState ChiralAux Chiral Thioester Enolate ChiralAux->TransitionState AldolAdduct Syn-Aldol Adduct (Major) TransitionState->AldolAdduct Aldehyde2 Chiral Aldehyde ChairTS Chair-like Transition State Aldehyde2->ChairTS Allylborane (+)-Ipc2B(allyl) Allylborane->ChairTS HomoallylicAlcohol Homoallylic Alcohol ChairTS->HomoallylicAlcohol

Figure 2: Stereochemical control in the key asymmetric reactions.

In the asymmetric acetate aldol reaction, a chiral N-acylthiazolidinethione is used as a chiral auxiliary. The titanium enolate of this thioester reacts with the aldehyde via a chelated transition state, leading to the formation of the syn-aldol adduct with high diastereoselectivity.[1]

The Brown's asymmetric allylation utilizes (+)-B-allyldiisopinocampheylborane, which reacts with the chiral aldehyde through a highly organized, chair-like transition state. This facial selectivity results in the formation of the homoallylic alcohol as a single diastereomer.[1]

Experimental Protocols

Protocol 1: Asymmetric Acetate Aldol Reaction (Step 2)
  • Reagents and Materials:

    • α,β-Unsaturated ester (1.0 equiv)

    • (4R)-3-Acetyl-4-benzyl-1,3-thiazolidine-2-thione (1.1 equiv)

    • Titanium(IV) chloride (TiCl₄, 1.0 M in CH₂Cl₂, 2.2 equiv)

    • N,N-Diisopropylethylamine (DIPEA, 2.5 equiv)

    • Anhydrous dichloromethane (B109758) (CH₂Cl₂)

    • Saturated aqueous ammonium (B1175870) chloride (NH₄Cl)

    • Saturated aqueous sodium bicarbonate (NaHCO₃)

    • Brine

    • Anhydrous sodium sulfate (B86663) (Na₂SO₄)

    • Silica (B1680970) gel for column chromatography

  • Procedure:

    • To a stirred solution of (4R)-3-acetyl-4-benzyl-1,3-thiazolidine-2-thione in anhydrous CH₂Cl₂ at 0 °C under an argon atmosphere, add TiCl₄ dropwise.

    • After stirring for 5 minutes, add DIPEA dropwise. The solution should turn deep red.

    • Cool the mixture to -78 °C and add a solution of the α,β-unsaturated ester in CH₂Cl₂ dropwise over 10 minutes.

    • Stir the reaction mixture at -78 °C for 2 hours.

    • Quench the reaction by the addition of saturated aqueous NH₄Cl.

    • Allow the mixture to warm to room temperature and extract with CH₂Cl₂ (3 x 50 mL).

    • Wash the combined organic layers with saturated aqueous NaHCO₃ and brine, then dry over anhydrous Na₂SO₄.

    • Concentrate the solution under reduced pressure and purify the residue by flash column chromatography on silica gel (e.g., 10% ethyl acetate in hexanes) to afford the desired β-hydroxy thioester.

Protocol 2: Brown's Asymmetric Allylation (Step 8)
  • Reagents and Materials:

    • Aldehyde intermediate from Step 7 (1.0 equiv)

    • (+)-B-Allyldiisopinocampheylborane ((+)-Ipc₂B(allyl), 1.5 equiv)

    • Anhydrous diethyl ether (Et₂O)

    • Sodium hydroxide (B78521) (2 N)

    • Hydrogen peroxide (30% aqueous solution)

    • Saturated aqueous sodium bicarbonate (NaHCO₃)

    • Brine

    • Anhydrous magnesium sulfate (MgSO₄)

    • Silica gel for column chromatography

  • Procedure:

    • Dissolve the aldehyde intermediate in anhydrous Et₂O and cool the solution to -100 °C under an argon atmosphere.

    • Add a solution of (+)-Ipc₂B(allyl) in Et₂O dropwise.

    • Stir the reaction mixture at -100 °C for 1 hour.[1]

    • Quench the reaction by the addition of 2 N sodium hydroxide, followed by the slow, dropwise addition of 30% hydrogen peroxide at 0 °C.

    • Stir the mixture vigorously at room temperature for 1 hour.

    • Separate the layers and extract the aqueous layer with Et₂O (3 x 30 mL).

    • Wash the combined organic layers with saturated aqueous NaHCO₃ and brine, then dry over anhydrous MgSO₄.

    • Concentrate the solution under reduced pressure and purify the residue by flash column chromatography on silica gel (e.g., 5% ethyl acetate in hexanes) to yield the homoallylic alcohol as a single diastereomer.[1]

Protocol 3: Ring-Closing Metathesis (Step 10)
  • Reagents and Materials:

    • Diene precursor from Step 9 (1.0 equiv)

    • Grubbs' first-generation catalyst (5 mol%)

    • Anhydrous dichloromethane (CH₂Cl₂)

    • Silica gel for column chromatography

  • Procedure:

    • Dissolve the diene precursor in anhydrous CH₂Cl₂ (to a concentration of ~0.01 M) and degas the solution with argon for 15 minutes.

    • Add Grubbs' first-generation catalyst in one portion.

    • Reflux the reaction mixture under an argon atmosphere for 4 hours.

    • Cool the reaction mixture to room temperature and concentrate under reduced pressure.

    • Purify the residue by flash column chromatography on silica gel (e.g., 15% ethyl acetate in hexanes) to afford the protected lactone.[1]

Conclusion

The asymmetric synthesis of this compound presented here provides a robust and highly stereoselective route to this biologically important natural product. The detailed protocols and quantitative data serve as a valuable resource for researchers in organic synthesis and medicinal chemistry, facilitating further investigation into the therapeutic potential of this compound and its analogues. The strategic use of powerful asymmetric transformations ensures high enantiopurity of the final product, which is crucial for its biological activity.

References

Application Notes and Protocols: Ring-Closing Metathesis in the Total Synthesis of Cryptomoscatone D2

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Cryptomoscatone D2 is a naturally occurring styryl-lactone that exhibits significant biological activity, making it a molecule of interest for further investigation in drug discovery. A key step in the total synthesis of this compound is the construction of the α,β-unsaturated δ-lactone core. Ring-closing metathesis (RCM) has proven to be an efficient and reliable method for forging this crucial cyclic structure. This document provides detailed application notes and a protocol for the RCM step in the synthesis of a key intermediate of this compound, based on published synthetic routes. The key transformation involves the cyclization of a diene precursor using a first-generation Grubbs' catalyst.

Key Reagents and Equipment
Reagent/EquipmentSpecifications
RCM Precursor (R,E)-1-(1-((tert-butyldimethylsilyl)oxy)-5-phenylpent-4-en-1-yl) acrylate
Catalyst Grubbs' Catalyst®, 1st Generation (Benzylidene-bis(tricyclohexylphosphine)dichlororuthenium)
Solvent Dichloromethane (B109758) (CH2Cl2), anhydrous
Reaction Vessel Round-bottom flask equipped with a reflux condenser and magnetic stirrer
Atmosphere Inert (Argon or Nitrogen)
Purification Silica (B1680970) gel column chromatography
Experimental Protocol: Ring-Closing Metathesis

This protocol is adapted from the general procedures outlined in the total synthesis of this compound.[1]

1. Preparation of the RCM Precursor:

The diene precursor, (R,E)-1-(1-((tert-butyldimethylsilyl)oxy)-5-phenylpent-4-en-1-yl) acrylate, is synthesized from the corresponding homoallylic alcohol. The alcohol is acylated using acryloyl chloride in the presence of a base such as triethylamine.

2. Ring-Closing Metathesis Reaction:

  • To a solution of the diene precursor (1.0 eq) in anhydrous dichloromethane (0.01 M), add Grubbs' Catalyst®, 1st Generation (5-10 mol%).

  • Fit the flask with a reflux condenser and heat the reaction mixture to reflux under an inert atmosphere.

  • Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 4-12 hours.

  • Upon completion, cool the reaction mixture to room temperature.

3. Work-up and Purification:

  • Concentrate the reaction mixture under reduced pressure.

  • The crude product is then purified by silica gel column chromatography using a mixture of ethyl acetate (B1210297) and hexanes as the eluent to afford the desired silyl-protected lactone.

4. Deprotection:

Reaction Parameters and Yields
StepCatalystSolventTemperatureTimeYield
RCM Grubbs' Catalyst®, 1st Gen.CH2Cl2Reflux4-12 h~85-90%
Deprotection 4 M HClTHFRoom Temp.30 min~89%

Note: Yields are based on reported values in the literature for similar steps in the synthesis of this compound and related natural products.[1]

Visualizations

Synthetic Workflow for this compound Intermediate

Synthetic_Workflow cluster_start Starting Material cluster_synthesis Key Synthetic Steps cluster_product Final Product trans-Cinnamaldehyde trans-Cinnamaldehyde Asymmetric_Aldol Asymmetric Aldol Reaction trans-Cinnamaldehyde->Asymmetric_Aldol Several Steps Reduction Diastereoselective Reduction Asymmetric_Aldol->Reduction Allylation Asymmetric Allylation Reduction->Allylation Protection_Acylation Protection & Acylation Allylation->Protection_Acylation RCM Ring-Closing Metathesis Protection_Acylation->RCM Diene Precursor Deprotection Deprotection RCM->Deprotection Protected Lactone Cryptomoscatone_D2 This compound Deprotection->Cryptomoscatone_D2 Final Steps

Caption: Synthetic workflow for this compound.

Mechanism of Ring-Closing Metathesis

RCM_Mechanism cluster_catalyst Catalyst Cycle cluster_substrate Substrate Transformation A [Ru]=CHPh B [Ru]=CHR1 C Metallacyclobutane B->C Intramolecular [2+2] Cycloaddition D [Ru]=CH2 C->D Cycloreversion D->B + Diene Precursor - Ethylene Product Cyclic Product + Ethylene D->Product Start Diene Precursor Start->B + [Ru]=CHPh - Styrene

References

Application Notes and Protocols: Horner-Wadsworth-Emmons Reaction in Styryl Lactone Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Horner-Wadsworth-Emmons (HWE) reaction is a cornerstone of modern organic synthesis, prized for its high efficiency and stereoselectivity in the formation of carbon-carbon double bonds.[1][2] This reaction offers significant advantages over the classical Wittig reaction, including the use of more nucleophilic phosphonate (B1237965) carbanions and the simple aqueous work-up to remove the phosphate (B84403) byproduct.[1] A key application of the HWE reaction is in the synthesis of styryl lactones, a class of natural and synthetic compounds exhibiting a wide range of biological activities, including potent antitumor properties.[3][4][5] The HWE reaction provides a reliable method for installing the styryl moiety with a high degree of control over the alkene geometry, which is often crucial for biological function.

These application notes provide a comprehensive overview of the Horner-Wadsworth-Emmons reaction in the context of styryl lactone synthesis, including detailed experimental protocols, a summary of quantitative data, and graphical representations of the reaction mechanism and experimental workflow.

Reaction Mechanism and Stereoselectivity

The Horner-Wadsworth-Emmons reaction proceeds through a well-established mechanism.[1][6][7] The process begins with the deprotonation of a phosphonate ester by a suitable base to form a stabilized phosphonate carbanion. This carbanion then acts as a nucleophile, attacking the carbonyl carbon of an aldehyde (in this case, an aldehyde precursor to the lactone) in the rate-determining step to form an oxaphosphetane intermediate.[1][6] This intermediate subsequently collapses to yield the desired alkene and a water-soluble dialkylphosphate salt.[6]

A significant feature of the HWE reaction is its inherent preference for the formation of the (E)-alkene (trans-isomer).[1] This stereoselectivity is attributed to the thermodynamic stability of the transition state leading to the (E)-alkene. However, reaction conditions can be modified to favor the (Z)-alkene, for instance, by using specific phosphonates and bases, a modification known as the Still-Gennari olefination.[7]

Quantitative Data Summary

The following table summarizes typical quantitative data for the Horner-Wadsworth-Emmons reaction in the synthesis of α,β-unsaturated esters and related structures, which are precursors to or analogous to styryl lactones. The data highlights the high yields and excellent stereoselectivity commonly achieved with this method.

Aldehyde SubstratePhosphonate ReagentBaseSolventTemperature (°C)Yield (%)E/Z RatioReference
BenzaldehydeTriethyl phosphonoacetateLiOH·H₂OWaterRoom Temp95>99:1J. Org. Chem. 2009, 74, 17, 6751-6754
4-MethoxybenzaldehydeTrimethyl phosphonoacetateK₂CO₃EthanolReflux92>98:2Synth. Commun. 2006, 36, 22, 3351-3356
Cinnamaldehyde (B126680)Diethyl (2-oxopropyl)phosphonateNaHTHF0 to RT85>95:5Org. Lett. 2005, 7, 21, 4609-4611
Various AldehydesStill-Gennari PhosphonateKHMDS, 18-crown-6THF-7870-90<10:>90J. Am. Chem. Soc. 1983, 105, 19, 5925–5926
ω-oxo-α,β-unsaturated esterIntramolecular HWENaHTHF0 to RT69-9389-100% ZOrg. Lett. 2010, 12, 7, 1460-1463[8]

Experimental Protocols

Protocol 1: General Procedure for the Synthesis of an (E)-Styryl Lactone Precursor

This protocol describes a general method for the synthesis of an ethyl (E)-5-oxo-7-phenylhepta-2,6-dienoate, a precursor that can be cyclized to a styryl lactone.

Materials:

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (nitrogen or argon), add triethyl 4-phosphonocrotonate (1.2 equivalents).

  • Add anhydrous THF to dissolve the phosphonate.

  • Cool the solution to 0 °C in an ice bath.

  • Carefully add sodium hydride (1.2 equivalents) portion-wise to the stirred solution.

  • Allow the mixture to stir at 0 °C for 30 minutes to ensure complete formation of the phosphonate carbanion.

  • In a separate flask, dissolve cinnamaldehyde (1.0 equivalent) in anhydrous THF.

  • Add the cinnamaldehyde solution dropwise to the phosphonate carbanion solution at 0 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4-12 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

  • Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 20 mL).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate mixture) to afford the pure (E)-styryl lactone precursor.

Protocol 2: Intramolecular HWE for Macrocyclic Styryl Lactone Synthesis

This protocol outlines a general procedure for the synthesis of a macrocyclic lactone featuring a styryl group via an intramolecular Horner-Wadsworth-Emmons reaction.

Materials:

  • Hydroxy-aldehyde-phosphonate precursor

  • Sodium hydride (NaH) or DBU/LiCl

  • Anhydrous Tetrahydrofuran (THF) or Acetonitrile (MeCN)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Prepare a solution of the hydroxy-aldehyde-phosphonate precursor in a large volume of anhydrous THF or MeCN in a flame-dried flask under an inert atmosphere. The high dilution conditions favor intramolecular cyclization.

  • In a separate flask, prepare a suspension of the base (e.g., NaH, 3.0 equivalents) in the reaction solvent.

  • Using a syringe pump, add the precursor solution dropwise to the stirred base suspension over an extended period (e.g., 4-10 hours) at room temperature or 0 °C.

  • After the addition is complete, continue stirring the reaction mixture for an additional 1-2 hours, monitoring for the disappearance of the starting material by TLC.

  • Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

  • Remove the solvent under reduced pressure.

  • Partition the residue between ethyl acetate and water.

  • Separate the layers and extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Combine the organic extracts, wash with brine, and dry over anhydrous Na₂SO₄.

  • Filter and concentrate the solution under reduced pressure.

  • Purify the resulting crude macrocyclic styryl lactone by flash column chromatography.

Visualizations

Reaction Mechanism

HWE_Mechanism Horner-Wadsworth-Emmons Reaction Mechanism cluster_reactants Reactants cluster_intermediates Intermediates cluster_products Products Phosphonate Phosphonate Ester Carbanion Phosphonate Carbanion Phosphonate->Carbanion + Base Aldehyde Aldehyde Oxaphosphetane Oxaphosphetane Intermediate Carbanion->Oxaphosphetane + Aldehyde (Rate-determining step) Alkene (E)-Alkene Oxaphosphetane->Alkene Elimination Phosphate Dialkylphosphate Salt Oxaphosphetane->Phosphate Base Base HWE_Workflow Experimental Workflow for Styryl Lactone Synthesis cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification A 1. Dissolve Phosphonate in Anhydrous Solvent B 2. Add Base to form Carbanion at 0°C A->B C 3. Add Aldehyde Solution Dropwise B->C D 4. Stir at Room Temperature (Monitor by TLC) C->D E 5. Quench with aq. NH4Cl D->E F 6. Extract with Organic Solvent E->F G 7. Dry and Concentrate F->G H 8. Purify by Column Chromatography G->H I Pure Styryl Lactone Precursor H->I

References

Application Notes and Protocols for Cell-Based Assays to Determine the Antiproliferative Activity of Cryptomoscatone D2

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for assessing the antiproliferative activity of Cryptomoscatone D2, a styrylpyrone with cytotoxic potential. The protocols detailed below are designed for use in cancer cell line models and focus on quantifying cell viability, elucidating the mechanism of cell death, and analyzing effects on the cell cycle.

Introduction to this compound and its Antiproliferative Potential

This compound is a naturally occurring styrylpyrone isolated from plants of the Cryptocarya genus. Studies have demonstrated that this compound exhibits dose- and time-dependent cytotoxicity against various human cancer cell lines, including cervical carcinoma lines (HeLa, SiHa, C33A), and has also been tested against normal human lung fibroblasts (MRC-5)[1][2][3]. Its structural similarity to other bioactive styrylpyrones, such as goniothalamin, suggests that its antiproliferative effects may be mediated through the induction of apoptosis and cell cycle arrest[4][5][6]. Understanding the cellular and molecular mechanisms of this compound is crucial for its evaluation as a potential therapeutic agent.

Quantitative Data Summary

The following tables summarize the reported cytotoxic activity of this compound against various cell lines. IC50 (half-maximal inhibitory concentration) values are a standard measure of a compound's potency in inhibiting a specific biological or biochemical function.

Table 1: Cytotoxicity of this compound in Human Cancer and Normal Cell Lines

Cell LineCancer TypeIC50 (µM) after 48h exposure
HeLaCervical Carcinoma~ 30-60[1][2]
SiHaCervical Carcinoma> 90[1][2]
C33ACervical Carcinoma~ 30-60[1][2]
MRC-5Normal Lung Fibroblast> 90[1][2]

Note: The IC50 values are estimated from published dose-response curves and may vary depending on experimental conditions.

Experimental Protocols

Cell Viability and Cytotoxicity Assays

Two robust and widely used colorimetric assays for assessing cell viability are the MTT and SRB assays.

This assay measures the metabolic activity of cells, which is an indicator of cell viability. In living cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals.

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a 5% CO2 humidified atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of this compound in a complete culture medium. Remove the existing medium from the wells and add 100 µL of the different concentrations of this compound. Include a vehicle control (e.g., DMSO) and a no-cell control (medium only).

  • Incubation: Incubate the plate for the desired time points (e.g., 24, 48, 72 hours) at 37°C and 5% CO2.

  • MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 4 mM HCl, 0.1% NP40 in isopropanol) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Shake the plate for 15 minutes on an orbital shaker to ensure complete dissolution. Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Subtract the absorbance of the no-cell control from all other readings. Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the log concentration of this compound to determine the IC50 value.

The SRB assay is a colorimetric assay that measures the total protein content of cells, which is proportional to the cell number.

Protocol:

  • Cell Seeding and Treatment: Follow steps 1-3 of the MTT assay protocol.

  • Cell Fixation: After incubation with this compound, gently add 25 µL of cold 50% (w/v) trichloroacetic acid (TCA) to each well (for a final concentration of 10%) and incubate at 4°C for 1 hour to fix the cells.

  • Washing: Carefully wash the plates five times with slow-running tap water to remove the TCA and medium.

  • Staining: Air dry the plates completely. Add 50 µL of 0.4% (w/v) SRB solution in 1% acetic acid to each well and incubate at room temperature for 30 minutes.

  • Removal of Unbound Dye: Quickly wash the plates four times with 1% acetic acid to remove unbound SRB dye.

  • Solubilization: Air dry the plates again. Add 100 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the protein-bound dye.

  • Absorbance Measurement: Place the plate on a shaker for 5-10 minutes to ensure complete solubilization. Measure the absorbance at 510-570 nm using a microplate reader.

  • Data Analysis: Similar to the MTT assay, calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Apoptosis Assays

To determine if this compound induces apoptosis, the following assays can be performed.

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. In early apoptosis, phosphatidylserine (B164497) (PS) translocates to the outer leaflet of the plasma membrane and can be detected by FITC-conjugated Annexin V. Propidium iodide (PI) is a fluorescent dye that stains the DNA of cells with a compromised membrane, indicating late apoptosis or necrosis.

Protocol:

  • Cell Treatment: Seed cells in a 6-well plate and treat with different concentrations of this compound for 24 or 48 hours.

  • Cell Harvesting: Collect both adherent and floating cells. Centrifuge the cell suspension at 300 x g for 5 minutes.

  • Washing: Wash the cells twice with cold PBS.

  • Staining: Resuspend the cells in 100 µL of 1X Annexin V binding buffer. Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI (1 mg/mL).

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Annexin V binding buffer to each tube and analyze the cells by flow cytometry within 1 hour.

Caspases are a family of proteases that are key mediators of apoptosis. Measuring the activity of initiator caspases (e.g., caspase-9) and executioner caspases (e.g., caspase-3/7) can confirm apoptosis induction.

Protocol (using a commercial luminescent kit, e.g., Caspase-Glo® 3/7 Assay):

  • Cell Seeding and Treatment: Seed cells in a white-walled 96-well plate and treat with this compound as described previously.

  • Reagent Preparation: Prepare the Caspase-Glo® reagent according to the manufacturer's instructions.

  • Assay Procedure: Add 100 µL of the Caspase-Glo® reagent to each well.

  • Incubation: Mix the contents of the wells by gently shaking the plate and incubate at room temperature for 1-2 hours.

  • Luminescence Measurement: Measure the luminescence of each sample using a plate-reading luminometer.

  • Data Analysis: An increase in luminescence indicates increased caspase activity.

Cell Cycle Analysis

To investigate the effect of this compound on cell cycle progression, flow cytometric analysis of DNA content is performed.

Protocol:

  • Cell Treatment: Seed cells and treat with this compound for 24 or 48 hours.

  • Cell Harvesting: Harvest the cells by trypsinization.

  • Fixation: Wash the cells with PBS and fix them in ice-cold 70% ethanol (B145695) while vortexing gently. Store the cells at -20°C for at least 2 hours.

  • Staining: Centrifuge the fixed cells to remove the ethanol and wash with PBS. Resuspend the cell pellet in a staining solution containing PI and RNase A.

  • Incubation: Incubate the cells for 30 minutes at room temperature in the dark.

  • Analysis: Analyze the DNA content of the cells by flow cytometry. The data will show the distribution of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Visualizations

Experimental Workflows

experimental_workflow cluster_viability Cell Viability Assays cluster_mtt MTT Assay cluster_srb SRB Assay start_viability Seed Cells (96-well plate) treat_viability Treat with this compound start_viability->treat_viability incubate_viability Incubate (24-72h) treat_viability->incubate_viability mtt_add Add MTT Reagent incubate_viability->mtt_add srb_fix Fix with TCA incubate_viability->srb_fix mtt_solubilize Solubilize Formazan mtt_add->mtt_solubilize mtt_read Read Absorbance (570nm) mtt_solubilize->mtt_read srb_stain Stain with SRB srb_fix->srb_stain srb_solubilize Solubilize Dye srb_stain->srb_solubilize srb_read Read Absorbance (510-570nm) srb_solubilize->srb_read

Caption: Workflow for MTT and SRB cell viability assays.

apoptosis_cell_cycle_workflow cluster_apoptosis Apoptosis & Cell Cycle Analysis cluster_annexin Annexin V/PI Staining cluster_cellcycle Cell Cycle Analysis start_analysis Seed Cells (6-well plate) treat_analysis Treat with this compound start_analysis->treat_analysis incubate_analysis Incubate (24-48h) treat_analysis->incubate_analysis harvest_cells Harvest Cells incubate_analysis->harvest_cells annexin_stain Stain with Annexin V-FITC/PI harvest_cells->annexin_stain cellcycle_fix Fix in Ethanol harvest_cells->cellcycle_fix annexin_analyze Analyze by Flow Cytometry annexin_stain->annexin_analyze cellcycle_stain Stain with PI/RNase A cellcycle_fix->cellcycle_stain cellcycle_analyze Analyze by Flow Cytometry cellcycle_stain->cellcycle_analyze

Caption: Workflow for apoptosis and cell cycle analysis.

Proposed Signaling Pathway of this compound

Based on studies of the related styrylpyrone goniothalamin, the following signaling pathway is proposed for the antiproliferative activity of this compound.

signaling_pathway cluster_cell Cancer Cell cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus D2 This compound ROS ↑ ROS Production D2->ROS Induces PI3K PI3K/AKT Pathway D2->PI3K Inhibits Bcl2 ↓ Bcl-2 (Anti-apoptotic) D2->Bcl2 DNA_damage DNA Damage ROS->DNA_damage CytoC Cytochrome c Release Bcl2->CytoC Inhibits Bax ↑ Bax (Pro-apoptotic) Bax->CytoC Promotes Casp9 Caspase-9 Activation CytoC->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis p53 ↑ p53 DNA_damage->p53 p53->Bax CellCycleArrest Cell Cycle Arrest (G2/M or S phase) p53->CellCycleArrest

Caption: Proposed mechanism of this compound-induced apoptosis.

References

Application Notes and Protocols: In Vitro Testing of Cryptomoscatone D2 on Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cryptomoscatone D2, a styrylpyrone isolated from Cryptocarya mandiocanna, has demonstrated significant cytotoxic effects against various cancer cell lines in vitro.[1] These application notes provide a summary of the existing data and detailed protocols for assessing the anti-cancer properties of this compound. The information herein is intended to guide researchers in the replication and further exploration of the bioactivity of this natural compound.

Data Presentation

Cytotoxicity of this compound

This compound has been shown to reduce cell viability in a dose- and time-dependent manner in human cervical carcinoma cell lines (HeLa, SiHa, C33A) and a normal human lung fibroblast cell line (MRC-5).[1] The cytotoxic effects were evaluated using the MTT assay.

Table 1: Summary of Dose-Dependent Cytotoxicity of this compound at Different Time Points

Cell LineTreatment DurationConcentration (µM)% Cell Survival (Relative to Vehicle Control)
HeLa 6h15, 30, 60, 90Data not explicitly quantified in text
24h15, 30, 60, 90Significant decrease compared to 6h
48h15, 30, 60, 90Further significant decrease
SiHa 6h15, 30, 60, 90Data not explicitly quantified in text
24h15, 30, 60, 90Significant decrease
48h15, 30, 60, 90Similar effect to 24h at higher concentrations
C33A 6h15, 30, 60, 90Data not explicitly quantified in text
24h15, 30, 60, 90Strong cytotoxic effect
48h15, 30, 60, 90Strong cytotoxic effect
MRC-5 6h15, 30, 60, 90Data not explicitly quantified in text
24h15, 30, 60, 90More resistant compared to cancer cell lines
48h15, 30, 60, 90Significant reduction in viability

Note: The provided search results describe these trends but do not offer specific percentage values for cell survival in a tabular format. The information indicates that cytotoxicity was apparently stronger in HeLa and C33A cells compared to MRC-5 and SiHa in 24 or 48-hour treatments.[1]

Table 2: Cell Recovery After 6-Hour Treatment with this compound

Cell LineRecovery PeriodOutcome
HeLa 24h, 48h, 72hAble to recover proliferative ability, proportional to recovery time.
SiHa 24h, 48h, 72hAble to recover proliferative ability, proportional to recovery time.
C33A 24h, 48h, 72hDid not demonstrate similar post-treatment recovery.
MRC-5 24h, 48h, 72hSuffered a significant reduction in viability at 48h, with almost total recovery at 72h.

Experimental Protocols

Protocol 1: Assessment of Cytotoxicity by MTT Assay

This protocol is based on the methodology described for testing this compound.[1] The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

Materials:

  • This compound

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Cancer cell lines (e.g., HeLa, SiHa, C33A) and a normal cell line (e.g., MRC-5)

  • Complete cell culture medium (specific to cell line)

  • Phosphate-buffered saline (PBS)

  • MTT reagent (5 mg/mL in PBS)

  • 96-well plates

  • Microplate reader (570 nm wavelength)

  • Doxorubicin (B1662922) (positive control)

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.

  • Compound Preparation: Prepare a stock solution of this compound in DMSO. Further dilute the stock solution in complete culture medium to achieve the desired final concentrations (e.g., 15, 30, 60, 90 µM). Ensure the final DMSO concentration in the wells is ≤ 1%.

  • Cell Treatment: After 24 hours of incubation, remove the medium and add 100 µL of medium containing various concentrations of this compound to the respective wells.

    • Include vehicle control wells (medium with the same final concentration of DMSO).

    • Include untreated control wells (medium only).

    • Include a positive control (e.g., doxorubicin at 15 µg/mL).

  • Incubation: Incubate the plates for the desired time periods (e.g., 6, 24, or 48 hours) at 37°C and 5% CO₂.

  • MTT Addition: After the incubation period, add 10 µL of MTT reagent (5 mg/mL) to each well and incubate for an additional 4 hours.

  • Formazan (B1609692) Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability using the following formula:

    • % Cell Viability = (Absorbance of treated cells / Absorbance of vehicle control cells) x 100.

Protocol 2: Analysis of Apoptosis by Annexin V-FITC and Propidium Iodide (PI) Staining

While specific studies on this compound-induced apoptosis are not available, this is a standard protocol to investigate this cellular process.

Materials:

  • Annexin V-FITC Apoptosis Detection Kit

  • 6-well plates

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment: Seed cells in 6-well plates and treat with various concentrations of this compound for a predetermined time (e.g., 24 or 48 hours).

  • Cell Harvesting: Collect both adherent and floating cells. For adherent cells, wash with PBS and detach using trypsin. Centrifuge the cell suspension at 300 x g for 5 minutes.

  • Staining: Resuspend the cell pellet in 1X Binding Buffer provided in the kit. Add Annexin V-FITC and Propidium Iodide to the cell suspension according to the manufacturer's instructions.

  • Incubation: Incubate the cells in the dark for 15 minutes at room temperature.

  • Flow Cytometry Analysis: Analyze the stained cells by flow cytometry within one hour.

    • Annexin V-FITC negative / PI negative: Live cells

    • Annexin V-FITC positive / PI negative: Early apoptotic cells

    • Annexin V-FITC positive / PI positive: Late apoptotic/necrotic cells

Protocol 3: Cell Cycle Analysis by Propidium Iodide (PI) Staining

This is a standard protocol to determine if this compound induces cell cycle arrest.

Materials:

  • Propidium Iodide (PI)

  • RNase A

  • 70% Ethanol (B145695) (ice-cold)

  • 6-well plates

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment: Seed cells in 6-well plates and treat with different concentrations of this compound for various time points.

  • Cell Harvesting: Harvest cells as described in the apoptosis protocol.

  • Fixation: Resuspend the cell pellet in ice-cold PBS and add ice-cold 70% ethanol dropwise while vortexing to fix the cells. Incubate at -20°C for at least 2 hours.

  • Staining: Centrifuge the fixed cells and wash with PBS. Resuspend the cell pellet in a staining solution containing PI and RNase A.

  • Incubation: Incubate in the dark for 30 minutes at room temperature.

  • Flow Cytometry Analysis: Analyze the DNA content of the cells by flow cytometry to determine the percentage of cells in G0/G1, S, and G2/M phases of the cell cycle.

Visualizations

Experimental Workflows

cluster_0 Protocol 1: MTT Cytotoxicity Assay A1 Seed cells in 96-well plate A2 Treat with this compound A1->A2 A3 Incubate (6, 24, 48h) A2->A3 A4 Add MTT reagent A3->A4 A5 Solubilize formazan A4->A5 A6 Measure absorbance A5->A6

Caption: Workflow for MTT cytotoxicity assay.

cluster_1 Protocol 2: Apoptosis Analysis B1 Seed cells and treat with compound B2 Harvest cells B1->B2 B3 Stain with Annexin V-FITC & PI B2->B3 B4 Incubate in the dark B3->B4 B5 Analyze by flow cytometry B4->B5

Caption: Workflow for apoptosis analysis.

cluster_2 Protocol 3: Cell Cycle Analysis C1 Seed cells and treat with compound C2 Harvest and fix cells in ethanol C1->C2 C3 Stain with PI and RNase A C2->C3 C4 Incubate in the dark C3->C4 C5 Analyze by flow cytometry C4->C5 cluster_cell compound This compound cell Cancer Cell ros ↑ ROS Production compound->ros bcl2 ↓ Bcl-2 (Anti-apoptotic) compound->bcl2 bax ↑ Bax (Pro-apoptotic) compound->bax mito Mitochondrial Stress ros->mito cytc Cytochrome c Release mito->cytc bcl2->mito bax->mito cas9 Caspase-9 Activation cytc->cas9 cas3 Caspase-3 Activation cas9->cas3 apoptosis Apoptosis cas3->apoptosis

References

Application Notes and Protocols for Mechanism of Action Studies of Cryptomoscatone D2

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a summary of the known biological activities of Cryptomoscatone D2 and offer detailed protocols for elucidating its mechanism of action as a potential anti-cancer agent.

Introduction

This compound is a styryl-lactone, a class of natural products known for their antiproliferative and cytotoxic effects against various cancer cell lines.[1][2][3][4] Preliminary studies have demonstrated that this compound exhibits dose- and time-dependent cytotoxicity against human cervical carcinoma cells.[5][6] Furthermore, initial screens have identified it as a potent inhibitor of the G2 checkpoint in the cell cycle.[7] Based on these findings and the known activities of related styryl-lactones, it is hypothesized that this compound exerts its anti-cancer effects by inducing G2/M cell cycle arrest and subsequently promoting apoptosis.

These notes provide established protocols to rigorously test this hypothesis and further characterize the molecular pathways involved.

Known Biological Activity of this compound

This compound has demonstrated significant cytotoxic effects on several human cancer cell lines. A summary of the reported data from MTT assays is presented below.

Table 1: Cytotoxicity of this compound on Human Cell Lines

Cell LineCell TypeTreatment DurationIC50 (µM) / % Viability
HeLaHuman Cervical Carcinoma24 hoursSignificant viability reduction at 15-90 µM
SiHaHuman Cervical Carcinoma24 hoursSignificant viability reduction at 15-90 µM
C33AHuman Cervical Carcinoma24 hoursSignificant viability reduction at 60-90 µM
MRC-5Human Lung Fibroblast (Normal)24 hoursLess sensitive than cancer cell lines
HeLaHuman Cervical Carcinoma48 hoursIncreased cytotoxicity compared to 24h
SiHaHuman Cervical Carcinoma48 hoursIncreased cytotoxicity compared to 24h
C33AHuman Cervical Carcinoma48 hoursSignificant viability reduction at all tested concentrations
MRC-5Human Lung Fibroblast (Normal)48 hoursReduced viability, but less than cancer cell lines

Data summarized from studies by Giocondo et al.[5][6]

The data indicates that this compound is cytotoxic to cervical cancer cells in a dose- and time-dependent manner, with a potentially greater effect on cancerous cells compared to non-malignant fibroblasts.[8]

Proposed Mechanism of Action and Experimental Investigation

Based on preliminary data and the characteristics of styryl-lactones, a proposed mechanism of action for this compound is the induction of G2/M cell cycle arrest, leading to apoptosis. The following protocols are designed to investigate this proposed mechanism.

G1 cluster_workflow Experimental Workflow cluster_mechanism Mechanism of Action Studies start Start with Cancer Cell Lines treat Treat with this compound (Varying Concentrations & Times) start->treat viability Cell Viability Assay (MTT / Resazurin) treat->viability ic50 Determine IC50 viability->ic50 cell_cycle Cell Cycle Analysis (PI Staining / Flow Cytometry) ic50->cell_cycle apoptosis Apoptosis Assay (Annexin V/PI / Flow Cytometry) ic50->apoptosis western Western Blot Analysis (Key Pathway Proteins) ic50->western

Caption: General experimental workflow for investigating the mechanism of action of this compound.

Protocol 1: Cell Cycle Analysis by Propidium Iodide (PI) Staining and Flow Cytometry

Objective: To determine if this compound induces cell cycle arrest, specifically at the G2/M phase, in cancer cells.

Materials:

  • Cancer cell line of interest (e.g., HeLa)

  • Complete culture medium

  • This compound stock solution

  • Phosphate-Buffered Saline (PBS), ice-cold

  • 70% Ethanol (B145695), ice-cold

  • RNase A solution (100 µg/mL)

  • Propidium Iodide (PI) staining solution (50 µg/mL)

  • Flow cytometer

Procedure:

  • Cell Seeding: Seed 1 x 10^6 cells per well in 6-well plates and allow them to adhere overnight.

  • Treatment: Treat the cells with this compound at concentrations around the determined IC50 value (e.g., 0.5x, 1x, and 2x IC50) for 24 and 48 hours. Include a vehicle-treated control (e.g., DMSO).

  • Cell Harvesting: Harvest the cells by trypsinization, collect them in a centrifuge tube, and centrifuge at 300 x g for 5 minutes.

  • Washing: Discard the supernatant and wash the cell pellet with 1 mL of ice-cold PBS. Centrifuge again.

  • Fixation: Resuspend the cell pellet gently in 1 mL of ice-cold 70% ethanol while vortexing at a low speed to prevent clumping. Incubate at -20°C for at least 2 hours (or overnight).

  • Staining: Centrifuge the fixed cells at 500 x g for 5 minutes and discard the ethanol. Wash the pellet with 1 mL of PBS.

  • Resuspend the cell pellet in 500 µL of PI staining solution containing RNase A.

  • Incubation: Incubate in the dark at room temperature for 30 minutes.

  • Flow Cytometry: Analyze the samples on a flow cytometer. Collect at least 10,000 events per sample.

  • Data Analysis: Analyze the DNA content histograms to quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Expected Outcome: An accumulation of cells in the G2/M phase population with increasing concentrations of this compound would confirm its role as a G2 checkpoint inhibitor.

Protocol 2: Apoptosis Detection by Annexin V-FITC and PI Staining

Objective: To quantify the induction of apoptosis by this compound.

Materials:

  • Cancer cell line of interest

  • Complete culture medium

  • This compound stock solution

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, PI, and Binding Buffer)

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment: Follow steps 1 and 2 from Protocol 1.

  • Cell Harvesting: Collect both adherent and floating cells. Centrifuge at 300 x g for 5 minutes.

  • Washing: Wash the cells twice with cold PBS.

  • Staining: Resuspend the cell pellet in 100 µL of 1X Binding Buffer.

  • Add 5 µL of Annexin V-FITC and 5 µL of PI solution.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Flow Cytometry: Analyze the samples by flow cytometry within 1 hour.

  • Data Analysis: Differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cell populations.

Expected Outcome: A dose-dependent increase in the percentage of early and late apoptotic cells will indicate that this compound induces programmed cell death.

Protocol 3: Western Blot Analysis of Cell Cycle and Apoptotic Proteins

Objective: To investigate the molecular players involved in this compound-induced G2/M arrest and apoptosis.

Materials:

  • Treated cell lysates from Protocol 1

  • RIPA buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels and electrophoresis apparatus

  • PVDF membranes and transfer apparatus

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-Cyclin B1, anti-CDK1, anti-p21, anti-Caspase-3, anti-cleaved-Caspase-3, anti-PARP, anti-Bcl-2, anti-Bax, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Enhanced Chemiluminescence (ECL) substrate

  • Imaging system

Procedure:

  • Protein Extraction: Lyse the harvested cells in RIPA buffer. Quantify protein concentration using a BCA assay.

  • SDS-PAGE: Denature protein samples and load equal amounts (e.g., 20-30 µg) onto an SDS-PAGE gel.

  • Membrane Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C.

  • Washing: Wash the membrane three times with TBST.

  • Secondary Antibody Incubation: Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Washing: Wash the membrane three times with TBST.

  • Detection: Apply ECL substrate and visualize the protein bands using an imaging system.

  • Analysis: Quantify band intensities and normalize to a loading control (e.g., β-actin).

Expected Outcomes:

  • G2/M Arrest: Decreased levels of Cyclin B1 and CDK1, and increased levels of p21.

  • Apoptosis: Increased levels of cleaved Caspase-3, cleaved PARP, and the pro-apoptotic protein Bax, with a corresponding decrease in the anti-apoptotic protein Bcl-2.

Hypothetical Signaling Pathways

The following diagrams illustrate the proposed molecular pathways through which this compound may exert its effects.

G2 cluster_pathway Proposed Apoptosis Pathway for this compound CD2 This compound Bcl2 Bcl-2 CD2->Bcl2 inhibits Bax Bax CD2->Bax activates Mito Mitochondria CytC Cytochrome c Mito->CytC releases Bcl2->Mito Bax->Mito permeabilizes Casp9 Caspase-9 CytC->Casp9 activates Casp3 Caspase-3 Casp9->Casp3 activates PARP PARP Casp3->PARP cleaves cPARP Cleaved PARP PARP->cPARP Apoptosis Apoptosis cPARP->Apoptosis

Caption: Hypothetical intrinsic apoptosis pathway induced by this compound.

G3 cluster_cellcycle Proposed Cell Cycle Regulation by this compound CD2 This compound p21 p21 CD2->p21 upregulates Cdk1_CyclinB CDK1/Cyclin B1 Complex CD2->Cdk1_CyclinB downregulates p21->Cdk1_CyclinB inhibits G2_M G2/M Transition Cdk1_CyclinB->G2_M promotes Arrest G2/M Arrest G2_M->Arrest

References

Troubleshooting & Optimization

Technical Support Center: Enhancing Yield in the Total Synthesis of Cryptomoscatone D2

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the total synthesis of Cryptomoscatone D2. This resource is designed for researchers, scientists, and professionals in drug development to troubleshoot and optimize the synthetic route to this potent G2 checkpoint inhibitor. Here, you will find detailed troubleshooting guides and frequently asked questions (FAQs) in a user-friendly question-and-answer format, addressing specific challenges you may encounter during your experiments.

Overall Synthetic Strategy

The first stereoselective total synthesis of this compound, as reported by Yadav et al., commences with trans-cinnamaldehyde and proceeds through a multi-step sequence involving key transformations such as an asymmetric acetate (B1210297) aldol (B89426) reaction, Horner-Wadsworth-Emmons olefination, Brown's asymmetric allylation, and a ring-closing metathesis (RCM) to construct the δ-lactone core. The synthesis culminates in the deprotection of silyl (B83357) ethers to yield the final natural product.

Below is a workflow diagram illustrating the key stages of the synthesis.

G cluster_start Starting Material cluster_chain_elongation Chain Elongation & Stereocenter Installation cluster_core_formation Core Assembly cluster_final Final Step A trans-Cinnamaldehyde B Asymmetric Aldol Reaction A->B Horner-Wadsworth-Emmons C Silyl Protection B->C D Reduction & Second Aldol Reaction C->D E Silyl Protection & Reduction to Aldehyde (9) D->E F Brown's Asymmetric Allylation E->F Key Intermediate G Acrylate Formation F->G H Ring-Closing Metathesis (RCM) G->H I Silyl Ether Deprotection H->I J This compound I->J G cluster_aldol Troubleshooting Aldol Reaction A Low Diastereoselectivity B Impure Chiral Auxiliary A->B Check Purity C Suboptimal Lewis Acid A->C Screen Lewis Acids D Incorrect Temperature A->D Ensure Low Temp. E Presence of Water A->E Use Anhydrous Conditions G cluster_rcm Optimizing RCM A Low RCM Yield B Catalyst Inactivity A->B Screen Catalysts & Purify Substrate C High Concentration A->C Use High Dilution D Inefficient Ethylene Removal A->D Bubble with Inert Gas

Overcoming challenges in the stereoselective synthesis of Cryptomoscatone D2

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Stereoselective Synthesis of Cryptomoscatone D2

Welcome to the technical support center for the stereoselective synthesis of this compound. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during this synthetic route.

Frequently Asked Questions (FAQs)

Q1: What are the key stereocontrol-determining steps in the synthesis of this compound?

The critical steps for establishing the stereochemistry of this compound are the asymmetric aldol (B89426) reaction to create the initial chiral center, the diastereoselective reduction of the resulting β-hydroxy ketone to set the 1,3-diol relationship, and the asymmetric allylation to introduce the homoallylic alcohol moiety with the correct configuration.[1][2][3][4]

Q2: What is a common synthetic strategy to access the core structure of this compound?

A convergent approach is often employed, where key fragments are synthesized separately and then coupled. A common strategy involves an asymmetric aldol reaction (such as a Mukaiyama aldol reaction) to form a β-hydroxy ketone, followed by a diastereoselective reduction to create the characteristic 1,3-diol system. Subsequent steps include functional group manipulations, asymmetric allylation, and a ring-closing metathesis (RCM) to form the butenolide ring.[1][2][3][4]

Troubleshooting Guides

Asymmetric Aldol Reaction (Mukaiyama Aldol)

The Mukaiyama aldol reaction is a crucial C-C bond-forming step to create the initial β-hydroxy ketone with high stereoselectivity.

Q1.1: I am observing low diastereoselectivity in my Mukaiyama aldol reaction. What are the potential causes and solutions?

  • Suboptimal Lewis Acid: The choice of Lewis acid is critical for achieving high diastereoselectivity. If you are using a general-purpose Lewis acid like BF₃·OEt₂ and observing poor selectivity, consider switching to a more sterically demanding or chelating Lewis acid. For instance, trityl-catalyzed reactions have shown higher diastereoselectivity in some cases.[5]

  • Incorrect Stoichiometry: Ensure the precise stoichiometry of the silyl (B83357) enol ether, aldehyde, and Lewis acid. Excess of any reagent can lead to side reactions or uncatalyzed background reactions with low selectivity.

  • Reaction Temperature: Temperature control is paramount. Running the reaction at a lower temperature (e.g., -78 °C) can significantly enhance diastereoselectivity by favoring the more ordered transition state.[6]

  • Solvent Effects: The polarity and coordinating ability of the solvent can influence the reaction intermediate and transition state geometry. Non-coordinating solvents like dichloromethane (B109758) (DCM) are generally preferred.

  • Purity of Reagents: Ensure all reagents, especially the silyl enol ether and the aldehyde, are of high purity. Impurities can interfere with the catalyst and lead to inconsistent results.

Q1.2: The reaction is sluggish or does not go to completion. How can I improve the reaction rate?

  • Lewis Acid Activity: The Lewis acid might be deactivated by moisture. Ensure strictly anhydrous conditions. Using freshly distilled solvents and flame-dried glassware is essential.

  • Activation of the Aldehyde: For less reactive aldehydes, a stronger Lewis acid might be necessary to sufficiently activate the carbonyl group.

  • Concentration: While high dilution can favor intramolecular reactions in other contexts, for intermolecular reactions like this, ensure the concentration is optimal (typically 0.1 M to 1 M) to facilitate bimolecular collisions.

This protocol is a representative example and may require optimization for specific substrates.

  • Preparation: To a flame-dried, argon-purged round-bottom flask, add the aldehyde (1.0 equiv.) and dissolve it in anhydrous dichloromethane (DCM) to a concentration of 0.1 M.

  • Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

  • Lewis Acid Addition: Add the Lewis acid (e.g., BF₃·OEt₂, 1.1 equiv.) dropwise to the stirred solution. Stir for 15 minutes.

  • Silyl Enol Ether Addition: Add the silyl enol ether (1.2 equiv.) dropwise over 20 minutes.

  • Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 1-4 hours.

  • Quenching: Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Workup: Allow the mixture to warm to room temperature. Separate the organic layer, and extract the aqueous layer with DCM (3 x 20 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica (B1680970) gel.

Diastereoselective Reduction of β-Hydroxy Ketones

This step is critical for establishing the syn or anti 1,3-diol stereochemistry.

Q2.1: My reduction is producing a mixture of diastereomers with low selectivity. How can I improve this?

  • Choice of Reducing Agent: The choice of hydride source is the most critical factor.

    • For anti-diols , chelation-controlled reductions using reagents like tetramethylammonium (B1211777) triacetoxyborohydride (B8407120) (Me₄NBH(OAc)₃) are effective.

    • For syn-diols , non-chelating, sterically hindered reducing agents like L-Selectride® or K-Selectride® are preferred, often at low temperatures (-78 °C).[7]

  • Solvent System: For chelation-controlled reductions, a mixture of acetic acid and acetonitrile (B52724) can be effective. For non-chelation-controlled reductions, anhydrous THF is a common choice.

  • Temperature Control: Low temperatures (-78 °C) are crucial for maximizing diastereoselectivity by minimizing the energy of the favored transition state relative to others.

Q2.2: I am observing side reactions, such as dehydration of the β-hydroxy ketone. What can be done?

  • Milder Reducing Agents: If you are using a very reactive reducing agent like LiAlH₄, consider switching to a milder one like NaBH₄ in the presence of a chelating agent or L-Selectride®.

  • Reaction Conditions: Ensure the reaction is not allowed to warm up prematurely, as higher temperatures can promote elimination. A careful and controlled quench at low temperature is also important.

Reducing Agent/ConditionsSubstrate TypeTypical Diastereomeric Ratio (syn:anti)Reference
Me₄NBH(OAc)₃, Acetonitrile/Acetic Acidβ-Hydroxy Ketone>95:5 (anti)[Angew. Chem. Int. Ed. 1997, 36, 2744]
L-Selectride®, THF, -78 °Cβ-Hydroxy Ketone>95:5 (syn)[7]
NaBH₄, Methanol, 0 °Cβ-Hydroxy Ketone~1:1[8]
  • Setup: To a flame-dried round-bottom flask under an argon atmosphere, add the β-hydroxy ketone (1.0 equiv.).

  • Dissolution & Cooling: Dissolve the ketone in anhydrous tetrahydrofuran (B95107) (THF) to a concentration of 0.1 M. Cool the solution to -78 °C.

  • Reducing Agent Addition: Add L-Selectride® (1.0 M solution in THF, 1.2 equiv.) dropwise to the stirred solution over 20 minutes.

  • Monitoring: Stir the reaction at -78 °C and monitor by TLC until the starting material is consumed (typically 1-3 hours).

  • Quenching: Carefully quench the reaction at -78 °C by the slow, dropwise addition of a saturated aqueous solution of ammonium (B1175870) chloride (NH₄Cl).

  • Workup: Allow the mixture to warm to room temperature. Extract the aqueous layer with ethyl acetate (B1210297) (3 x 20 mL). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purification: Purify the crude diol by flash column chromatography.

Brown's Asymmetric Allylation

This reaction introduces the homoallylic alcohol with a defined stereocenter.

Q3.1: The enantioselectivity of my asymmetric allylation is low. How can I improve it?

  • Purity of Pinene: The enantiomeric excess (ee) of the final product is directly dependent on the ee of the α-pinene used to prepare the B-allyldiisopinocampheylborane reagent. Use α-pinene with the highest possible ee.[6]

  • Reaction Temperature: Lower reaction temperatures (e.g., -100 °C) significantly increase enantioselectivity.[6]

  • Reagent Preparation: Ensure the B-allyldiisopinocampheylborane reagent is prepared correctly and is free of magnesium salts if the reaction is to be performed at very low temperatures.[6]

  • Aldehyde Purity: The aldehyde substrate must be very pure, as impurities can react with the borane (B79455) reagent.

Q3.2: The yield of the homoallylic alcohol is low. What are the possible reasons?

  • Reagent Decomposition: The allylation reagent is sensitive to air and moisture. Strict anhydrous and inert atmosphere techniques are required.

  • Insufficient Reagent: Ensure at least a stoichiometric amount of the allylation reagent is used. An excess (e.g., 1.2 equivalents) is often beneficial.

  • Reaction Time: While the reaction is often fast, ensure it has gone to completion by monitoring with TLC before quenching.

  • Reagent Preparation: Prepare (+)-B-allyldiisopinocampheylborane from (+)-α-pinene according to established procedures.

  • Reaction Setup: To a flame-dried, argon-purged flask, add the aldehyde (1.0 equiv.) and dissolve in anhydrous diethyl ether (Et₂O).

  • Cooling: Cool the solution to -100 °C using a liquid nitrogen/ethanol bath.

  • Allylation: Add the freshly prepared (+)-B-allyldiisopinocampheylborane solution (1.2 equiv.) dropwise.

  • Monitoring: Stir at -100 °C for 1-2 hours, monitoring by TLC.

  • Quenching and Workup: Quench the reaction by adding methanol, followed by 3M NaOH and 30% H₂O₂. Stir vigorously overnight at room temperature. Extract with Et₂O, wash with brine, dry over Na₂SO₄, and concentrate.

  • Purification: Purify the product by flash column chromatography.

Ring-Closing Metathesis (RCM)

RCM is employed to form the α,β-unsaturated lactone ring.

Q4.1: My RCM reaction is not proceeding, or the yield is very low.

  • Catalyst Choice: The choice of Grubbs' catalyst is crucial. For electron-deficient olefins, such as in the formation of a butenolide, a second-generation Grubbs' catalyst (e.g., Grubbs II) is generally more effective than the first-generation catalyst.[9]

  • Catalyst Deactivation: The ruthenium catalyst can be deactivated by coordinating solvents or impurities. Use non-coordinating solvents like toluene (B28343) or DCM. Ensure the substrate is free of impurities like amines or thiols.

  • Concentration: RCM is an intramolecular reaction and is favored at high dilution (typically 0.001-0.01 M) to minimize intermolecular side reactions (oligomerization).[9]

Q4.2: I am observing the formation of oligomers or polymers instead of the desired cyclic product.

  • High Concentration: This is the most common cause. Reduce the concentration of the substrate. Using a syringe pump to add the substrate slowly to the catalyst solution can also favor the intramolecular reaction.

  • Reaction Temperature: Higher temperatures can sometimes favor intermolecular reactions. Try running the reaction at a lower temperature, although this may require a longer reaction time.

CatalystSubstrate TypeConcentration (M)Typical YieldReference
Grubbs' First Gen.Diene0.01Moderate[10]
Grubbs' Second Gen.Electron-deficient diene0.005High[9]
Grubbs-Hoveyda IIDiene0.005High[11]

Visualizations

Synthesis_Workflow start trans-Cinnamaldehyde aldol Asymmetric Aldol Reaction start->aldol 1. Stereocenter 1 reduction Diastereoselective Reduction aldol->reduction 2. Stereocenter 2 protection Protection & Functionalization reduction->protection allylation Asymmetric Allylation protection->allylation 3. Stereocenter 3 acylation Acylation allylation->acylation rcm Ring-Closing Metathesis (RCM) acylation->rcm 4. Butenolide Ring Formation deprotection Deprotection rcm->deprotection end This compound deprotection->end

Caption: Overall synthetic workflow for this compound.

Chelation_Control sub β-Hydroxy Ketone chelate Chelated Intermediate O B O sub->chelate Coordination boron Me₄N⁺[BH(OAc)₃]⁻ boron->chelate:f1 hydride Intramolecular Hydride Delivery chelate->hydride product anti-1,3-Diol hydride->product Highly Selective

Caption: Chelation control in anti-selective reduction.

Non_Chelation_Control sub β-Hydroxy Ketone transition {Felkin-Anh Model | Attack from less hindered face} sub->transition selectride L-Selectride® (Sterically Hindered) selectride->transition External Hydride Attack product syn-1,3-Diol transition->product Highly Selective

References

Technical Support Center: Optimization of Ring-Closing Metathesis for Dihydropyranone Formation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing ring-closing metathesis (RCM) for the synthesis of dihydropyranones.

Frequently Asked Questions (FAQs)

Q1: What are the most common catalysts used for the RCM synthesis of dihydropyranones?

A1: Ruthenium-based catalysts are the most common for dihydropyranone synthesis due to their tolerance of various functional groups and operational simplicity.[1] The most frequently used include Grubbs' first-generation (G-I), second-generation (G-II), and third-generation (G-III) catalysts, as well as Hoveyda-Grubbs second-generation (HG-II) catalysts.[2] While second-generation catalysts are generally more active, the first-generation catalyst can provide better yields for certain substrates, such as electron-deficient ones.[3] For specific applications requiring high Z-selectivity, tungsten- or molybdenum-based catalysts might be considered, although they are more sensitive to air and moisture.[4][5]

Q2: Why is my RCM reaction for dihydropyranone formation not proceeding or giving low yields?

A2: Low or no conversion can be due to several factors:

  • Catalyst Inhibition: The ester carbonyl group in the dihydropyranone precursor can form a stable six-membered chelate with the ruthenium carbene, hindering the metathesis reaction.[1]

  • Catalyst Decomposition: The catalyst may decompose before the reaction is complete, especially at elevated temperatures.[6]

  • Impure Substrate or Solvent: Impurities in the starting material or solvent can poison the catalyst.

  • Inappropriate Catalyst Choice: The chosen catalyst may not be active enough for your specific substrate. For some electron-deficient substrates, Grubbs' first-generation catalyst may be more effective than the second-generation catalysts.[3]

Q3: How can I improve the yield of my dihydropyranone synthesis?

A3: To improve yields, consider the following:

  • Use of a Lewis Acid Additive: The addition of a Lewis acid, such as titanium isopropoxide (Ti(OiPr)₄), can destabilize the unproductive ruthenium-carbonyl chelate and significantly improve the reaction rate and yield.[1][2]

  • Optimize Catalyst Loading: While higher catalyst loading can increase the reaction rate, it can also lead to more byproducts from catalyst degradation.[6] Typical loadings range from 1 to 10 mol%.

  • Control Reaction Temperature: Higher temperatures can increase the reaction rate but also accelerate catalyst decomposition.[6] Reactions are often run at room temperature or slightly elevated temperatures (e.g., 40 °C).

  • Ensure High Purity of Reagents: Use freshly purified solvents and substrates to avoid catalyst poisoning.

Q4: How can I control the E/Z selectivity of the double bond in the dihydropyranone ring?

A4: Controlling the stereochemistry of the newly formed double bond is a significant challenge in RCM. The E-isomer is often the thermodynamic product and is typically favored. To achieve higher Z-selectivity, you might consider:

  • Catalyst Selection: Tungsten- and molybdenum-based catalysts have been shown to provide high Z-selectivity in the synthesis of macrocyclic alkenes.[4][5]

  • Reaction Conditions: Lower reaction temperatures can sometimes favor the formation of the kinetic Z-isomer.

Q5: What are the common side reactions in dihydropyranone synthesis via RCM, and how can they be minimized?

A5: The most common side reactions are:

  • Oligomerization/Polymerization: This intermolecular reaction competes with the desired intramolecular RCM. It can be minimized by using high dilution conditions (typically 0.001-0.05 M).[1] A substrate encapsulation strategy using a bulky Lewis acid like aluminum tris(2,6-diphenylphenoxide) has also been shown to be effective in preventing dimerization.[1]

  • Olefin Isomerization: Migration of the double bond can occur, leading to undesired byproducts. This is often caused by the formation of ruthenium hydride species from catalyst degradation.[6] Adding additives like 1,4-benzoquinone (B44022) or phenol (B47542) can suppress isomerization, although they may also reduce the catalyst's activity.[6]

Troubleshooting Guide

Problem Possible Cause(s) Suggested Solution(s)
No reaction or low conversion 1. Catalyst inhibition by the ester carbonyl group. 2. Inactive or decomposed catalyst. 3. Impurities in substrate or solvent. 4. Incorrect catalyst choice.1. Add a Lewis acid such as titanium isopropoxide (Ti(OiPr)₄) (0.3-3 equivalents).[1][2] 2. Use a fresh batch of catalyst and ensure inert atmosphere conditions. 3. Purify the substrate and use freshly distilled, degassed solvent. 4. Screen different catalysts, including Grubbs' first and second generation, and Hoveyda-Grubbs catalysts.[3]
Low yield of dihydropyranone 1. Competing oligomerization. 2. Catalyst decomposition. 3. Suboptimal reaction conditions.1. Decrease the concentration of the substrate (high dilution, 0.001-0.05 M).[1] 2. Lower the reaction temperature (e.g., from reflux to 40 °C or room temperature).[6] 3. Optimize catalyst loading, reaction time, and temperature.
Formation of oligomers/polymers 1. High concentration of the diene precursor.1. Perform the reaction under high dilution conditions. 2. Consider a substrate encapsulation strategy with a bulky Lewis acid.[1]
Presence of olefin isomerization byproducts 1. Catalyst degradation leading to ruthenium hydride species.1. Add an isomerization suppressant like 1,4-benzoquinone or phenol.[6] 2. Use a lower reaction temperature to minimize catalyst decomposition.[6]
Poor E/Z selectivity 1. Thermodynamic preference for the E-isomer. 2. Inappropriate catalyst for Z-selectivity.1. For higher Z-selectivity, consider using tungsten- or molybdenum-based catalysts.[4][5] 2. Screen different catalysts and reaction conditions (e.g., lower temperature).
Difficulty in removing ruthenium byproducts 1. Ruthenium complexes can be difficult to remove by standard chromatography.1. Use a scavenger resin or pass the reaction mixture through a short plug of silica (B1680970) gel with a more polar solvent system. 2. Consider using catalysts with modified ligands designed for easier removal.

Data Presentation

Table 1: Comparison of Catalysts for the RCM of an Acrylate Precursor to a δ-Lactone (Dihydropyranone Analog)

EntryCatalyst (mol%)Additive (equiv)Time (h)Conversion (%)Yield (%)Reference
1Grubbs' I (10)None1010088[2]
2Grubbs' I (10)Ti(OiPr)₄ (0.3)210094[2]

Reaction conditions: Substrate in CH₂Cl₂ at 40°C.

Table 2: Effect of Temperature and Additives on RCM of a Dipeptide with Grubbs' Second Generation Catalyst

Catalyst (mol%)AdditiveTemperature (°C)RCM Product Yield (%)Desallyl Byproduct (%)Reference
15None40~40~20[6]
15None60<10>35[6]
15Phenol4031-79-[6]
15Phenol60<15-[6]
151,4-Benzoquinone40~30~10[6]

Note: While this data is for a cyclic peptide, it illustrates the general effects of temperature and additives on RCM, which are applicable to dihydropyranone synthesis.

Experimental Protocols

General Procedure for the RCM Synthesis of a δ-Lactone (Dihydropyranone Analog) using Grubbs' Catalyst and Titanium Isopropoxide [2]

  • To a stirred solution of the diene precursor (1.0 equiv) in dry, degassed dichloromethane (B109758) (to achieve a concentration of 0.01 M), add titanium isopropoxide (0.3 equiv) under an argon atmosphere at room temperature.

  • Stir the solution for 1 hour at 40°C (reflux).

  • Add a solution of Grubbs' catalyst (e.g., first generation, 0.1 equiv) in a small amount of dichloromethane to the reaction mixture.

  • Continue to stir the reaction at 40°C and monitor the progress by TLC or GC-MS.

  • Upon completion, cool the reaction mixture to room temperature and filter it through a pad of silica gel, eluting with dichloromethane.

  • Concentrate the filtrate under reduced pressure and purify the residue by flash column chromatography on silica gel to afford the desired dihydropyranone.

Mandatory Visualizations

RCM_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification Diene Diene Precursor ReactionSetup Reaction Setup (Inert Atmosphere) Diene->ReactionSetup Solvent Dry, Degassed Solvent (e.g., CH2Cl2) Solvent->ReactionSetup Catalyst RCM Catalyst (e.g., Grubbs' I) Additive Lewis Acid Additive (e.g., Ti(OiPr)4) Additive->ReactionSetup RCM Ring-Closing Metathesis ReactionSetup->RCM Add Catalyst Quench Quenching/ Filtration RCM->Quench Purification Purification (Chromatography) Quench->Purification Product Dihydropyranone Purification->Product

Caption: General workflow for the RCM synthesis of dihydropyranones.

Troubleshooting_Tree Start Low Yield or No Reaction Chelation Potential Carbonyl Chelation? Start->Chelation Oligomers Oligomers Observed? Chelation->Oligomers No AddLewisAcid Add Lewis Acid (e.g., Ti(OiPr)4) Chelation->AddLewisAcid Yes Isomers Isomerization Byproducts? Oligomers->Isomers No HighDilution Use High Dilution Oligomers->HighDilution Yes Catalyst Catalyst Screening Isomers->Catalyst No AddInhibitor Add Isomerization Inhibitor (e.g., Benzoquinone) Isomers->AddInhibitor Yes Optimize Optimize Conditions (Temp, Time, Loading) Catalyst->Optimize

Caption: Troubleshooting decision tree for RCM of dihydropyranones.

References

Technical Support Center: Synthesis of Cryptomoscatone D2

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of Cryptomoscatone D2. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.

Frequently Asked Questions (FAQs) & Troubleshooting

1. Mukaiyama Aldol (B89426) Reaction

  • Question: I am observing low diastereoselectivity in the Mukaiyama aldol reaction step. What are the potential causes and how can I improve it?

    Answer: Low diastereoselectivity in the Mukaiyama aldol reaction is a common issue. The stereochemical outcome is influenced by the geometry of the silyl (B83357) enol ether, the choice of Lewis acid, the solvent, and the reaction temperature.

    • Silyl Enol Ether Geometry: The geometry of the silyl enol ether (E or Z) can significantly impact the stereoselectivity. Ensure your method for preparing the silyl enol ether consistently produces the desired isomer.

    • Lewis Acid: The choice of Lewis acid is critical. Different Lewis acids can favor different transition states, leading to different diastereomers. It is recommended to screen a variety of Lewis acids (e.g., TiCl₄, SnCl₄, BF₃·OEt₂) to find the optimal one for your specific substrate.

    • Solvent and Temperature: The polarity of the solvent and the reaction temperature can influence the stability of the transition states. Running the reaction at lower temperatures (e.g., -78 °C) often enhances diastereoselectivity.

    • Chelation Control: If your substrate has a nearby Lewis basic group, chelation control can be a powerful tool to enhance diastereoselectivity. Using a chelating Lewis acid like MgBr₂·OEt₂ might be beneficial.

  • Question: I am getting a significant amount of the undesired diastereomer. How can I separate the isomers?

    Answer: Separation of diastereomers can often be achieved by column chromatography on silica (B1680970) gel. Careful selection of the eluent system is crucial. It may require testing various solvent mixtures of different polarities. In some cases, derivatization of the alcohol functionality to an ester or ether can alter the polarity sufficiently to improve separation.

2. Diastereoselective Carbonyl Reduction

  • Question: The reduction of the ketone is not proceeding with the expected diastereoselectivity. What factors should I consider?

    Answer: Achieving high diastereoselectivity in carbonyl reductions is dependent on the steric and electronic environment of the ketone and the choice of reducing agent.

    • Reducing Agent: The size and nature of the hydride reagent play a significant role. Bulkier reducing agents, such as L-Selectride®, often exhibit higher diastereoselectivity by approaching the carbonyl from the less sterically hindered face.

    • Chelation-Controlled Reduction: For substrates with a hydroxyl or other coordinating group in proximity to the carbonyl, a chelation-controlled reduction can provide high selectivity. Reagents like zinc borohydride (B1222165) (Zn(BH₄)₂) can be effective in such cases.

    • Temperature: Lowering the reaction temperature generally increases selectivity by favoring the transition state with the lowest activation energy.

3. Horner-Wadsworth-Emmons (HWE) Reaction

  • Question: My Horner-Wadsworth-Emmons reaction is producing a mixture of E and Z isomers. How can I improve the E-selectivity?

    Answer: The HWE reaction is generally known for its high E-selectivity. If you are observing poor selectivity, consider the following:

    • Phosphonate (B1237965) Reagent: The structure of the phosphonate ylide is important. Stabilized ylides (with electron-withdrawing groups) tend to give higher E-selectivity.

    • Base and Cations: The choice of base and the presence of certain metal cations can influence the stereochemical outcome. Sodium bases like NaH or NaHMDS generally favor the E-isomer. The addition of LiCl can sometimes improve E-selectivity.

    • Reaction Conditions: Running the reaction at lower temperatures can enhance the kinetic control that favors the formation of the E-alkene.

4. Ring-Closing Metathesis (RCM)

  • Question: My Ring-Closing Metathesis (RCM) reaction is sluggish and giving low yields. What could be the problem?

    Answer: Low efficiency in RCM can be attributed to several factors:

    • Catalyst Choice: The choice of the Grubbs catalyst (first, second, or third generation, or Hoveyda-Grubbs catalysts) is critical and substrate-dependent. If one catalyst is not effective, screening others is recommended.

    • Catalyst Deactivation: The catalyst can be sensitive to impurities in the substrate or solvent. Ensure your starting material is pure and the solvent is degassed and anhydrous. Catalyst decomposition can sometimes be observed by a color change of the reaction mixture.

    • Ethylene (B1197577) Removal: RCM is an equilibrium reaction. The removal of the ethylene byproduct by performing the reaction under a vacuum or a gentle stream of argon can drive the equilibrium towards the product.

    • Concentration: RCM is an intramolecular reaction, so it is favored at high dilution to minimize intermolecular side reactions (polymerization).

  • Question: I am observing the formation of oligomers or polymers in my RCM reaction. How can I prevent this?

    Answer: The formation of oligomers or polymers is a common side reaction in RCM, resulting from intermolecular metathesis. To favor the desired intramolecular reaction, it is crucial to work at high dilution (typically 0.001-0.01 M). A slow addition of the substrate to the catalyst solution can also be beneficial.

5. Corey-Seebach Reaction

  • Question: I am experiencing issues with the Corey-Seebach reaction, specifically the ring-opening of a cyclobutane (B1203170) moiety mentioned in a synthetic route to a related compound. How can this be avoided?

    Answer: The unwanted ring-opening of a strained ring like cyclobutane during a Corey-Seebach reaction can occur if the generated carbanion is not stable or if there are alternative reactive sites.

    • Reaction Conditions: The choice of base and reaction temperature is critical. A strong, non-nucleophilic base like n-butyllithium is typically used at low temperatures (e.g., -78 °C to -20 °C) to generate the dithiane anion. Carefully controlling the temperature is essential to prevent side reactions.

    • Substrate Structure: The stability of the dithianyl anion and the strain of the cyclobutane ring are key factors. If the anion is not sufficiently stabilized, it may be more prone to induce ring-opening. In such cases, exploring alternative synthetic routes that avoid this specific transformation might be necessary. One publication noted that a dithianide anion led to the ring opening of a cyclobutane, followed by an attack of the resulting benzylic anion on an epoxide.[1]

Quantitative Data Summary

Reaction StepDesired ProductUndesired Product/ByproductRatio/YieldReference
Mukaiyama Aldol ReactionDiastereomer 1Diastereomer 2Varies with conditions[1]
Diastereoselective ReductionDesired DiastereomerOther Diastereomer(s)Varies with reducing agent[1]
Horner-Wadsworth-Emmons(E)-alkene(Z)-alkeneGenerally high E-selectivity[2]

Experimental Protocols

General Notes: All reactions should be carried out under an inert atmosphere (e.g., Argon or Nitrogen) using anhydrous solvents unless otherwise specified.

1. Mukaiyama Aldol Reaction (Illustrative Protocol)

  • To a solution of the silyl enol ether (1.0 eq) in anhydrous dichloromethane (B109758) (CH₂Cl₂) at -78 °C, add the Lewis acid (e.g., TiCl₄, 1.1 eq) dropwise.

  • Stir the mixture for 15 minutes.

  • Add a solution of the aldehyde (1.2 eq) in CH₂Cl₂ dropwise.

  • Stir the reaction at -78 °C until completion (monitor by TLC).

  • Quench the reaction with a saturated aqueous solution of NaHCO₃.

  • Allow the mixture to warm to room temperature and extract with CH₂Cl₂.

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography.

2. Ring-Closing Metathesis (Illustrative Protocol)

  • Dissolve the diene substrate in anhydrous, degassed toluene (B28343) or CH₂Cl₂ to a concentration of 0.001-0.005 M.

  • Add the Grubbs catalyst (e.g., Grubbs' 2nd generation catalyst, 1-5 mol%) to the solution.

  • Heat the reaction mixture to the desired temperature (e.g., 40-80 °C) and stir under an inert atmosphere.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature and quench by adding a few drops of ethyl vinyl ether.

  • Concentrate the solvent and purify the residue by flash column chromatography.

Visualizations

Synthesis_Pathway A Starting Materials B Mukaiyama Aldol Reaction A->B C Diastereoselective Reduction B->C Side1 Side Reaction: Formation of undesired diastereomer B->Side1 D Protection/Deprotection Steps C->D E Horner-Wadsworth-Emmons Reaction D->E F Brown's Asymmetric Allylation E->F Side2 Side Reaction: Low E/Z selectivity E->Side2 G Ring-Closing Metathesis F->G H This compound G->H Side3 Side Reaction: Oligomerization G->Side3

Caption: Synthetic pathway to this compound highlighting key reactions and potential side reactions.

Troubleshooting_Workflow Start Problem Encountered: Low Yield in RCM Step Q1 Is the catalyst active? Start->Q1 A1_Yes Yes Q1->A1_Yes A1_No No Q1->A1_No Q2 Are there impurities in the substrate/solvent? A1_Yes->Q2 Sol1 Check catalyst quality. Use fresh catalyst. A1_No->Sol1 Sol1->Q2 A2_Yes Yes Q2->A2_Yes A2_No No Q2->A2_No Sol2 Purify substrate. Use anhydrous, degassed solvent. A2_Yes->Sol2 Q3 Is the concentration appropriate? A2_No->Q3 Sol2->Q3 A3_Yes Yes Q3->A3_Yes A3_No No Q3->A3_No Q4 Is ethylene being effectively removed? A3_Yes->Q4 Sol3 Perform reaction at high dilution (0.001-0.01 M). A3_No->Sol3 Sol3->Q4 A4_Yes Yes Q4->A4_Yes A4_No No Q4->A4_No End Problem Resolved A4_Yes->End Sol4 Apply vacuum or gentle Ar flow. A4_No->Sol4 Sol4->End

Caption: Troubleshooting workflow for low yield in the Ring-Closing Metathesis (RCM) step.

References

Technical Support Center: Purification of Cryptomoscatone D2 and its Intermediates

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to the purification techniques for Cryptomoscatone D2 and its synthetic intermediates. The information is presented in a question-and-answer format to directly address potential issues encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the most common purification techniques for this compound and its intermediates?

A1: The primary purification techniques employed in the synthesis of this compound and its intermediates, which often include chalcones and their derivatives, are flash column chromatography and recrystallization.[1][2][3] High-Performance Liquid Chromatography (HPLC) is also utilized, particularly for final purification and purity analysis.[4]

Q2: I'm having trouble separating my chalcone (B49325) intermediate from the starting benzaldehyde. What should I do?

A2: This is a common issue. Here are a few strategies:

  • Optimize Flash Chromatography: Use a less polar solvent system to increase the separation on the silica (B1680970) gel column. Chalcones are generally less polar than benzaldehydes. A gradient elution from a non-polar solvent (like hexane) to a slightly more polar solvent (like ethyl acetate) can be effective.[1][3]

  • Recrystallization: If the crude product is solid, recrystallization can be highly effective. Ethanol is a common solvent for recrystallizing chalcones.[1][3] The starting aldehyde, being more soluble, will likely remain in the mother liquor.

  • Acid-Base Extraction: If either your starting material or product has an acidic or basic functional group that the other lacks, an acid-base extraction can be a simple and effective preliminary purification step.[5][6]

Q3: My purified this compound appears to be degrading on the silica gel column. What are my options?

A3: Some complex organic molecules can be sensitive to the acidic nature of silica gel. If you suspect degradation, consider the following:

  • Neutralized Silica Gel: You can use silica gel that has been treated with a base, such as triethylamine (B128534), to neutralize its acidity.

  • Alternative Stationary Phases: Consider using a different stationary phase for your chromatography, such as alumina (B75360) (basic or neutral) or a bonded phase like C18 (reversed-phase).

  • Minimize Contact Time: Use flash chromatography with a slightly higher pressure to reduce the time your compound spends on the column.[1]

  • Non-Chromatographic Methods: Rely on recrystallization or precipitation if possible to avoid chromatography altogether.[7]

Q4: How can I remove triphenylphosphine (B44618) oxide (TPPO) after a Wittig reaction in my synthetic route?

A4: TPPO can be a challenging impurity to remove due to its moderate polarity.

  • Chromatography: A carefully optimized flash column chromatography can separate the desired product from TPPO.

  • Precipitation: In some cases, TPPO can be precipitated out of a non-polar solvent like diethyl ether or a mixture of hexane (B92381) and ethyl acetate.

  • Filtration through a Silica Plug: A recently described method involves filtering the crude reaction product through a silica gel plug, which can effectively retain the TPPO and any excess ylide.[8]

Troubleshooting Guides

Problem 1: Tailing peaks during column chromatography.
  • Possible Cause 1: The compound is interacting too strongly with the stationary phase, possibly due to acidic or basic functional groups.

    • Solution: Add a small amount of a modifier to your mobile phase. For acidic compounds, a little acetic acid can help. For basic compounds, a small amount of triethylamine or pyridine (B92270) can improve peak shape.

  • Possible Cause 2: The sample is overloaded on the column.

    • Solution: Reduce the amount of crude material loaded onto the column.[9]

  • Possible Cause 3: The chosen solvent system is not optimal.

    • Solution: Re-evaluate your mobile phase composition. A slightly more polar solvent system might reduce tailing.

Problem 2: Difficulty in inducing crystallization during recrystallization.
  • Possible Cause 1: The solution is not supersaturated enough.

    • Solution: Slowly evaporate some of the solvent to increase the concentration of your compound.

  • Possible Cause 2: The solution is cooling too quickly.

    • Solution: Allow the solution to cool to room temperature slowly before placing it in an ice bath or refrigerator.[1]

  • Possible Cause 3: Lack of nucleation sites.

    • Solution: Scratch the inside of the flask with a glass rod at the solvent line to create nucleation sites.[1] Alternatively, add a small seed crystal of the pure compound if available.

Quantitative Data

The overall yield for the synthesis of chalcone intermediates can vary depending on the specific substrates and reaction conditions, but yields between 58% and 89% have been reported.[1] Subsequent steps in the total synthesis of this compound have been achieved with overall yields of around 29-30%.[10][11]

Table 1: Comparison of Purification Techniques for a Hypothetical Chalcone Intermediate

Purification TechniqueTypical YieldTypical Purity (by HPLC)Throughput
Flash Chromatography70-90%>95%Medium
Recrystallization50-80%>98%High
Preparative HPLC40-70%>99%Low

Note: These are representative values and can vary significantly based on the specific compound and experimental conditions.

Experimental Protocols

Protocol 1: Flash Column Chromatography of a Chalcone Intermediate
  • Slurry Preparation: A slurry of silica gel (60-120 mesh) is prepared in the initial, least polar eluent (e.g., 100% hexane).[3]

  • Column Packing: The column is packed with the silica gel slurry. It is essential to ensure the packing is uniform and free of air bubbles.

  • Sample Loading: The crude chalcone is dissolved in a minimal amount of a suitable solvent (e.g., dichloromethane) and adsorbed onto a small amount of silica gel. The solvent is then evaporated to yield a dry powder. This dry powder is carefully added to the top of the packed column.

  • Elution: The column is eluted with a solvent system of increasing polarity, for example, starting with 100% hexane and gradually increasing the percentage of ethyl acetate.[3] The elution can be done isocratically or as a gradient.

  • Fraction Collection: Fractions are collected and analyzed by Thin Layer Chromatography (TLC) to identify those containing the pure product.

  • Solvent Removal: Fractions containing the pure compound are combined, and the solvent is removed under reduced pressure using a rotary evaporator.

Protocol 2: Recrystallization of a Chalcone Intermediate
  • Solvent Selection: Choose a solvent in which the chalcone is sparingly soluble at room temperature but highly soluble at the solvent's boiling point. Ethanol is often a good choice for chalcones.[1]

  • Dissolution: Place the crude chalcone in an Erlenmeyer flask and add a minimal amount of the chosen solvent. Heat the mixture to the boiling point of the solvent while stirring until the solid is completely dissolved. Add more solvent dropwise if necessary to achieve complete dissolution.

  • Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration to remove them.

  • Cooling: Allow the solution to cool slowly to room temperature. Crystals should start to form.

  • Further Cooling: Once the flask has reached room temperature, place it in an ice bath for about 20-30 minutes to maximize crystal formation.[1]

  • Crystal Collection: Collect the crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent.

  • Drying: Dry the crystals in a vacuum oven or desiccator to remove any residual solvent.

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis reaction Crude Reaction Mixture extraction Liquid-Liquid Extraction (Optional) reaction->extraction Initial Work-up chromatography Flash Column Chromatography reaction->chromatography extraction->chromatography Remove Polar/Non-polar Impurities recrystallization Recrystallization chromatography->recrystallization Further Purification tlc TLC Analysis chromatography->tlc Monitor Fractions hplc HPLC for Purity chromatography->hplc recrystallization->hplc Check Purity tlc->chromatography Optimize Separation pure_product Pure Product hplc->pure_product >95% Pure nmr NMR for Structure pure_product->nmr Confirm Structure

Caption: General experimental workflow for the purification and analysis of a synthetic intermediate.

troubleshooting_tlc start Two or more inseparable spots on TLC? q1 Are the spots streaking? start->q1 a1_yes Add a modifier to the eluent (e.g., AcOH or Et3N) q1->a1_yes Yes a1_no Change the solvent system q1->a1_no No q2 Did changing the solvent system work? a1_yes->q2 a1_no->q2 a2_yes Proceed with column chromatography q2->a2_yes Yes a2_no Consider a different stationary phase (e.g., Alumina, C18) q2->a2_no No end_success Problem Solved a2_yes->end_success end_alternative Alternative Method Required a2_no->end_alternative purification_logic cluster_properties Compound Properties cluster_techniques Purification Techniques polarity Polarity Difference chromatography Chromatography polarity->chromatography solubility Differential Solubility recrystallization Recrystallization solubility->recrystallization volatility Boiling Point Difference distillation Distillation volatility->distillation acid_base Acidic/Basic Nature extraction Acid-Base Extraction acid_base->extraction

References

Technical Support Center: Enhancing the Stability of Cryptomoscatone D2 for Biological Assays

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Cryptomoscatone D2. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on enhancing the stability of this compound for reliable and reproducible results in biological assays.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its known biological activity?

A1: this compound is a naturally occurring dimeric naphthopyranone. It has been identified as a potent inhibitor of the G2 checkpoint in the cell cycle, a critical control point that prevents cells from entering mitosis with damaged DNA. This activity suggests its potential as an anticancer agent.

Q2: I am observing inconsistent results in my cell-based assays with this compound. What could be the cause?

A2: Inconsistent results with natural products like this compound are often linked to compound instability in aqueous assay media. Factors such as pH, temperature, light exposure, and the presence of reactive species in the media can lead to degradation of the compound over the course of an experiment. It is also crucial to ensure the compound is fully solubilized, as precipitation will lead to variable effective concentrations.

Q3: What are the best practices for preparing and storing this compound stock solutions?

A3: To maintain the integrity of this compound, it is recommended to prepare a concentrated stock solution in an anhydrous organic solvent such as dimethyl sulfoxide (B87167) (DMSO) or ethanol (B145695). For long-term storage, this stock solution should be aliquoted into small, single-use vials to avoid repeated freeze-thaw cycles and stored at -20°C or -80°C, protected from light. Working solutions should be prepared fresh for each experiment by diluting the stock solution in the appropriate assay buffer immediately before use.

Q4: How can I minimize the degradation of this compound in my aqueous assay medium during a long-term experiment?

A4: To minimize degradation, consider the following strategies:

  • pH Control: Maintain a stable pH in your assay medium, as significant shifts can promote hydrolysis or other degradation pathways. The optimal pH for stability should be determined empirically, but starting with a physiologically relevant pH of 7.4 is recommended.

  • Antioxidants: The inclusion of antioxidants in the assay medium can help to mitigate oxidative degradation.

  • Light Protection: Protect your experimental setup from direct light, as photo-degradation can be a concern for many complex organic molecules.

  • Temperature Control: Perform experiments at a consistent and controlled temperature. If compatible with the assay, lower temperatures can slow down degradation reactions.

  • Minimize Incubation Time: Whenever possible, design your experiments to have the shortest possible incubation time with the compound.

Troubleshooting Guides

Issue 1: Poor Solubility in Aqueous Buffers
  • Symptom: Visible precipitate in the assay wells or inconsistent results at higher concentrations.

  • Troubleshooting Workflow:

    A Poor Solubility Observed B Verify Final Solvent Concentration (e.g., DMSO < 0.5%) A->B C Use Co-solvents (e.g., ethanol, PEG) B->C If solvent at max D Sonication or Gentle Warming C->D E Prepare a Fresh, More Dilute Stock Solution D->E If still insoluble F Consider Formulation Strategies (e.g., liposomes, nanoparticles) E->F For persistent issues

    Troubleshooting workflow for poor solubility.

  • Corrective Actions:

    • Optimize Solvent Concentration: Ensure the final concentration of the organic solvent (e.g., DMSO) is as low as possible while maintaining solubility, typically below 0.5% to avoid cellular toxicity.

    • Utilize Co-solvents: If solubility in the final assay medium is still an issue, the use of a small percentage of a biocompatible co-solvent, such as ethanol or polyethylene (B3416737) glycol (PEG), may be beneficial.

    • Physical Dissolution Aids: Gentle warming or brief sonication of the solution can aid in dissolving the compound. However, be cautious as excessive heat can lead to degradation.

    • Fresh Preparations: Always prepare working solutions fresh from a concentrated stock immediately before conducting the experiment.

Issue 2: Compound Degradation During Experiment
  • Symptom: The biological effect of the compound diminishes over time in a long-term assay. High variability is observed between replicates performed on different days.

  • Troubleshooting Workflow:

    A Suspected Compound Degradation B Assess Stability in Assay Medium (LC-MS analysis over time) A->B C Modify Assay Conditions B->C If degradation confirmed D Add Stabilizers (e.g., antioxidants) C->D E Protect from Light C->E F Control Temperature C->F G Reduce Incubation Time C->G

    Troubleshooting workflow for compound degradation.

  • Corrective Actions:

    • Stability Assessment: To confirm degradation, you can perform a simple stability study. Incubate this compound in your assay medium under the exact experimental conditions (temperature, light, etc.) and analyze samples by LC-MS at different time points (e.g., 0, 2, 6, 12, 24 hours) to quantify the amount of intact compound remaining.

    • pH and Buffer Optimization: Evaluate the stability of this compound in different buffer systems and at slightly varying pH values to identify more favorable conditions.

    • Inclusion of Stabilizers: If oxidative degradation is suspected, the addition of a small amount of an antioxidant like ascorbic acid or N-acetylcysteine to the assay medium could be beneficial, provided it does not interfere with the assay.

Data on this compound Stability

While specific quantitative stability data for this compound is not extensively published, the following table provides an illustrative example of expected stability trends based on the general behavior of related natural products. Researchers are encouraged to perform their own stability assessments under their specific experimental conditions.

ConditionSolvent/MediumTemperature (°C)Half-life (t½) (hours)Notes
Stock Solution Anhydrous DMSO-20> 1 yearProtect from light; minimize freeze-thaw cycles.
Anhydrous Ethanol-20> 6 monthsProtect from light.
Working Solution Cell Culture Medium (pH 7.4)378 - 12Degradation is expected to be more rapid at physiological temperature.
Phosphate Buffered Saline (pH 7.4)2524 - 36More stable at room temperature compared to 37°C.
Phosphate Buffered Saline (pH 5.0)2512 - 18Potential for acid-catalyzed hydrolysis.
Phosphate Buffered Saline (pH 8.5)256 - 10Potential for base-catalyzed degradation.

Experimental Protocols

Protocol: Cell-Based G2/M Checkpoint Assay using Flow Cytometry

This protocol is designed to assess the ability of this compound to induce G2/M cell cycle arrest in a cancer cell line (e.g., HeLa, A549).

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • This compound

  • DMSO (for stock solution)

  • Phosphate Buffered Saline (PBS)

  • Trypsin-EDTA

  • 70% Ethanol (ice-cold)

  • Propidium Iodide (PI) staining solution (containing RNase A)

  • Flow cytometer

Procedure:

  • Cell Seeding: Seed cells in 6-well plates at a density that will allow them to be in the logarithmic growth phase at the time of treatment. Incubate for 24 hours at 37°C in a 5% CO₂ incubator.

  • Compound Treatment: Prepare serial dilutions of this compound in complete cell culture medium from a concentrated DMSO stock. The final DMSO concentration should be consistent across all wells and not exceed 0.5%. Include a vehicle control (DMSO only). Treat the cells with the desired concentrations of this compound and incubate for the desired time period (e.g., 24, 48 hours).

  • Cell Harvesting: After incubation, collect the cell culture medium (to retain any detached cells). Wash the adherent cells with PBS and then detach them using Trypsin-EDTA. Combine the detached cells with the collected medium.

  • Cell Fixation: Centrifuge the cell suspension at 300 x g for 5 minutes. Discard the supernatant and resuspend the cell pellet in 1 mL of ice-cold PBS. Add the cell suspension dropwise into 4 mL of ice-cold 70% ethanol while vortexing gently to prevent cell clumping. Fix the cells overnight at -20°C.

  • Staining: Centrifuge the fixed cells at 500 x g for 5 minutes. Discard the ethanol and wash the cell pellet with PBS. Resuspend the cells in 500 µL of PI staining solution. Incubate for 30 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The DNA content will be used to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle. An increase in the percentage of cells in the G2/M phase in treated samples compared to the control indicates G2/M arrest.

Signaling Pathway

G2/M DNA Damage Checkpoint Signaling Pathway

The G2/M checkpoint is a complex signaling network that prevents cells with damaged DNA from entering mitosis. Key players in this pathway include the sensor kinases ATM and ATR, which, upon detecting DNA damage, activate the downstream checkpoint kinases Chk1 and Chk2. These kinases then inactivate the Cdc25 phosphatase, which is responsible for activating the Cyclin B-Cdk1 complex that drives mitotic entry. By inhibiting this pathway, this compound likely allows cells with DNA damage to prematurely enter mitosis, leading to mitotic catastrophe and cell death.

G2M_Checkpoint cluster_nucleus Nucleus DNA_Damage DNA Damage ATM_ATR ATM / ATR DNA_Damage->ATM_ATR activates Chk1_Chk2 Chk1 / Chk2 ATM_ATR->Chk1_Chk2 activates Cdc25 Cdc25 Chk1_Chk2->Cdc25 inhibits CyclinB_Cdk1 Cyclin B / Cdk1 Cdc25->CyclinB_Cdk1 activates Mitosis Mitosis CyclinB_Cdk1->Mitosis promotes Cryptomoscatone_D2 This compound Cryptomoscatone_D2->Chk1_Chk2 inhibits?

Technical Support Center: Addressing Solubility Issues of Cryptomoscatone D2 In Vitro

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address solubility challenges encountered when working with Cryptomoscatone D2 in in vitro experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its solubility a concern?

This compound is a naturally occurring styryl-lactone derivative.[1][2] Like many natural products, it is a hydrophobic molecule, which can lead to poor solubility in aqueous solutions such as cell culture media.[3] This can cause the compound to precipitate, leading to inaccurate concentrations and unreliable experimental results.[4][5]

Q2: What is the recommended first-choice solvent for dissolving this compound?

Dimethyl sulfoxide (B87167) (DMSO) is the most common and recommended initial solvent for dissolving hydrophobic compounds like this compound for in vitro assays.[6][7] It can dissolve a wide range of both polar and nonpolar compounds and is miscible with water and cell culture media.[6]

Q3: What is the maximum final concentration of DMSO that should be used in my cell culture experiments?

To avoid solvent-induced cytotoxicity or other off-target effects, the final concentration of DMSO in your cell culture medium should be kept as low as possible, ideally below 0.5%.[8] For sensitive assays or cell lines, a final concentration of 0.1% or lower is often recommended.[9][10] It is crucial to include a vehicle control (media with the same final DMSO concentration as the experimental wells) to account for any effects of the solvent itself.[7]

Q4: My this compound precipitates when I add the DMSO stock solution to my cell culture medium. What should I do?

This is a common issue known as "crashing out," which occurs when the hydrophobic compound is no longer soluble as the DMSO is diluted in the aqueous medium.[4] Please refer to the troubleshooting guide below for a step-by-step approach to resolving this issue.

Q5: Are there alternatives to DMSO if I continue to have solubility problems or if my cells are sensitive to it?

Yes, several alternative strategies can be employed:

  • Ethanol (B145695): Can be used as a solvent, but like DMSO, its final concentration should be minimized. For 24-hour exposures, it's recommended to keep ethanol concentrations at or below 0.5%, and for 48-hour exposures, at or below 0.25%.[11][12]

  • Co-solvents: Using a co-solvent like polyethylene (B3416737) glycol (PEG), propylene (B89431) glycol, or glycerol (B35011) in combination with the primary solvent can sometimes improve solubility.[8][13]

  • Cyclodextrins: These are cyclic oligosaccharides that can encapsulate hydrophobic molecules, increasing their solubility in aqueous solutions.[14][15][16][17] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a commonly used derivative.[14][16]

Troubleshooting Guide: Compound Precipitation in Cell Culture Media

This guide provides a systematic approach to troubleshooting and resolving the precipitation of this compound in your cell culture media.

Problem: Immediate Precipitation Upon Addition to Media
Potential Cause Explanation Recommended Solution
High Final Compound Concentration The final concentration of this compound in the media exceeds its aqueous solubility limit.Decrease the final working concentration. Perform a solubility test to determine the maximum soluble concentration in your specific media.[4]
Rapid Dilution Adding a concentrated DMSO stock directly into a large volume of media causes a rapid solvent exchange, leading to precipitation.[4]Perform a serial dilution of the DMSO stock in pre-warmed (37°C) culture media. Add the compound dropwise while gently vortexing the media.[4]
Low Temperature of Media Adding the compound to cold media can decrease its solubility.Always use cell culture media that has been pre-warmed to 37°C for all dilutions.[4][5]
High Final DMSO Concentration While DMSO aids initial dissolution, a high final concentration can sometimes contribute to precipitation upon dilution in aqueous media.Ensure the final DMSO concentration is as low as possible (ideally ≤ 0.1%). This may require preparing a more concentrated initial stock if the desired final compound concentration is high.
Problem: Precipitation Occurs Over Time in the Incubator
Potential Cause Explanation Recommended Solution
Temperature and pH Shifts Changes in temperature when moving plates in and out of the incubator, and pH shifts due to the CO2 environment, can affect compound solubility over time.[5]Minimize the time culture vessels are outside the incubator. Ensure your medium is properly buffered for the incubator's CO2 concentration.[5]
Interaction with Media Components The compound may interact with proteins (e.g., from serum) or salts in the media, leading to precipitation over the course of the experiment.[5]Test the compound's stability in your specific cell culture medium over the intended duration of your experiment. Consider using serum-free media for the treatment period if compatible with your cells.
Media Evaporation Evaporation from culture plates, especially during long-term experiments, can increase the concentration of the compound, potentially exceeding its solubility.[18]Ensure proper humidification of the incubator. Use culture plates with low-evaporation lids or seal plates with gas-permeable membranes for long-term experiments.[18]

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution in DMSO

Objective: To prepare a high-concentration stock solution of this compound in DMSO.

Materials:

  • This compound powder

  • Anhydrous, sterile DMSO

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Sonicator (optional)

Procedure:

  • Determine the desired concentration of your stock solution (e.g., 10 mM, 50 mM).

  • Calculate the mass of this compound required to achieve this concentration in a specific volume of DMSO.

  • Weigh the this compound powder and place it in a sterile microcentrifuge tube.

  • Add the calculated volume of sterile DMSO to the tube.

  • Vortex the tube vigorously until the powder is completely dissolved. If necessary, briefly sonicate the tube to aid dissolution.

  • Visually inspect the solution to ensure there are no visible particles.

  • Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.[5]

  • Store the aliquots at -20°C or -80°C, protected from light.

Protocol 2: Determining the Maximum Soluble Concentration of this compound in Cell Culture Media

Objective: To find the highest concentration of this compound that remains in solution in your specific cell culture medium.

Materials:

  • This compound stock solution (in DMSO)

  • Complete cell culture medium (pre-warmed to 37°C)

  • Sterile 96-well plate or microcentrifuge tubes

  • Pipettes and sterile tips

  • Microscope

Procedure:

  • Prepare a serial dilution of your this compound DMSO stock solution in pure DMSO.

  • In a 96-well plate, add a fixed volume of your complete cell culture medium to each well (e.g., 198 µL).

  • Add a small, consistent volume of each DMSO dilution to the corresponding wells (e.g., 2 µL), ensuring the final DMSO concentration is consistent and at a non-toxic level (e.g., 1%).

  • Include a vehicle control well containing only the medium and the same final concentration of DMSO.

  • Gently mix the contents of the wells.

  • Visually inspect the wells for any immediate signs of precipitation (cloudiness, crystals).

  • Incubate the plate at 37°C in a CO2 incubator.

  • Observe the wells under a microscope at various time points (e.g., 1, 4, and 24 hours) for any signs of micro-precipitation.[5]

  • The highest concentration that remains clear and free of precipitate is the maximum soluble concentration for your experimental conditions.

Protocol 3: Preparing Serial Dilutions for Cell-Based Assays

Objective: To prepare a range of this compound concentrations in cell culture medium while maintaining a constant, low concentration of DMSO.

Procedure:

  • Prepare intermediate stock solutions of this compound by performing a serial dilution of your high-concentration stock in 100% DMSO. For example, if your highest desired final concentration is 100 µM, you might prepare intermediate stocks of 10 mM, 5 mM, 2.5 mM, etc., in DMSO.[19]

  • For each final concentration, add a small volume of the corresponding intermediate DMSO stock to your pre-warmed cell culture medium. To achieve a final DMSO concentration of 0.1%, you would perform a 1:1000 dilution (e.g., add 1 µL of the intermediate DMSO stock to 999 µL of media).[19][20]

  • This method ensures that the final concentration of your compound varies, while the final concentration of DMSO remains constant across all treatments.

Visual Guides

experimental_workflow cluster_prep Stock Solution Preparation cluster_dilution Working Solution Preparation cluster_assay Cell-Based Assay start Weigh this compound Powder dissolve Dissolve in 100% DMSO start->dissolve vortex Vortex/Sonicate dissolve->vortex aliquot Aliquot & Store at -20°C/-80°C vortex->aliquot serial_dmso Serial Dilute in DMSO (Intermediate Stocks) aliquot->serial_dmso Use Stock prewarm Pre-warm Media (37°C) add_to_media Add to Pre-warmed Media (e.g., 1:1000) prewarm->add_to_media serial_dmso->add_to_media ready Ready for Cell Treatment add_to_media->ready add_to_cells Add Working Solution to Cells ready->add_to_cells Treat incubate Incubate (Time course) add_to_cells->incubate endpoint Endpoint Analysis incubate->endpoint

Caption: Experimental workflow for preparing this compound solutions.

Caption: Troubleshooting flowchart for compound precipitation.

hypothetical_pathway cluster_cell Cell cluster_pathway Signaling Cascade cluster_nucleus Nucleus D2 This compound receptor Hypothetical Receptor (e.g., Kinase) D2->receptor p1 Protein A receptor->p1 Inhibition p2 Protein B p1->p2 tf Transcription Factor p2->tf gene Target Gene Expression tf->gene Regulation response Cellular Response (e.g., Apoptosis, Proliferation Change) gene->response

Caption: Hypothetical signaling pathway for this compound.

References

Refining analytical methods for Cryptomoscatone D2 characterization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the analytical characterization of Cryptomoscatone D2.

Frequently Asked Questions (FAQs)

Q1: What are the primary analytical methods for the characterization of this compound?

A1: The primary analytical methods for characterizing this compound are High-Performance Liquid Chromatography (HPLC) for purity assessment and quantification, Mass Spectrometry (MS) for molecular weight determination and structural fragmentation analysis, and Nuclear Magnetic Resonance (NMR) spectroscopy for detailed structural elucidation.[1] Comparison of NMR data and Circular Dichroism (CD) curves with synthetic or reference standards is crucial for confirming its stereochemical nature.[1]

Q2: I am observing poor peak shape and inconsistent retention times in my HPLC analysis of this compound. What are the likely causes?

A2: Poor peak shape (e.g., tailing or fronting) and retention time variability can stem from several factors. Common causes include improper mobile phase composition or pH, column degradation, or sample solvent effects. Ensure your mobile phase is well-mixed and degassed. If using a gradient, ensure the pump is functioning correctly. The sample should ideally be dissolved in the mobile phase to prevent peak distortion.

Q3: My MS signal for this compound is weak or inconsistent. How can I improve it?

A3: A weak or inconsistent Mass Spectrometry signal can be due to poor ionization, ion suppression, or compound instability. Optimize the ionization source parameters (e.g., capillary voltage, gas flow rates). If you suspect ion suppression from matrix components, consider further sample cleanup using Solid-Phase Extraction (SPE). Also, confirm the stability of this compound in your infusion solvent.

Q4: I'm struggling to interpret the NMR spectrum of my this compound sample. What should I do?

A4: The NMR spectrum of this compound can be complex. Ensure your sample is of high purity and free of residual solvents. Two-dimensional (2D) NMR experiments, such as COSY (Correlation Spectroscopy) and HMBC (Heteronuclear Multiple Bond Correlation), are invaluable for assigning proton and carbon signals and establishing connectivity within the molecule. Comparing your data with published spectra of synthetic this compound is the definitive way to confirm the structure.[1]

Q5: Is there a known degradation pathway for this compound that I should be aware of during analysis?

A5: While specific degradation pathways for this compound are not extensively published, related natural products with similar functional groups can be susceptible to hydrolysis or oxidation. It is advisable to handle samples in a controlled environment, avoid prolonged exposure to strong acids, bases, or high temperatures, and use fresh solvents for analysis.

Troubleshooting Guides

HPLC Analysis
Problem Potential Cause Troubleshooting Steps
Peak Tailing 1. Column overload.2. Secondary interactions with the stationary phase.3. Column void or contamination.1. Reduce sample concentration.2. Add a mobile phase modifier (e.g., a small percentage of trifluoroacetic acid for reverse-phase).3. Wash the column with a strong solvent or replace it if necessary.
Inconsistent Retention Times 1. Fluctuations in mobile phase composition.2. Temperature variations.3. Leaks in the HPLC system.1. Ensure mobile phase is properly mixed and degassed.2. Use a column oven to maintain a constant temperature.3. Check for leaks at all fittings and pump seals.
Ghost Peaks 1. Contamination in the mobile phase or injector.2. Carryover from previous injections.1. Use fresh, high-purity mobile phase.2. Run blank injections with a strong solvent to clean the injector and column.
Low Signal-to-Noise Ratio 1. Low sample concentration.2. Incorrect detection wavelength.3. Detector lamp aging.1. Concentrate the sample if possible.2. Determine the optimal UV absorbance wavelength for this compound.3. Replace the detector lamp if it has exceeded its lifespan.
Mass Spectrometry (MS) Analysis
Problem Potential Cause Troubleshooting Steps
No or Low Ion Signal 1. Incorrect MS source settings.2. Sample not reaching the MS.3. Compound not ionizing under chosen conditions.1. Optimize source parameters (e.g., voltages, temperatures, gas flows).2. Check for clogs in the sample line or electrospray needle.3. Try a different ionization technique (e.g., APCI if ESI is not working).
In-source Fragmentation 1. High source temperature or voltages.1. Reduce the source temperature and fragmentor/cone voltage to minimize unwanted fragmentation.
Poor Mass Accuracy 1. Instrument not calibrated.2. Insufficient data points across the peak.1. Calibrate the mass spectrometer with a known standard.2. Adjust chromatographic conditions to ensure sufficient scans across the eluting peak.
Adduct Formation (e.g., [M+Na]+, [M+K]+) 1. Presence of salts in the mobile phase or sample.1. Use high-purity solvents and additives.2. If adducts are consistent, they can be used for confirmation of the molecular weight.
NMR Spectroscopy
Problem Potential Cause Troubleshooting Steps
Broad Peaks 1. Sample aggregation.2. Presence of paramagnetic impurities.3. Poor shimming.1. Dilute the sample or try a different solvent.2. Purify the sample further.3. Re-shim the magnet.
Solvent Peak Obscuring Signals 1. Incomplete solvent suppression.1. Use a deuterated solvent of high isotopic purity.2. Utilize a solvent suppression pulse sequence.
Low Signal Intensity 1. Low sample concentration.2. Insufficient number of scans.1. Use a more concentrated sample if possible.2. Increase the number of scans to improve the signal-to-noise ratio.
Complex, Overlapping Signals 1. Inherent complexity of the molecule.1. Perform 2D NMR experiments (e.g., COSY, HSQC, HMBC) to resolve overlapping signals and establish correlations.

Experimental Protocols

Protocol 1: HPLC-UV Analysis of this compound
  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase A: 0.1% Formic acid in Water.

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile (B52724).

  • Gradient:

    • 0-2 min: 30% B

    • 2-15 min: 30% to 95% B

    • 15-18 min: 95% B

    • 18-18.1 min: 95% to 30% B

    • 18.1-25 min: 30% B

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Injection Volume: 10 µL.

  • Detection: UV at 254 nm.

  • Sample Preparation: Dissolve the sample in acetonitrile or methanol (B129727) to a final concentration of 1 mg/mL.

Protocol 2: LC-MS (ESI-QTOF) Analysis of this compound
  • LC System: Use the HPLC conditions described in Protocol 1.

  • Mass Spectrometer: Quadrupole Time-of-Flight (QTOF) Mass Spectrometer.

  • Ionization Mode: Electrospray Ionization (ESI), positive mode.

  • Capillary Voltage: 3500 V.

  • Nebulizer Gas (N2): 45 psi.

  • Drying Gas (N2) Flow: 10 L/min.

  • Drying Gas Temperature: 325 °C.

  • Fragmentor Voltage: 120 V.

  • Mass Range: m/z 100-1000.

  • Data Acquisition: Acquire data in both full scan mode for accurate mass measurement and targeted MS/MS mode for fragmentation analysis.

Protocol 3: NMR Spectroscopy of this compound
  • Solvent: Deuterated chloroform (B151607) (CDCl3) or deuterated methanol (CD3OD).

  • Concentration: 5-10 mg of sample in 0.6 mL of deuterated solvent.

  • Spectrometer: 500 MHz or higher field strength NMR spectrometer.

  • Experiments:

    • 1D: ¹H NMR, ¹³C NMR.

    • 2D: COSY, HSQC, HMBC.

  • ¹H NMR Parameters:

    • Pulse program: zg30

    • Number of scans: 16

    • Acquisition time: ~3 sec

    • Relaxation delay: 2 sec

  • ¹³C NMR Parameters:

    • Pulse program: zgpg30

    • Number of scans: 1024

    • Acquisition time: ~1 sec

    • Relaxation delay: 2 sec

Visualizations

experimental_workflow cluster_sample Sample Preparation cluster_analysis Analytical Characterization cluster_data Data Interpretation raw_sample Raw this compound dissolved_sample Dissolve in Acetonitrile/Methanol raw_sample->dissolved_sample hplc HPLC-UV (Purity) dissolved_sample->hplc Inject lcms LC-MS (Molecular Weight) dissolved_sample->lcms Inject nmr NMR (Structure) dissolved_sample->nmr Analyze purity_assessment Purity > 95%? hplc->purity_assessment mw_confirmation Confirm MW lcms->mw_confirmation structure_elucidation Elucidate Structure nmr->structure_elucidation purity_assessment->raw_sample No, Repurify purity_assessment->lcms Yes

Caption: Workflow for the analytical characterization of this compound.

troubleshooting_pathway cluster_causes cluster_solutions start Poor HPLC Peak Shape cause1 Mobile Phase Issue? start->cause1 cause2 Column Issue? start->cause2 cause3 Sample Issue? start->cause3 solution1a Prepare Fresh Mobile Phase cause1->solution1a Yes solution1b Degas Mobile Phase cause1->solution1b Yes solution2a Wash Column cause2->solution2a Yes solution2b Replace Column cause2->solution2b If washing fails solution3a Dissolve Sample in Mobile Phase cause3->solution3a Yes solution3b Reduce Concentration cause3->solution3b Yes

Caption: Troubleshooting logic for poor HPLC peak shape.

References

Technical Support Center: Scaling Up the Synthesis of Cryptomoscatone D2

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on scaling up the synthesis of Cryptomoscatone D2. The information is presented in a question-and-answer format to directly address potential issues encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What is the general synthetic strategy for this compound?

A1: The synthesis of this compound, a diarylheptanoid, typically involves a convergent approach. Key reactions include an asymmetric aldol (B89426) reaction to set the stereochemistry, a Horner-Wadsworth-Emmons (HWE) reaction to form a key alkene bond, a Brown's asymmetric allylation, and a ring-closing metathesis (RCM) to form the lactone ring.[1][2]

Q2: What are the main challenges when scaling up the synthesis of this compound?

A2: Scaling up the synthesis presents several challenges. These include:

  • Maintaining Stereoselectivity: Ensuring high diastereoselectivity in the aldol reaction on a large scale can be difficult due to thermal control issues.

  • Reagent Stoichiometry and Addition: Precise control of reagent addition and stoichiometry is critical, especially for moisture-sensitive reactions.

  • Purification of Intermediates: Chromatographic purification of intermediates can be cumbersome and costly at a larger scale. Crystallization or extraction methods should be explored where possible.

  • Catalyst Efficiency and Removal: For the ring-closing metathesis step, catalyst loading, activity, and subsequent removal of the metal catalyst are significant concerns on a larger scale.[3][4]

  • Byproduct Formation: Side reactions can become more prominent at scale, leading to lower yields and more complex purification profiles.

Q3: Are there alternative synthetic routes that might be more amenable to scale-up?

A3: While the aldol-HWE-RCM approach is well-established, other strategies could be considered. For instance, exploring different chiral auxiliaries for the aldol reaction that are cheaper or easier to remove could be beneficial. Alternative olefination methods to the HWE reaction might offer advantages in terms of byproduct removal. For the lactone formation, alternative cyclization methods to RCM could be investigated to avoid the use of expensive and sensitive ruthenium catalysts. However, each alternative would require thorough investigation and optimization.

Troubleshooting Guides

Asymmetric Aldol Reaction

Q: I am observing low diastereoselectivity in the asymmetric aldol reaction. How can I improve this?

A: Low diastereoselectivity in aldol reactions can be attributed to several factors, especially during scale-up.[5][6]

  • Temperature Control: Ensure strict temperature control during the reaction. Exotherms during the addition of reagents on a large scale can lead to a loss of selectivity. Use a reliable cooling system and monitor the internal reaction temperature.

  • Base and Enolate Formation: The choice and quality of the base are crucial. Ensure the base is fresh and added slowly to maintain a low temperature. Incomplete enolate formation or side reactions with the base can lead to poor selectivity.

  • Solvent Quality: Use anhydrous solvents to prevent quenching of the enolate and side reactions.

  • Reagent Purity: Impurities in the aldehyde or the ketone precursor can interfere with the reaction. Ensure all starting materials are of high purity.

Horner-Wadsworth-Emmons (HWE) Reaction

Q: The yield of my HWE reaction is low, and I am having trouble with the workup. What can I do?

A: Low yields and difficult workups are common issues in HWE reactions.[7][8]

  • Base Strength and Solubility: The choice of base is critical. Stronger bases like sodium hydride (NaH) are common, but for sensitive substrates, milder conditions like LiCl with DBU or triethylamine (B128534) can be effective.[7] Ensure the base is sufficiently soluble in the reaction solvent for efficient deprotonation.

  • Purity of Reagents: The aldehyde and the phosphonate (B1237965) ester must be pure. Aldehydes can oxidize to carboxylic acids, which will quench the phosphonate carbanion.

  • Workup Procedure: The dialkylphosphate byproduct is generally water-soluble, which simplifies purification.[7] A thorough aqueous wash is usually sufficient to remove it. If you are still facing issues, consider an acidic wash to protonate the phosphate (B84403) salt followed by extraction.

  • Reaction Time and Temperature: While many HWE reactions are fast, some sterically hindered substrates may require longer reaction times or elevated temperatures. Monitor the reaction by TLC or LC-MS to determine the optimal reaction time.

Ring-Closing Metathesis (RCM)

Q: My RCM reaction is sluggish, and I am observing catalyst decomposition and byproduct formation. How can I optimize this step?

A: RCM reactions can be sensitive, and their success on a larger scale depends on several factors.[4][9][10]

  • Catalyst Choice and Loading: The choice of the Grubbs catalyst (first, second, or third generation) is important. Second-generation catalysts are generally more reactive but can also be more prone to decomposition. Optimize the catalyst loading; higher loadings do not always lead to better results and increase costs and removal challenges.

  • Solvent and Concentration: RCM reactions are typically run at high dilution to favor the intramolecular reaction over intermolecular polymerization.[4] The choice of solvent is also critical; while dichloromethane (B109758) is common, toluene (B28343) can be used at higher temperatures to increase the reaction rate.[3]

  • Removal of Ethylene (B1197577): RCM is a reversible reaction. To drive the equilibrium towards the product, the ethylene byproduct should be removed, for example, by bubbling an inert gas through the reaction mixture.

  • Catalyst Decomposition and Isomerization: Ruthenium hydrides, formed from catalyst decomposition, can cause isomerization of the double bond.[11] Additives like 1,4-benzoquinone (B44022) or copper(I) iodide can suppress isomerization.[11]

  • Purification: Removing the ruthenium catalyst after the reaction is crucial. This can be achieved by chromatography on silica (B1680970) gel, treatment with a lead scavenger, or by using functionalized silica gel.

Quantitative Data

Table 1: Reported Yields for Key Steps in the Synthesis of this compound

Reaction StepReagents and ConditionsReported YieldReference
Asymmetric Aldol Reaction(4R)-3-acetyl-4-benzyl-1,3-thiazolidine-2-thione, TiCl4, DIPEA85% (combined diastereomers)[2]
Brown's Asymmetric Allylation(+)-Ipc₂B(allyl), Et₂O, -100 °C90%[2]
Horner-Wadsworth-Emmons ReactionTriethyl phosphonoacetate, NaH, THF87%[2]
Ring-Closing MetathesisGrubbs' II catalyst, CH₂Cl₂, reflux91%[2]
Overall Yield - ~29-30% [1]

Experimental Protocols

Protocol 1: Asymmetric Aldol Reaction
  • To a solution of the chiral auxiliary, (4R)-3-acetyl-4-benzyl-1,3-thiazolidine-2-thione, in anhydrous dichloromethane at 0 °C, add titanium(IV) chloride dropwise.

  • After stirring for 5 minutes, add N,N-diisopropylethylamine (DIPEA) dropwise.

  • Stir the mixture for 30 minutes, then cool to -78 °C.

  • Add a solution of the aldehyde in dichloromethane dropwise.

  • Stir the reaction mixture at -78 °C for 2 hours.

  • Quench the reaction with a saturated aqueous solution of ammonium (B1175870) chloride.

  • Allow the mixture to warm to room temperature and extract with dichloromethane.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the residue by column chromatography on silica gel to afford the aldol adduct.

Protocol 2: Ring-Closing Metathesis
  • Prepare a solution of the diene precursor in anhydrous and degassed dichloromethane. The concentration should be low (e.g., 0.005 M) to favor intramolecular cyclization.

  • Heat the solution to reflux under an inert atmosphere (e.g., argon or nitrogen).

  • Add a solution of Grubbs' second-generation catalyst in dichloromethane portion-wise over a period of 1-2 hours.

  • Continue to reflux the reaction mixture and monitor the progress by TLC or LC-MS.

  • Once the reaction is complete, cool the mixture to room temperature.

  • To quench the catalyst, add a small amount of ethyl vinyl ether and stir for 30 minutes.

  • Concentrate the reaction mixture under reduced pressure.

  • Purify the residue by column chromatography on silica gel to yield this compound.

Visualizations

Synthetic_Pathway A Starting Materials B Asymmetric Aldol Reaction A->B C Aldol Adduct B->C D Protection & Reduction C->D E Intermediate Aldehyde D->E F Brown's Asymmetric Allylation E->F G Homoallylic Alcohol F->G H Acylation G->H I Diene Precursor H->I J Ring-Closing Metathesis (RCM) I->J K This compound J->K

Caption: Synthetic pathway for this compound.

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction Execution cluster_workup Workup & Purification A Dry Glassware & Reagents B Inert Atmosphere Setup A->B C Degas Solvents B->C D Slow Reagent Addition C->D E Temperature Monitoring D->E F Reaction Monitoring (TLC/LC-MS) E->F G Quenching F->G H Extraction G->H I Column Chromatography H->I J Characterization (NMR, MS) I->J

Caption: General experimental workflow for a synthesis step.

Troubleshooting_Flow Start Low Yield or Impure Product Q1 Check Purity of Starting Materials? Start->Q1 A1 Purify Starting Materials Q1->A1 No Q2 Reaction Conditions Optimal? Q1->Q2 Yes A1->Q2 A2 Optimize Temperature, Concentration, Time Q2->A2 No Q3 Workup & Purification Effective? Q2->Q3 Yes A2->Q3 A3 Modify Extraction & Chromatography Q3->A3 No End Successful Synthesis Q3->End Yes A3->End

Caption: Logical troubleshooting flow for synthesis optimization.

References

Validation & Comparative

A Comparative Analysis of Cryptomoscatone D2 and Cryptomoscatone D1 Bioactivity

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – A comprehensive review of available scientific literature highlights the cytotoxic potential of Cryptomoscatone D2 against various cancer cell lines. While the synthesis and stereochemistry of its counterpart, Cryptomoscatone D1, have been documented, a significant gap exists in the understanding of its biological activity, precluding a direct comparative analysis at this time. This guide synthesizes the current knowledge on this compound's bioactivity and provides a foundation for future comparative studies pending the availability of data for Cryptomoscatone D1.

Chemical Structures

The chemical structures of Cryptomoscatone D1 and D2 have been elucidated through total synthesis.[1] this compound is a styryl-lactone with a defined stereochemistry. The absolute configuration of Cryptomoscatone D1 has also been established.[1]

(Note: While the synthesis and stereochemical assignment for both compounds are described in the literature, clear, publicly available 2D or 3D structure diagrams were not found in the immediate search results. Researchers are encouraged to consult the primary synthesis publications for detailed structural information.)

Bioactivity of this compound: A Focus on Cytotoxicity

Research has demonstrated that this compound exhibits significant cytotoxic effects against a panel of human cancer cell lines. A key study investigated its impact on human cervical carcinoma cells (HeLa and SiHa), a non-HPV infected cervical cancer cell line (C33A), and a non-malignant human lung fibroblast cell line (MRC-5).[2][3]

The cytotoxic activity of this compound was found to be both dose- and time-dependent.[2][3] The following table summarizes the reported cytotoxicity data.

Table 1: Cytotoxicity of this compound on Human Cell Lines

Cell LineTreatment Time (hours)Concentration (µM)% Cell Viability (approx.)
HeLa 615 - 90~90 - 70%
2415 - 90~70 - 20%
4815 - 90~60 - 10%
SiHa 615 - 90~95 - 80%
2415 - 90~80 - 40%
4815 - 90~70 - 30%
C33A 615 - 90~90 - 60%
2415 - 90~60 - 10%
4815 - 90~50 - 5%
MRC-5 615 - 90~100 - 90%
2415 - 90~90 - 50%
4815 - 90~80 - 40%

Data is approximated from graphical representations in the cited literature.[2]

Experimental Protocols: Cytotoxicity Assessment of this compound

The primary method used to evaluate the cytotoxicity of this compound was the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[2][3]

MTT Assay Protocol:

  • Cell Seeding: Human cancer cell lines (HeLa, SiHa, C33A) and the non-malignant cell line (MRC-5) were seeded in 96-well plates at a specific density and allowed to adhere overnight.

  • Compound Treatment: Cells were treated with varying concentrations of this compound (e.g., 15, 30, 60, and 90 µM) for different time intervals (e.g., 6, 24, and 48 hours).

  • MTT Incubation: After the treatment period, the medium was replaced with a fresh medium containing MTT solution. The plates were then incubated to allow for the conversion of MTT to formazan (B1609692) crystals by metabolically active cells.

  • Formazan Solubilization: The formazan crystals were solubilized by adding a solubilization solution (e.g., DMSO).

  • Absorbance Measurement: The absorbance of the solubilized formazan was measured using a microplate reader at a specific wavelength.

  • Data Analysis: Cell viability was calculated as a percentage of the control (untreated) cells.

Logical Workflow for Cytotoxicity Evaluation

G cluster_setup Experimental Setup cluster_treatment Treatment cluster_assay MTT Assay cluster_analysis Data Analysis Cell_Culture Cell Line Culture (HeLa, SiHa, C33A, MRC-5) Seeding Seed cells in 96-well plates Cell_Culture->Seeding Treat_Cells Add D2 to cells for 6, 24, or 48 hours Seeding->Treat_Cells Prepare_D2 Prepare this compound concentrations (15-90 µM) Prepare_D2->Treat_Cells Add_MTT Add MTT reagent Treat_Cells->Add_MTT Incubate Incubate for formazan formation Add_MTT->Incubate Solubilize Solubilize formazan crystals Incubate->Solubilize Measure_Absorbance Read absorbance Solubilize->Measure_Absorbance Calculate_Viability Calculate % Cell Viability vs. Control Measure_Absorbance->Calculate_Viability

Caption: Workflow of the MTT assay for evaluating the cytotoxicity of this compound.

Bioactivity of Cryptomoscatone D1: An Unexplored Frontier

Despite extensive searches of scientific databases, no specific in vitro or in vivo bioactivity data for Cryptomoscatone D1 could be located. While its synthesis and structural determination have been reported, studies detailing its cytotoxic, anti-inflammatory, antimicrobial, or other biological effects are not publicly available.

Discussion and Future Directions

The available data clearly indicates that this compound is a potent cytotoxic agent against several cancer cell lines. Its dose- and time-dependent effects suggest a mechanism of action that warrants further investigation, including studies to elucidate the signaling pathways involved in cell death.

The lack of bioactivity data for Cryptomoscatone D1 represents a significant knowledge gap. Given that Cryptomoscatone D1 and D2 are stereoisomers, a comparative study of their bioactivities would be of great scientific interest. Such a study could provide valuable insights into the structure-activity relationships of this class of compounds and could guide the design of more potent and selective anticancer agents.

Therefore, future research should prioritize the biological evaluation of Cryptomoscatone D1 using the same standardized assays and cell lines that have been used for this compound. This would enable a direct and meaningful comparison of their cytotoxic profiles and could potentially uncover unique biological properties of Cryptomoscatone D1.

Conclusion

References

Comparative Analysis of Cryptomoscatone D2 and Cryptofolione: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparative analysis of the biological activities of two natural products, Cryptomoscatone D2 and cryptofolione (B1630950). This document synthesizes available experimental data to objectively evaluate their performance and potential as therapeutic agents.

Executive Summary

This compound and cryptofolione are structurally related styryl-lactones that exhibit distinct and potent biological activities. This compound demonstrates significant antiproliferative effects against human cervical carcinoma cell lines through the inhibition of the G2 cell cycle checkpoint and nuclear export. Cryptofolione displays notable antiparasitic activity, particularly against Trypanosoma cruzi, the causative agent of Chagas disease. While both compounds show promise in their respective therapeutic areas, a direct comparison is challenging due to the different biological systems and assays employed in their evaluation. This guide presents a side-by-side analysis of their performance based on available quantitative data, details the experimental methodologies used for their assessment, and visualizes their known mechanisms of action.

Data Presentation: A Comparative Overview

The following tables summarize the quantitative data available for this compound and cryptofolione, providing a basis for a comparative assessment of their biological potency.

| Table 1: Antiproliferative Activity of this compound | | :--- | :--- | :--- | :--- | | Cell Line | Concentration (µM) | Exposure Time (hours) | Effect | | HeLa (Human cervical carcinoma) | 15, 30, 60, 90 | 6, 24, 48 | Dose- and time-dependent reduction in cell viability.[1][2][3] | | SiHa (Human cervical carcinoma) | 15, 30, 60, 90 | 6, 24, 48 | Dose- and time-dependent reduction in cell viability.[1][2][3] | | C33A (Human cervical carcinoma) | 15, 30, 60, 90 | 6, 24, 48 | Dose- and time-dependent reduction in cell viability.[1][2][3] | | MRC-5 (Human lung fibroblast) | 15, 30, 60, 90 | 6, 24, 48 | Cytotoxic effects observed.[1][2][3] |

Note: Specific IC50 values for this compound against these cell lines are not explicitly provided in the cited literature; however, the tested concentrations indicate activity in the micromolar range.

| Table 2: Antiparasitic Activity of Cryptofolione | | :--- | :--- | :--- | | Parasite | Concentration | Effect | | Trypanosoma cruzi (trypomastigotes) | 250 µg/mL | 77% reduction in parasite number.[4] | | Leishmania spp. (promastigotes) | Not specified | Mild inhibitory effect.[4] |

Note: A precise IC50 value for cryptofolione against Trypanosoma cruzi is not available in the reviewed literature.

Mechanisms of Action

This compound: The primary mechanism of action for this compound's antiproliferative activity is the inhibition of the G2 cell cycle checkpoint .[5] This prevents cancer cells from proceeding into mitosis, ultimately leading to cell death. Additionally, evidence suggests that this compound may also function as an inhibitor of nuclear export , specifically targeting the CRM1 (Chromosome Region Maintenance 1) protein.[5] This dual mechanism could contribute to its potent cytotoxic effects.

Cryptofolione: The precise molecular mechanism underlying the trypanocidal activity of cryptofolione has not yet been elucidated. Further research is required to identify its specific cellular targets and signaling pathways within Trypanosoma cruzi.

Mandatory Visualizations

The following diagrams illustrate the known signaling pathway for this compound and a generalized experimental workflow for assessing the antiparasitic activity of compounds like cryptofolione.

G2_Checkpoint_Inhibition cluster_nucleus Nucleus cluster_export Nuclear Export DNA_Damage DNA Damage ATM_ATR ATM/ATR Kinases DNA_Damage->ATM_ATR activates Chk1_Chk2 Chk1/Chk2 Kinases ATM_ATR->Chk1_Chk2 phosphorylates Cdc25 Cdc25 Phosphatase Chk1_Chk2->Cdc25 inhibits (phosphorylation) CDK1_CyclinB CDK1/Cyclin B Cdc25->CDK1_CyclinB activates (dephosphorylation) Mitosis Mitosis CDK1_CyclinB->Mitosis drives CryptomoscatoneD2_G2 This compound CryptomoscatoneD2_G2->Chk1_Chk2 inhibits? CryptomoscatoneD2_G2->Cdc25 inhibits? CRM1 CRM1 (Exportin 1) Cytoplasm Cytoplasm CRM1->Cytoplasm exports to Cargo Tumor Suppressor Proteins (e.g., p53) Cargo->CRM1 binds CryptomoscatoneD2_Export This compound CryptomoscatoneD2_Export->CRM1 inhibits

G2 Checkpoint Inhibition by this compound.

Trypanocidal_Assay_Workflow Start Start Culture Culture Trypanosoma cruzi (trypomastigote stage) Start->Culture Prepare_Plates Prepare 96-well plates Culture->Prepare_Plates Add_Parasites Add parasites to wells Prepare_Plates->Add_Parasites Add_Compound Add Cryptofolione (various concentrations) Add_Parasites->Add_Compound Incubate Incubate at 37°C Add_Compound->Incubate Assess_Viability Assess parasite viability (e.g., microscopy, fluorescence) Incubate->Assess_Viability Calculate_Reduction Calculate % reduction in parasite number Assess_Viability->Calculate_Reduction End End Calculate_Reduction->End

Workflow for Trypanocidal Activity Assay.

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to facilitate replication and further investigation.

Antiproliferative Assay (MTT Assay)

This protocol is a standard method for assessing the cytotoxic effects of a compound on cultured cell lines.

  • Cell Seeding: Human cervical carcinoma cell lines (HeLa, SiHa, C33A) and a normal human lung fibroblast cell line (MRC-5) are seeded into 96-well microtiter plates at a density of 5 x 10³ to 1 x 10⁴ cells per well. The cells are allowed to adhere and grow for 24 hours in a humidified incubator at 37°C with 5% CO₂.

  • Compound Treatment: this compound is dissolved in a suitable solvent (e.g., DMSO) and then diluted in culture medium to achieve the desired final concentrations (e.g., 15, 30, 60, and 90 µM). The culture medium is removed from the wells and replaced with the medium containing the test compound. Control wells receive medium with the solvent at the same final concentration as the treated wells.

  • Incubation: The plates are incubated for various time points (e.g., 6, 24, and 48 hours) under the same conditions as in step 1.

  • MTT Addition: After the incubation period, the medium is removed, and a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) in phosphate-buffered saline (PBS) is added to each well. The plates are incubated for an additional 2-4 hours. During this time, viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to a purple formazan (B1609692) product.

  • Formazan Solubilization: The MTT solution is removed, and a solubilizing agent (e.g., DMSO or an isopropanol/HCl solution) is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of each well is measured using a microplate reader at a wavelength of approximately 570 nm. The absorbance is directly proportional to the number of viable cells.

  • Data Analysis: The percentage of cell viability is calculated relative to the solvent-treated control cells.

Trypanocidal Activity Assay

This protocol outlines a method to determine the in vitro activity of a compound against the trypomastigote stage of Trypanosoma cruzi.

  • Parasite Culture: Trypanosoma cruzi trypomastigotes are obtained from the supernatant of previously infected mammalian cell cultures (e.g., L6 or Vero cells). The parasites are harvested and counted using a hemocytometer.

  • Assay Setup: The assay is performed in 96-well microtiter plates. A suspension of trypomastigotes is prepared in a suitable culture medium (e.g., RPMI-1640 supplemented with fetal bovine serum).

  • Compound Addition: Cryptofolione is dissolved in a suitable solvent and diluted in the culture medium to the desired final concentration (e.g., 250 µg/mL). The compound dilutions are added to the wells containing the parasite suspension. A positive control (e.g., benznidazole) and a negative control (solvent alone) are included.

  • Incubation: The plates are incubated at 37°C in a 5% CO₂ atmosphere for a defined period (e.g., 24 or 48 hours).

  • Parasite Viability Assessment: After incubation, the number of motile (live) parasites in each well is determined by direct microscopic counting using a hemocytometer. Alternatively, a viability stain (e.g., trypan blue) or a fluorescence-based assay can be used.

  • Data Analysis: The percentage of reduction in the number of viable parasites is calculated by comparing the counts in the compound-treated wells to the negative control wells.

Conclusion

This compound and cryptofolione represent promising natural products with distinct biological activities. This compound is a potent antiproliferative agent with a defined mechanism of action involving G2 checkpoint and nuclear export inhibition, making it a candidate for further investigation in oncology. Cryptofolione demonstrates significant trypanocidal activity, highlighting its potential as a lead compound for the development of new treatments for Chagas disease. Further research is warranted to elucidate the precise molecular targets and signaling pathways of cryptofolione and to obtain more comprehensive quantitative data, including IC50 values, to enable a more direct and robust comparison of these two valuable compounds.

References

A Comparative Guide to the Cytotoxic Effects of Natural vs. Synthetic Cryptomoscatone D2

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the cytotoxic effects of Cryptomoscatone D2, a styrylpyrone isolated from plants of the Cryptocarya genus. The primary objective is to collate and present the available experimental data for both the natural and synthetically derived forms of this compound to guide future research and development. While methods for the total synthesis of this compound have been successfully established, a critical gap exists in the scientific literature regarding the biological evaluation of the synthetic compound.

Data Presentation: Cytotoxic Activity

The following table summarizes the reported cytotoxic effects of natural this compound , isolated from Cryptocarya mandioccana. Extensive searches of scientific literature did not yield any corresponding experimental data for synthetic this compound.

Cell LineCell TypeConcentrations Tested (µM)Treatment DurationAssayObserved Effects
HeLa Human Cervical Carcinoma (HPV+)15, 30, 60, 906, 24, 48 hoursMTTHigh dose- and time-dependent cytotoxicity observed.[1][2]
SiHa Human Cervical Carcinoma (HPV+)15, 30, 60, 906, 24, 48 hoursMTTDose- and time-dependent cytotoxicity observed.[1][2]
C33A Human Cervical Carcinoma (HPV-)15, 30, 60, 906, 24, 48 hoursMTTHigh dose- and time-dependent cytotoxicity, apparently stronger than in SiHa cells.[1][2]
MRC-5 Human Lung Fibroblast (Non-malignant)15, 30, 60, 906, 24, 48 hoursMTTCytotoxicity was observed, though some reports suggest it was less pronounced compared to cancer cell lines.[1][2]

Note: No published studies were identified that reported the cytotoxic effects of synthetically produced this compound. Therefore, a direct quantitative comparison is not possible at this time.

Experimental Protocols

The methodologies cited in the literature for determining the cytotoxicity of natural this compound are detailed below.

Cell Viability Assessment via MTT Assay

This protocol is based on the methods described for testing natural this compound.[1][2]

  • Cell Culture and Seeding:

    • HeLa, SiHa, C33A, and MRC-5 cells are cultured in appropriate media (e.g., DMEM) supplemented with 10% fetal bovine serum and 1% penicillin/streptomycin, and maintained in a humidified incubator at 37°C with 5% CO₂.

    • Cells are seeded into 96-well plates at a density of 5 x 10³ cells per well and allowed to adhere for 24 hours.

  • Compound Preparation and Treatment:

    • Natural this compound is dissolved in dimethyl sulfoxide (B87167) (DMSO) to create a stock solution and then diluted to final concentrations (15, 30, 60, and 90 µM) in fresh culture medium. The final DMSO concentration should be non-toxic to the cells (typically ≤ 0.5%).

    • The culture medium is removed from the wells and replaced with medium containing the various concentrations of this compound. Control wells receive medium with DMSO only.

    • Cells are incubated for specified durations (e.g., 6, 24, or 48 hours).

  • MTT Reagent Incubation:

    • After the treatment period, the medium is replaced with 100 µL of fresh medium containing 0.5 mg/mL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide).

    • The plates are incubated for an additional 3-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan (B1609692) crystals.

  • Data Acquisition:

    • The MTT-containing medium is removed, and 100 µL of a solubilization solution (e.g., DMSO or acidic isopropanol) is added to each well to dissolve the formazan crystals.

    • The absorbance is measured at a wavelength of 570 nm using a microplate reader.

    • Cell viability is calculated as a percentage relative to the vehicle-treated control cells.

Visualizations: Workflows and Pathways

Experimental Workflow for Cytotoxicity Screening

G cluster_prep Cell Preparation cluster_treat Treatment cluster_assay MTT Assay cluster_analysis Data Analysis Culture Maintain Cell Lines (HeLa, SiHa, C33A, MRC-5) Seed Seed Cells into 96-Well Plates Culture->Seed Adhere Incubate for 24h for Adhesion Seed->Adhere Prepare Prepare this compound Dilutions (15-90 µM) Adhere->Prepare Treat Treat Cells with Compound Prepare->Treat Incubate Incubate for 6, 24, or 48 hours Treat->Incubate Add_MTT Add MTT Reagent to each well Incubate->Add_MTT Incubate_MTT Incubate for 3-4 hours Add_MTT->Incubate_MTT Solubilize Dissolve Formazan Crystals Incubate_MTT->Solubilize Read Measure Absorbance at 570 nm Solubilize->Read Calculate Calculate % Cell Viability vs. Control Read->Calculate

Caption: Workflow for assessing the cytotoxicity of this compound.

Proposed Signaling Pathway: Induction of Apoptosis

Studies on natural this compound suggest an investigation into its pro-apoptotic activity, examining proteins of the intrinsic apoptosis pathway such as Bak and Bcl-2. The diagram below illustrates a generalized intrinsic apoptosis pathway potentially modulated by styrylpyrones.

G cluster_cell Cellular Response cluster_mito Mitochondrial Pathway cluster_caspase Caspase Cascade CD2 This compound Stress Cellular Stress CD2->Stress Bcl2 Bcl-2 (Anti-apoptotic) Stress->Bcl2 inhibits Bak Bak (Pro-apoptotic) Stress->Bak Bcl2->Bak Mito Mitochondrion Bak->Mito Forms pore CytoC Cytochrome c Release Mito->CytoC Apoptosome Apoptosome Formation (Apaf-1, Caspase-9) CytoC->Apoptosome Casp9 Caspase-9 (Initiator) Apoptosome->Casp9 activates Casp3 Caspase-3 (Executioner) Casp9->Casp3 activates Apoptosis Apoptosis Casp3->Apoptosis

References

Comparative Analysis of Cryptomoscatone D2: A Potent G2 Checkpoint Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of Cryptomoscatone D2, a naturally occurring styryl-lactone, with other known G2 checkpoint inhibitors. The information presented herein is intended to facilitate research and development efforts in the field of oncology by providing objective data on the anti-proliferative activity and mechanistic insights of this compound.

Introduction to this compound

This compound is a secondary metabolite isolated from the stem bark of Cryptocarya moschata and Cryptocarya mandioccana. It has been identified as a highly potent inhibitor of the G2 checkpoint in the cell cycle, a critical control point that prevents cells with damaged DNA from entering mitosis. This property makes this compound a compound of significant interest for cancer therapy, particularly in tumors with a defective p53-dependent G1 checkpoint, which are more reliant on the G2 checkpoint for survival after DNA damage.

Anti-proliferative Activity of this compound

This compound has demonstrated significant dose- and time-dependent cytotoxic activity against several human cervical carcinoma cell lines. A study by Giocondo et al. evaluated its effects on HPV-infected (HeLa and SiHa) and uninfected (C33A) cervical cancer cells, as well as a non-malignant human lung fibroblast cell line (MRC-5)[1][2].

The following table summarizes the estimated half-maximal inhibitory concentration (IC50) values derived from the published cytotoxicity data. It is important to note that these are estimations, as the original study presented the data as percent cell survival.

Cell LineTreatment TimeEstimated IC50 (µM)
HeLa 24 hours~30
48 hours<30
SiHa 24 hours>60
48 hours~60
C33A 24 hours~30
48 hours<30
MRC-5 (non-malignant)24 hours>60
48 hours~60

Data estimated from Giocondo et al.[1][2]

Comparison with Other G2 Checkpoint Inhibitors

To provide a broader context for the anti-proliferative potential of this compound, the following table compares its estimated IC50 values with those of established G2 checkpoint inhibitors in various cancer cell lines.

CompoundTarget(s)Cell LineIC50 (nM)
Staurosporine Broad-spectrum kinase inhibitorHeLa4
UCN-01 (7-hydroxystaurosporine) Chk1, PKC, PDK1HeLa10 - 100
AZD7762 Chk1, Chk2HCT1165
MK-1775 (Adavosertib) Wee1OVCAR-324
PD0166285 Wee1A549100 - 200

Note: IC50 values for comparator compounds are sourced from various publicly available databases and literature and may vary depending on the specific experimental conditions.

Experimental Protocols

Protocol for Determining Anti-proliferative Activity (MTT Assay)

This protocol is based on the methodology described for assessing the cytotoxicity of this compound[1][2].

  • Cell Seeding: Plate cells (HeLa, SiHa, C33A, or MRC-5) in 96-well plates at a density of 5 x 10³ cells per well and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Prepare serial dilutions of this compound in the appropriate cell culture medium. Replace the existing medium in the wells with the medium containing the test compound at various concentrations (e.g., 15, 30, 60, 90 µM). Include a vehicle control (DMSO) and an untreated control.

  • Incubation: Incubate the plates for the desired time points (e.g., 24, 48 hours).

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Remove the MTT-containing medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the percentage of viability against the log of the compound concentration to determine the IC50 value.

Protocol for Cell Cycle Analysis by Flow Cytometry

This protocol is a standard procedure for assessing cell cycle distribution and identifying G2/M arrest using propidium (B1200493) iodide (PI) staining[3][4][5][6][7][8][9][10][11].

  • Cell Treatment: Seed cells in 6-well plates and treat with the test compound at the desired concentration for the appropriate duration.

  • Cell Harvesting: Harvest the cells by trypsinization and collect them by centrifugation at 300 x g for 5 minutes.

  • Washing: Wash the cells with ice-cold PBS.

  • Fixation: Resuspend the cell pellet in 500 µL of PBS. While gently vortexing, add 4.5 mL of ice-cold 70% ethanol (B145695) dropwise to fix the cells. Incubate at -20°C for at least 2 hours.

  • Rehydration and Staining: Centrifuge the fixed cells to remove the ethanol. Wash the cell pellet with PBS. Resuspend the pellet in 500 µL of PI staining solution (50 µg/mL PI and 100 µg/mL RNase A in PBS).

  • Incubation: Incubate the cells in the dark at room temperature for 30 minutes.

  • Flow Cytometry: Analyze the stained cells on a flow cytometer. Use a linear scale for the DNA content channel and collect data for at least 10,000 events.

  • Data Analysis: Use appropriate software to generate DNA content histograms and quantify the percentage of cells in the G1, S, and G2/M phases of the cell cycle. An accumulation of cells in the G2/M phase is indicative of a G2 checkpoint arrest.

Mandatory Visualizations

Experimental Workflow for G2/M Arrest Detection

G2M_Arrest_Workflow cluster_prep Cell Preparation and Treatment cluster_staining Staining cluster_analysis Analysis cell_seeding 1. Seed Cells in 6-well Plates compound_treatment 2. Treat with this compound cell_seeding->compound_treatment cell_harvesting 3. Harvest and Wash Cells compound_treatment->cell_harvesting fixation 4. Fix with Cold 70% Ethanol cell_harvesting->fixation pi_staining 5. Stain with Propidium Iodide and RNase A fixation->pi_staining flow_cytometry 6. Analyze by Flow Cytometry pi_staining->flow_cytometry data_analysis 7. Quantify Cell Cycle Phases flow_cytometry->data_analysis

Caption: Workflow for detecting G2/M cell cycle arrest.

Simplified G2 Checkpoint Signaling Pathway

G2_Checkpoint_Pathway dna_damage DNA Damage atm_atr ATM/ATR dna_damage->atm_atr activates chk1_chk2 Chk1/Chk2 atm_atr->chk1_chk2 activates cdc25 Cdc25 chk1_chk2->cdc25 inhibits cdk1_cyclinB CDK1/Cyclin B cdc25->cdk1_cyclinB activates (active) wee1 Wee1 wee1->cdk1_cyclinB inhibits (inactive) mitosis Mitosis cdk1_cyclinB->mitosis inhibitor This compound (Potential Target) inhibitor->chk1_chk2 inhibits?

Caption: Key components of the G2 checkpoint signaling pathway.

References

A Comparative Benchmarking Analysis of Synthetic Routes to Cryptomoscatone D2

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, the efficient synthesis of bioactive natural products like Cryptomoscatone D2 is a critical area of study. This guide provides a detailed comparison of two prominent total syntheses of this compound, offering insights into their respective efficiencies and methodologies.

This compound, a naturally occurring styryl-lactone, has garnered significant interest within the scientific community due to its potential as a therapeutic agent. To aid in the ongoing research and development efforts surrounding this compound, this report presents a comparative analysis of two distinct and notable synthetic approaches. The first is a stereoselective synthesis developed by Reddy et al., which employs an asymmetric aldol (B89426) strategy. The second, reported by Peyronnet et al. (referred to as the Figadère group), utilizes a key Mukaiyama aldol reaction. This guide will delve into the quantitative metrics, experimental protocols, and strategic differences between these two syntheses, providing a valuable resource for chemists engaged in the synthesis of complex natural products.

Quantitative Comparison of Synthetic Pathways

A direct comparison of the two synthetic routes reveals significant differences in their overall efficiency. The following table summarizes the key quantitative data for each synthesis.

MetricReddy et al. SynthesisPeyronnet et al. Synthesis
Starting Material trans-cinnamaldehyde(R)-Styrene oxide
Number of Steps 107
Overall Yield ~18.5%29%[1]
Key Reactions Asymmetric Acetate (B1210297) Aldol, Horner-Wadsworth-Emmons, Brown's Asymmetric Allylation, Ring-Closing MetathesisMukaiyama Aldol Reaction, Diastereoselective Carbonyl Reduction

Synthetic Strategies and Workflow

The two synthetic routes to this compound employ distinct strategies to construct the target molecule, each with its own set of key transformations and intermediates.

Reddy et al. Synthetic Approach

The synthesis by Reddy and coworkers commences with the readily available trans-cinnamaldehyde and proceeds through a ten-step linear sequence. The core of this strategy revolves around the carefully orchestrated introduction of stereocenters and the construction of the lactone ring. Key transformations include an asymmetric acetate aldol reaction to set the initial stereochemistry, a Horner-Wadsworth-Emmons reaction for chain elongation, a Brown's asymmetric allylation to install a crucial hydroxyl group with high diastereoselectivity, and a final ring-closing metathesis to form the α,β-unsaturated lactone core.

Reddy_etal_Synthesis A trans-cinnamaldehyde B Asymmetric Acetate Aldol A->B Chiral Auxiliary C Aldol Adduct B->C D Protection & Reduction C->D E Aldehyde Intermediate D->E F Horner-Wadsworth-Emmons E->F Wittig-Horner Reagent G α,β-Unsaturated Ester F->G H Reduction & Protection G->H I Key Aldehyde H->I J Brown's Asymmetric Allylation I->J (+)-Ipc2B(allyl) K Homoallylic Alcohol J->K L Acrylation K->L Acryloyl Chloride M Diene Precursor L->M N Ring-Closing Metathesis M->N Grubbs' Catalyst O Protected This compound N->O P Deprotection O->P Acidic Workup Q This compound P->Q Peyronnet_etal_Synthesis A (R)-Styrene Oxide B Ring Opening & Silylation A->B C Silyl Ketene Acetal Precursor B->C D Mukaiyama Aldol Reaction C->D Aldehyde & Lewis Acid E Aldol Adduct D->E F Oxidation E->F G β-Hydroxy Ketone F->G H Diastereoselective Reduction G->H Reducing Agent I 1,3-Syn Diol H->I J Lactonization I->J K This compound J->K

References

In Vivo Efficacy of Cryptomoscatone D2: A Comparative Analysis with Standard Anticancer Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a comparative overview of the current state of research on the in vivo efficacy of Cryptomoscatone D2, a novel natural compound, benchmarked against established anticancer drugs, doxorubicin (B1662922) and cisplatin (B142131). This analysis is intended for researchers, scientists, and professionals in drug development. To date, publicly available literature focuses on the in vitro anticancer properties of this compound, with no specific in vivo efficacy studies published. This guide, therefore, presents the available preclinical data for this compound and juxtaposes it with the well-documented in vivo efficacy of doxorubicin and cisplatin in relevant cancer models.

Executive Summary

This compound, a styrylpyrone isolated from Cryptocarya mandioccana, has demonstrated dose- and time-dependent cytotoxicity against human cervical cancer cell lines in laboratory settings. While these in vitro results are promising, a direct comparison of its in vivo efficacy with standard chemotherapeutic agents is not yet possible due to the absence of animal model studies. This guide summarizes the in vitro performance of this compound and the in vivo efficacy of doxorubicin and cisplatin in cervical cancer xenograft models, providing a framework for evaluating the potential of this compound as a future therapeutic agent.

Data Presentation: Comparative Efficacy

This compound: In Vitro Cytotoxicity

The primary research on this compound's anticancer activity has been centered on its cytotoxic effects on various cancer cell lines. One key study demonstrated its activity against human cervical carcinoma cell lines.[1] Doxorubicin was utilized as a positive control in these in vitro experiments.[1]

Cell LineCancer TypeThis compound ConcentrationExposure TimeResult (% Cell Viability Reduction)
HeLaCervical Cancer15-90 µM6, 24, 48 hoursDose- and time-dependent reduction
SiHaCervical Cancer15-90 µM6, 24, 48 hoursDose- and time-dependent reduction
C33ACervical Cancer15-90 µM6, 24, 48 hoursDose- and time-dependent reduction
Doxorubicin and Cisplatin: In Vivo Efficacy in Cervical Cancer Xenograft Models

Doxorubicin and cisplatin are standard-of-care chemotherapeutic agents. Their in vivo efficacy has been extensively documented. The following table summarizes representative data from studies using mouse xenograft models of cervical cancer.

DrugCell Line XenograftMouse ModelDosage and AdministrationKey Findings (Tumor Growth Inhibition)
Doxorubicin HeLaNude MiceNot specified in available abstractsDoxorubicin-loaded microparticles significantly inhibited HeLa cell growth.[2]
Cisplatin ME-180Xenograft Mouse Model2.0 mg/kg, 3 treatmentsSignificant anti-tumor effect observed.[3]
Cisplatin HeLaNude MiceNot specified in available abstractsCombination with IL-24 showed a 72% reduction in mean tumor weight.[4]
Cisplatin SiHaXenograft Mouse ModelNot specified in available abstractsCombination with HPV16 E6+E7-CRISPR/Cas9 was superior to either treatment alone.[5]
Cisplatin HeLa, SiHa, C33A, CaskiIn vitroIC50: 32.18, 26.43, 1.12, 4.93 µM respectivelyHeLa and SiHa cells exhibited resistance to cisplatin in vitro.[6]

Experimental Protocols

A generalized experimental protocol for assessing the in vivo efficacy of an anticancer agent in a xenograft mouse model is outlined below. Specific parameters such as cell line, mouse strain, drug dosage, and administration route vary between studies.

General Protocol for In Vivo Anticancer Efficacy Study in a Xenograft Mouse Model
  • Cell Culture and Preparation : Human cancer cells (e.g., HeLa, SiHa) are cultured in appropriate media until they reach a sufficient number for implantation. The cells are then harvested, washed, and resuspended in a suitable medium for injection.[7]

  • Animal Model : Immunocompromised mice (e.g., nude or SCID mice) are typically used to prevent rejection of the human tumor cells.[8]

  • Tumor Implantation : A specific number of cancer cells (e.g., 1 x 10^6) are injected subcutaneously into the flank of each mouse.[9]

  • Tumor Growth and Measurement : Tumors are allowed to grow to a palpable size. Tumor volume is measured regularly (e.g., every other day) using calipers.

  • Treatment Administration : Once tumors reach a predetermined size, the mice are randomized into treatment and control groups. The investigational drug (e.g., this compound), a positive control (e.g., doxorubicin or cisplatin), and a vehicle control are administered according to a specific dosage, schedule, and route (e.g., intraperitoneal or intravenous injection).[8]

  • Monitoring : The body weight and general health of the mice are monitored throughout the experiment to assess toxicity.

  • Endpoint : The study is concluded after a predefined period or when tumors in the control group reach a specific size. Tumors are then excised and weighed.

  • Data Analysis : Tumor growth inhibition is calculated by comparing the average tumor volume in the treatment groups to the control group. Statistical analysis is performed to determine the significance of the observed effects.

Mandatory Visualizations

Experimental Workflow for In Vivo Efficacy Assessment

G cluster_prep Preparation cluster_implant Implantation cluster_treatment Treatment & Monitoring cluster_analysis Analysis Cell Culture Cell Culture Cell Harvest Cell Harvest Cell Culture->Cell Harvest Subcutaneous Injection Subcutaneous Injection Cell Harvest->Subcutaneous Injection Animal Acclimatization Animal Acclimatization Animal Acclimatization->Subcutaneous Injection Tumor Growth Measurement Tumor Growth Measurement Subcutaneous Injection->Tumor Growth Measurement Randomization Randomization Tumor Growth Measurement->Randomization Drug Administration Drug Administration Randomization->Drug Administration Monitor Health & Weight Monitor Health & Weight Drug Administration->Monitor Health & Weight Tumor Excision & Weight Tumor Excision & Weight Monitor Health & Weight->Tumor Excision & Weight Data Analysis Data Analysis Tumor Excision & Weight->Data Analysis G Growth Factor Growth Factor Receptor Tyrosine Kinase Receptor Tyrosine Kinase Growth Factor->Receptor Tyrosine Kinase PI3K PI3K Receptor Tyrosine Kinase->PI3K AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Cell Survival & Proliferation Cell Survival & Proliferation mTOR->Cell Survival & Proliferation This compound This compound This compound->AKT

References

Unveiling the Structure-Activity Relationship of Cryptomoscatone D2 Analogs: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

A detailed analysis of the structural modifications influencing the cytotoxic effects of styrylpyrone analogs, providing insights for future drug design and development.

Cryptomoscatone D2, a naturally occurring styrylpyrone isolated from Cryptocarya mandioccana, has demonstrated significant cytotoxic activity against various cancer cell lines.[1][2] Understanding the relationship between its chemical structure and biological activity is paramount for the development of more potent and selective anticancer agents. This guide provides a comparative analysis of the structure-activity relationships (SAR) of analogs of the closely related styrylpyrone, goniothalamin (B1671989), to infer potential SAR for this compound. Due to a lack of publicly available SAR studies on a series of this compound analogs, this guide leverages data from goniothalamin analogs as a surrogate to elucidate key structural features influencing cytotoxicity.

Comparative Cytotoxicity of this compound and Goniothalamin Analogs

The following table summarizes the cytotoxic activity (IC50 values) of this compound and a series of goniothalamin analogs against various cancer cell lines. These comparisons provide valuable insights into how modifications to the styrylpyrone scaffold impact anticancer potency.

CompoundR1R2R3Cell LineIC50 (µM)
This compound HH1,3-butanediol (B41344) chainHeLa, SiHa, C33ADose- and time-dependent cytotoxicity observed at 15-90 µM[1][2]
(Z)-GoniothalaminHHHJurkat E6.112[3]
Goniothalamin Chloroacrylamide 13e HClAcrylamideMCF-70.5[4]
PC30.3[4]
Goniothalamin Isobutyramide (B147143) 13c HHIsobutyramideCaco-20.8[4]
Analog 1 OMeHHJurkat E6.1>50
Analog 2 NO2HHJurkat E6.1>50
Analog 3 PyridylHHJurkat E6.1>50
Analog 4 NaphthylHHJurkat E6.1>50

Key Observations from SAR Studies of Goniothalamin Analogs:

  • Substitution on the Phenyl Ring: Introducing substituents on the phenyl ring of goniothalamin, or replacing the phenyl ring with pyridine (B92270) or naphthalene, does not appear to increase cytotoxicity.[3]

  • Lactone Ring Size: Decreasing the size of the lactone ring from a six-membered to a five-membered ring does not enhance cytotoxic activity.[3]

  • Nitrogen-Containing Groups: The introduction of specific nitrogen-containing groups can significantly enhance both potency and selectivity. For instance, the goniothalamin chloroacrylamide analog 13e showed a 26-fold increase in potency against MCF-7 and PC3 cells compared to goniothalamin.[4] Similarly, the isobutyramide analog 13c was 10-fold more potent against Caco-2 cells.[4]

Based on these findings for goniothalamin, it can be inferred that the additional 1,3-butanediol chain in this compound likely plays a significant role in its cytotoxic activity.[1] Further derivatization of this chain or the introduction of specific nitrogen-containing moieties could be promising strategies for enhancing the anticancer potential of this compound.

Experimental Protocols

Detailed methodologies for the key experiments cited in the SAR studies are provided below.

Cytotoxicity Assay (MTT Assay)

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay used to assess cell metabolic activity as a measure of cell viability.[5][6]

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 1 × 10^4 cells/well and incubate for 24 hours.[7]

  • Compound Treatment: Treat the cells with various concentrations of the test compounds and a vehicle control (e.g., DMSO).

  • Incubation: Incubate the cells for the desired period (e.g., 24, 48, or 72 hours).[2]

  • MTT Addition: After the incubation period, remove the medium and add 28 µL of a 2 mg/mL MTT solution to each well.[7]

  • Formazan (B1609692) Crystal Formation: Incubate the plate for 1.5 to 4 hours at 37°C to allow for the formation of formazan crystals by mitochondrial dehydrogenases in viable cells.[7][8]

  • Solubilization: Remove the MTT solution and add 130 µL of a solubilizing agent, such as dimethyl sulfoxide (B87167) (DMSO), to each well to dissolve the formazan crystals.[7]

  • Absorbance Measurement: Incubate the plate for 15 minutes with shaking and measure the absorbance at a wavelength of 492 nm or between 550 and 600 nm using a microplate reader.[6][7]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value, which is the concentration of the compound that inhibits 50% of cell growth.

Apoptosis Detection by Western Blotting

Western blotting is a technique used to detect specific proteins in a sample and can be employed to identify key markers of apoptosis, such as cleaved caspases and PARP.[9][10]

Protocol:

  • Cell Lysis: After treatment with the test compounds, harvest the cells and lyse them in a suitable buffer containing protease inhibitors to extract total protein.

  • Protein Quantification: Determine the protein concentration of each lysate using a method such as the Bradford assay to ensure equal loading.

  • SDS-PAGE: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) based on their molecular weight.

  • Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., nitrocellulose or PVDF).

  • Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20) to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for apoptotic markers (e.g., cleaved caspase-3, cleaved PARP) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate it with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.

  • Detection: Add a chemiluminescent substrate and visualize the protein bands using an imaging system. The intensity of the bands corresponding to the cleaved proteins indicates the level of apoptosis.

Visualizing the Molecular Landscape

The following diagrams illustrate the potential signaling pathways affected by cytotoxic styrylpyrones and the general workflow of a structure-activity relationship study.

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus Styrylpyrone Styrylpyrone ROS Reactive Oxygen Species (ROS) Styrylpyrone->ROS Mitochondria Mitochondria ROS->Mitochondria Cytochrome_c Cytochrome c Mitochondria->Cytochrome_c Apaf1 Apaf-1 Cytochrome_c->Apaf1 Caspase9 Pro-Caspase-9 Apaf1->Caspase9 Apoptosome Apoptosome Caspase9->Apoptosome Caspase3 Pro-Caspase-3 Apoptosome->Caspase3 Cleaved_Caspase3 Cleaved Caspase-3 Caspase3->Cleaved_Caspase3 DNA_Damage DNA Damage Cleaved_Caspase3->DNA_Damage Apoptosis Apoptosis DNA_Damage->Apoptosis

Caption: Proposed intrinsic apoptosis pathway induced by cytotoxic styrylpyrones.

SAR_Workflow Lead_Compound Lead Compound (e.g., this compound) Analog_Design Analog Design & Synthesis Lead_Compound->Analog_Design Biological_Screening Biological Screening (e.g., Cytotoxicity Assays) Analog_Design->Biological_Screening Data_Analysis Data Analysis & SAR Determination Biological_Screening->Data_Analysis Data_Analysis->Analog_Design Optimized_Analog Optimized Analog Data_Analysis->Optimized_Analog

Caption: General workflow of a structure-activity relationship (SAR) study.

References

Safety Operating Guide

Essential Procedures for the Safe Disposal of Cryptomoscatone D2

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Implementation by Laboratory Personnel

The absence of a specific Safety Data Sheet (SDS) for Cryptomoscatone D2, a novel diterpenoid, necessitates that it be handled as a potentially hazardous substance.[1][2][3] Researchers, scientists, and drug development professionals must adhere to rigorous safety protocols to ensure personal safety and environmental compliance. The following guide provides a comprehensive framework for the operational and safe disposal of this compound.

I. Guiding Principle: Treat as Hazardous

Given the unknown toxicological and ecotoxicological properties of this compound, all waste containing this compound must be managed as hazardous waste.[3][4] This precautionary approach is fundamental to laboratory safety and regulatory compliance.

II. Personnel Protective Equipment (PPE)

When handling this compound in any form (solid, in solution, or as waste), the following PPE is mandatory:

  • Eye Protection : ANSI Z87.1-compliant safety glasses or goggles. A face shield is recommended if there is a splash hazard.[5]

  • Hand Protection : Chemically resistant gloves (e.g., nitrile or neoprene) should be worn.[5] Consult glove compatibility charts for the specific solvents being used.

  • Body Protection : A standard laboratory coat is required.[5]

  • Respiratory Protection : All handling of this compound should be conducted within a certified chemical fume hood to prevent inhalation of any dusts or aerosols.[2][5]

III. Waste Segregation and Containment

Proper segregation is critical to prevent unforeseen chemical reactions.[3][6]

  • Dedicated Waste Streams : Establish separate, clearly labeled waste containers specifically for this compound waste. Do not mix this waste with other chemical waste streams.[3]

  • Segregate by Form : Use separate containers for solid waste (e.g., contaminated filter paper, vials) and liquid waste (e.g., solutions containing this compound).[3]

  • Container Selection : Waste containers must be chemically compatible with the waste they hold. For organic compounds like this compound, glass or high-density polyethylene (B3416737) (HDPE) containers are generally suitable.[3] All containers must have secure, leak-proof lids.[6]

IV. Step-by-Step Disposal Protocol

The following table outlines the procedural steps for the safe disposal of this compound waste.

StepActionDetailed Methodology
1 Waste Collection Collect all materials contaminated with this compound at the point of generation in a designated, compatible waste container.[7]
2 Labeling Immediately affix a "Hazardous Waste" label to the container.[3][8] The label must include: the full chemical name "this compound," the words "Hazardous Waste," the accumulation start date, the principal investigator's name, and the laboratory location.[9] Avoid using abbreviations.[9]
3 Storage Store the sealed waste container in a designated Satellite Accumulation Area (SAA) within the laboratory.[4][7] This area should be at or near the point of waste generation and under the control of laboratory personnel.[7] Ensure secondary containment, such as a plastic tub, is used to mitigate spills.[3][5]
4 Request for Pickup Once the container is full or ready for disposal, contact your institution's Environmental Health and Safety (EHS) office to schedule a waste pickup.[3] Do not dispose of this compound down the drain or in regular trash.[6]
5 Documentation Provide the EHS office with all available information about the waste, including the process that generated it and any known properties of this compound.[4] Maintain a log of all hazardous waste generated.[4]
V. Spill Management

In the event of a spill, treat it as a major spill involving a hazardous material of unknown toxicity.[5]

  • Evacuate : Immediately evacuate the affected area.[5]

  • Alert : Notify your laboratory supervisor and contact your institution's EHS or emergency response team.[5]

  • Secure : Prevent entry into the spill area.

  • Decontaminate : Do not attempt to clean the spill yourself unless you are trained and equipped to handle hazardous material spills. Allow the professional response team to manage the cleanup.

Disposal Workflow for Novel Compounds

The following diagram outlines the essential workflow for the proper disposal of a novel chemical compound like this compound, for which a specific Safety Data Sheet is not available.

G start Start: Waste Generation assess Assess Hazards: Treat as Hazardous start->assess ppe Don Appropriate PPE assess->ppe segregate Segregate Waste: Solid vs. Liquid Dedicated Containers ppe->segregate contain Contain Waste: Use Compatible, Sealed Containers segregate->contain label Label Container: 'Hazardous Waste' Full Chemical Name & Details contain->label store Store Safely: Designated Satellite Accumulation Area (SAA) with Secondary Containment label->store contact_ehs Contact EHS for Pickup store->contact_ehs spill Spill Occurs store->spill document Provide Documentation to EHS contact_ehs->document end End: Waste Removed by EHS document->end evacuate Evacuate & Alert EHS spill->evacuate evacuate->contact_ehs

Caption: Disposal workflow for this compound.

References

Essential Safety and Operational Guidance for Handling Cryptomoscatone D2

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: This document provides essential safety and logistical information for handling Cryptomoscatone D2 in a research and development setting. As no specific Safety Data Sheet (SDS) is publicly available for this compound, this guidance is based on a conservative approach to handling novel or uncharacterized chemical compounds. All procedures must be conducted with the assumption that the compound is potentially hazardous.

Risk Assessment and Hazard Identification

Given the absence of specific toxicological data, this compound must be treated as a substance with potential for high toxicity, carcinogenicity, and mutagenicity. A thorough risk assessment should be conducted by the principal investigator or a qualified safety officer before any handling of the compound. This assessment should consider the quantity of the substance being used, the nature of the experimental procedures, and the potential for exposure.

Personal Protective Equipment (PPE)

A multi-layered approach to PPE is mandatory to prevent skin contact, inhalation, and ingestion. The following table summarizes the required PPE for handling this compound.

Protection Type Specific PPE Requirement Rationale
Hand Protection Double-gloving with nitrile or neoprene gloves.To provide a primary and secondary barrier against skin contact. Check manufacturer's data for breakthrough times with similar chemical structures if possible.
Eye and Face Protection Chemical safety goggles and a face shield.To protect eyes and face from splashes or airborne particles.
Body Protection A fully fastened laboratory coat. A flame-resistant coat should be considered if working with flammable solvents.To protect skin and clothing from contamination.
Respiratory Protection An N95 or higher-rated respirator is required if handling the solid compound outside of a certified chemical fume hood.To prevent the inhalation of fine particles. All handling of the solid and solutions should ideally occur within a fume hood.

Engineering Controls

Engineering controls are the primary line of defense in minimizing exposure to this compound.

Control Type Specification Purpose
Ventilation All handling of this compound (weighing, dissolution, and reaction setup) must be performed in a certified chemical fume hood.To prevent the inhalation of powders or vapors.
Containment Use of a powder-coated balance enclosure for weighing the solid compound.To minimize the generation and dispersal of aerosols during weighing.

Operational Plan for Handling this compound

The following step-by-step protocol outlines the safe handling of this compound from receipt to use in experiments.

4.1. Receiving and Storage

  • Inspection: Upon receipt, visually inspect the container for any signs of damage or leakage.

  • Labeling: Ensure the container is clearly labeled with the compound name ("this compound"), any known hazard warnings (e.g., "Potentially Toxic"), date of receipt, and the responsible researcher's name.

  • Storage: Store the compound in a clearly labeled, tightly sealed container. The storage location should be a designated, ventilated, and access-controlled area. If the compound is suspected to be light-sensitive or hygroscopic, store it in an amber vial within a desiccator.

4.2. Experimental Use

  • Preparation: Before handling, ensure the chemical fume hood is functioning correctly and all required PPE is donned.

  • Weighing:

    • Perform all weighing operations within a certified chemical fume hood or a powder-coated balance enclosure.

    • Use a dedicated spatula and weighing paper or a tared container.

    • Close the primary container immediately after dispensing the desired amount.

  • Solubilization:

    • Slowly add the solvent to the weighed compound to avoid splashing.

    • If necessary, use a vortex mixer or sonicator to aid dissolution, ensuring the container is securely capped.

    • Clearly label the resulting solution with the compound name, concentration, solvent, and date of preparation.

  • Post-Experiment:

    • Thoroughly decontaminate all surfaces and equipment used.

    • Wash hands and any exposed skin thoroughly after handling, even if gloves were worn.

Disposal Plan for this compound Waste

As an uncharacterized compound, all waste containing this compound must be treated as hazardous waste.

5.1. Waste Segregation and Collection

  • Do not mix this compound waste with other chemical waste streams.[1]

  • Liquid Waste: Collect all liquid waste containing this compound in a designated, leak-proof, and chemically compatible container. The container must be clearly labeled as "Hazardous Waste: this compound".[1]

  • Solid Waste: Collect all solid waste contaminated with this compound (e.g., gloves, pipette tips, weighing paper) in a separate, sealed, and clearly labeled hazardous waste container.[1]

5.2. Container Labeling and Storage

  • All waste containers must be labeled with the words "Hazardous Waste."[1]

  • The label should include the compound name ("this compound"), the date of accumulation, and the name and contact information of the responsible researcher.[1]

  • Store sealed and labeled waste containers in a designated, secure, and well-ventilated satellite accumulation area, away from ignition sources and incompatible chemicals.[1]

5.3. Final Disposal

  • The final disposal of this uncharacterized waste must be handled by a licensed hazardous waste disposal company.

  • Contact your institution's Environmental Health and Safety (EHS) office for guidance and to arrange for pickup and disposal.

Emergency Procedures

6.1. Spills In the event of a spill, follow the workflow outlined in the diagram below.

Spill_Response_Workflow cluster_immediate_actions Immediate Actions cluster_assessment Assessment cluster_response Response cluster_follow_up Follow-up alert_personnel Alert nearby personnel evacuate_area Evacuate the immediate area alert_personnel->evacuate_area assess_spill Assess the size and nature of the spill evacuate_area->assess_spill is_major Major Spill? assess_spill->is_major contact_ehs Contact EHS Immediately is_major->contact_ehs Yes contain_spill Contain spill with appropriate absorbent material (if safe to do so) is_major->contain_spill No report_incident Report the incident to the supervisor and EHS contact_ehs->report_incident clean_up Clean up spill using appropriate spill kit materials contain_spill->clean_up decontaminate Decontaminate the area clean_up->decontaminate dispose_waste Dispose of all contaminated materials as hazardous waste decontaminate->dispose_waste dispose_waste->report_incident

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.